molecular formula C3H8N2O B1585097 Propionohydrazide CAS No. 5818-15-5

Propionohydrazide

Cat. No.: B1585097
CAS No.: 5818-15-5
M. Wt: 88.11 g/mol
InChI Key: DXGIRFAFSFKYCF-UHFFFAOYSA-N
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Description

Propionohydrazide (CAS RN: 5818-15-5 ), with the molecular formula C 3 H 8 N 2 O and a molecular weight of 88.11 g/mol, is a versatile chemical building block characterized by its hydrazide functional group[a]. This compound is typically supplied as an off-white to light yellow powder or solid . Researchers value this compound for its role as a key synthetic intermediate in the formation of hydrazone derivatives and other heterocyclic compounds through condensation reactions with aldehydes and ketones . In pharmaceutical research , this compound serves as a precursor in the development of novel bioactive molecules. Studies indicate that its derivatives exhibit promising antimicrobial properties against various bacterial and fungal strains, as well as antitumor activity that interferes with cellular proliferation pathways, making it a compound of interest for developing new antibiotics and cancer therapeutics . Furthermore, it is used in the synthesis of enzyme inhibitors, such as flurbiprofen hydrazide derivatives with urease inhibitory activity . Beyond pharmaceuticals, this compound finds significant application in material science . It is utilized in the development of advanced polymers, particularly in the synthesis of hydrazide cross-linked hydrogels derived from biopolymers like hyaluronic acid . Its derivative, 3,3'-Dithiobis(this compound), is employed to create self-healing hydrogels with dual pH and redox responsiveness, which are valuable for controlled drug delivery systems . Handling and Storage: This air-sensitive compound should be stored in a cool, dark place, preferably at room temperature and under an inert atmosphere . It may cause skin and serious eye irritation . This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications .

Properties

IUPAC Name

propanehydrazide
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InChI

InChI=1S/C3H8N2O/c1-2-3(6)5-4/h2,4H2,1H3,(H,5,6)
Source PubChem
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InChI Key

DXGIRFAFSFKYCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C3H8N2O
Source PubChem
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DSSTOX Substance ID

DTXSID60206905
Record name Propanoic acid, hydrazide (9CI)
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Molecular Weight

88.11 g/mol
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CAS No.

5818-15-5
Record name Propanoic acid, hydrazide
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Record name Propionylhydrazide
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Record name Propanoic acid, hydrazide
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Record name Propanoic acid, hydrazide (9CI)
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Record name Propionohydrazide
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Record name PROPIONYLHYDRAZINE
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Foundational & Exploratory

Propionohydrazide: A Comprehensive Technical Guide for Scientific Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Propionohydrazide, with the IUPAC name propanehydrazide, is a fascinating and versatile molecule that holds a significant position at the nexus of organic synthesis and medicinal chemistry.[1] As a derivative of both propionic acid and hydrazine, it belongs to the broader class of acylhydrazides, which are recognized for their rich reactivity and diverse biological activities.[2][3] The core structure, featuring a reactive hydrazide moiety (-CONHNH₂) attached to a propyl group, makes it a valuable building block for the synthesis of a wide array of heterocyclic compounds and hydrazone derivatives.[2] These resulting molecules have shown promise in various therapeutic areas, including antimicrobial, antifungal, and anticancer applications, underscoring the importance of this compound as a key intermediate in drug discovery and development.[2] This technical guide aims to provide researchers, scientists, and drug development professionals with an in-depth understanding of the chemical properties, structure, synthesis, and applications of this compound, grounded in established scientific principles and practical insights.

Chemical Structure and Physicochemical Properties

The chemical identity of this compound is defined by its molecular structure, which dictates its physical and chemical behavior. Below is a summary of its key properties.

Diagram of this compound's Chemical Structure

G cluster_0 Starting Materials cluster_1 Reaction cluster_2 Work-up and Purification cluster_3 Final Product Propionic Acid Derivative Propionic Acid Derivative Reaction Vessel Reaction in Appropriate Solvent Propionic Acid Derivative->Reaction Vessel Hydrazine Hydrazine Hydrazine->Reaction Vessel Workup Solvent Removal & Aqueous Work-up Reaction Vessel->Workup Purification Recrystallization or Distillation Workup->Purification This compound This compound Purification->this compound G cluster_0 Reactants cluster_1 Product This compound This compound (R-CO-NH-NH2) Hydrazone Hydrazone (R-CO-NH-N=CR'R'') This compound->Hydrazone + Aldehyde Aldehyde/Ketone (R'-CO-R'') Aldehyde->Hydrazone Acid Catalyst - H2O

References

Introduction: The Role and Synthesis of Propionohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of Propionohydrazide from Propanoic Acid

This compound (Propanoic Acid Hydrazide) is a valuable chemical intermediate in organic synthesis, particularly within the pharmaceutical and agrochemical sectors. Its structure, featuring a reactive hydrazide moiety (-CONHNH₂), serves as a versatile synthon for the construction of more complex heterocyclic compounds, such as pyrazoles, oxadiazoles, and triazoles, which are core scaffolds in many bioactive molecules. The synthesis of this compound from the readily available and inexpensive starting material, propanoic acid, is a fundamental transformation for researchers in drug development and process chemistry.

This guide provides an in-depth exploration of the primary synthetic routes from propanoic acid to this compound. We will dissect the mechanistic underpinnings of each pathway, provide field-tested experimental protocols, and discuss the critical parameters that govern reaction efficiency and product purity. The focus is not merely on procedural steps but on the chemical rationale that informs an effective and reproducible synthesis.

Strategic Overview: Navigating the Synthetic Landscape

The conversion of a carboxylic acid to its corresponding hydrazide can be broadly accomplished via two strategic pathways: a classical two-step approach involving an ester intermediate, and a more contemporary direct coupling method. The choice between these routes depends on factors such as scale, reagent availability, cost, and desired purity profile.

G cluster_0 Synthetic Strategies cluster_1 Route 1: Two-Step (Indirect) cluster_2 Route 2: One-Step (Direct) Propanoic Acid Propanoic Acid Esterification Fischer Esterification Propanoic Acid->Esterification + Alcohol (e.g., Ethanol) Activation Carboxylic Acid Activation Propanoic Acid->Activation + Coupling Agent (e.g., EDC, DCC) This compound This compound Ester Intermediate e.g., Ethyl Propanoate Esterification->Ester Intermediate Hydrazinolysis Hydrazinolysis Ester Intermediate->Hydrazinolysis + Hydrazine Hydrazinolysis->this compound Coupling Coupling with Hydrazine Activation->Coupling Coupling->this compound

Figure 1: High-level overview of the two primary synthetic routes for converting propanoic acid to this compound.

Route 1: The Classical Two-Step Synthesis via Esterification and Hydrazinolysis

This robust and widely employed method first converts propanoic acid into a more reactive ester derivative, which is subsequently reacted with hydrazine. This approach is highly reliable, scalable, and utilizes common laboratory reagents.

Part A: Fischer Esterification of Propanoic Acid

The first step is the conversion of propanoic acid to an alkyl propanoate, typically ethyl propanoate, via Fischer esterification.[1] This is a reversible, acid-catalyzed condensation reaction between a carboxylic acid and an alcohol.[2][3]

Mechanistic Insight: The reaction is initiated by the protonation of the carbonyl oxygen of propanoic acid by a strong acid catalyst (e.g., H₂SO₄). This protonation significantly increases the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the alcohol (e.g., ethanol). A tetrahedral intermediate is formed, which, after proton transfers, eliminates a molecule of water to yield the ester and regenerate the acid catalyst.[4][5] The entire process is in equilibrium, which necessitates strategies to drive the reaction toward the product.

G Propanoic_Acid Propanoic Acid (R-COOH) Protonated_Acid Protonated Acid [R-C(OH)₂]⁺ Propanoic_Acid->Protonated_Acid 1. Protonation H_plus H+ Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_Acid->Tetrahedral_Intermediate 2. Nucleophilic Attack Ethanol Ethanol (R'-OH) Proton_Transfer Proton Transfer Tetrahedral_Intermediate->Proton_Transfer Water_Elimination Elimination of H₂O Proton_Transfer->Water_Elimination Protonated_Ester Protonated Ester Water_Elimination->Protonated_Ester Water H₂O Water_Elimination->Water Ester Ethyl Propanoate (R-COOR') Protonated_Ester->Ester 3. Deprotonation

Figure 2: Simplified mechanism of acid-catalyzed Fischer Esterification.

Experimental Protocol: Synthesis of Ethyl Propanoate

  • Reactor Setup: To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add propanoic acid (74.08 g, 1.0 mol) and absolute ethanol (92.14 g, 117 mL, 2.0 mol).

    • Causality: An excess of ethanol is used to shift the reaction equilibrium to the right, favoring ester formation, according to Le Châtelier's principle.[2]

  • Catalyst Addition: While stirring, carefully and slowly add concentrated sulfuric acid (2.5 mL, ~0.045 mol) to the mixture.

    • Causality: Sulfuric acid is a strong acid catalyst required to protonate the carboxylic acid and a dehydrating agent that helps remove the water byproduct, further driving the equilibrium.[4]

  • Reaction: Heat the mixture to a gentle reflux (boiling point of ethanol is ~78 °C) and maintain for 3-4 hours.[6]

  • Work-up & Neutralization: Cool the reaction mixture to room temperature. Transfer it to a separatory funnel and wash sequentially with 100 mL of cold water, 100 mL of 5% sodium bicarbonate solution (until effervescence ceases), and finally with 100 mL of saturated sodium chloride solution (brine).

    • Causality: The water wash removes excess ethanol and sulfuric acid. The bicarbonate wash neutralizes any remaining sulfuric acid and unreacted propanoic acid. The brine wash helps to break any emulsions and removes residual water from the organic layer.

  • Drying and Purification: Separate the organic layer (top layer), dry it over anhydrous magnesium sulfate or sodium sulfate, filter, and purify by fractional distillation. Collect the fraction boiling at 98-100 °C.[1] The expected yield is typically 75-85%.

Part B: Hydrazinolysis of Ethyl Propanoate

The second step involves the reaction of the purified ethyl propanoate with hydrazine hydrate. This is a nucleophilic acyl substitution where the highly nucleophilic hydrazine displaces the ethoxy group of the ester.

Mechanistic Insight: Unlike esterification, this reaction does not require a catalyst. Hydrazine is a potent nucleophile that directly attacks the electrophilic carbonyl carbon of the ester. The resulting tetrahedral intermediate collapses, eliminating ethanol to form the stable this compound. The reaction is generally high-yielding and proceeds under mild conditions.[7]

Experimental Protocol: Synthesis of this compound

  • Reactor Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve ethyl propanoate (51.07 g, 0.5 mol) in 100 mL of absolute ethanol.

    • Causality: Ethanol serves as a mutual solvent for both the ester and hydrazine hydrate, ensuring a homogeneous reaction mixture.

  • Reagent Addition: While stirring, add hydrazine hydrate (64-85% solution, e.g., 27.5 g of 85% solution, ~0.55 mol) dropwise to the solution. An exothermic reaction may be observed.

    • Causality: A slight molar excess of hydrazine ensures complete conversion of the ester. The addition should be controlled to manage the reaction exotherm.

  • Reaction: Heat the mixture to reflux for 4-6 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

    • Analogy: The synthesis of the antitubercular drug isoniazid follows a similar procedure, where an ester (ethyl isonicotinate) is refluxed with hydrazine.[5][8]

  • Product Isolation: After cooling the reaction mixture to room temperature, reduce the solvent volume by approximately half using a rotary evaporator. Cool the concentrated solution in an ice bath. The this compound product will precipitate as a white solid.

  • Purification: Collect the solid product by vacuum filtration and wash the filter cake with a small amount of cold diethyl ether or ethanol to remove any unreacted starting material. The product can be further purified by recrystallization from ethanol or an ethanol/ether mixture if necessary. The typical yield is >90%.

Route 2: The Modern One-Step Synthesis via Direct Coupling

This approach avoids the intermediate esterification step by activating the propanoic acid in situ, allowing it to react directly with hydrazine. This is achieved using coupling reagents commonly employed in peptide synthesis.[9]

Mechanistic Insight: Coupling reagents like dicyclohexylcarbodiimide (DCC) or the water-soluble 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is readily attacked by the nucleophilic hydrazine. To increase efficiency and suppress side reactions, an additive such as 1-hydroxybenzotriazole (HOBt) is often included. HOBt intercepts the O-acylisourea to form an activated HOBt-ester, which then reacts cleanly with hydrazine.[9][10]

G cluster_0 Direct Coupling Workflow Start Propanoic Acid + Hydrazine + EDC/HOBt in Solvent Activation Formation of O-Acylisourea Intermediate Start->Activation HOBt_Ester Formation of Active HOBt-Ester Activation->HOBt_Ester Coupling Nucleophilic Attack by Hydrazine HOBt_Ester->Coupling Product_Formation This compound Formation Coupling->Product_Formation Workup Aqueous Workup (to remove byproducts) Product_Formation->Workup Final_Product Purified this compound Workup->Final_Product

Figure 3: Workflow for the direct synthesis of this compound using a coupling agent like EDC with an HOBt additive.

Experimental Protocol: Direct Synthesis of this compound

  • Reactor Setup: To a 250 mL round-bottom flask under an inert atmosphere (nitrogen or argon), add propanoic acid (7.41 g, 0.1 mol), 1-hydroxybenzotriazole (HOBt, 15.3 g, 0.1 mol), and 100 mL of dichloromethane (DCM) or dimethylformamide (DMF). Cool the mixture to 0 °C in an ice bath with stirring.

  • Reagent Addition: Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC.HCl, 21.1 g, 0.11 mol) in one portion, followed by the slow, dropwise addition of a solution of hydrazine hydrate (5.5 g of 85% solution, ~0.11 mol) in 20 mL of the reaction solvent.

    • Causality: The reaction is performed at 0 °C initially to control the exotherm from the formation of the active ester and to maintain the stability of the reagents.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC.

  • Work-up: If using DCM, wash the reaction mixture sequentially with 5% HCl solution, saturated sodium bicarbonate solution, and brine. If using DMF, the solvent is typically removed under reduced pressure and the residue is partitioned between ethyl acetate and water, followed by the same washing procedure.

    • Causality: The acidic wash removes any unreacted hydrazine, while the basic wash removes unreacted propanoic acid and HOBt. The byproducts from EDC are water-soluble and are removed during these washes.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate using a rotary evaporator. The crude product can be purified by recrystallization or column chromatography on silica gel.

Data Summary and Method Comparison

FeatureRoute 1: Esterification/HydrazinolysisRoute 2: Direct Coupling
Key Reagents Propanoic acid, Ethanol, H₂SO₄, Hydrazine HydratePropanoic acid, Hydrazine, EDC.HCl, HOBt
Number of Steps Two (Isolation of ester recommended)One (In situ)
Typical Overall Yield High (70-85%)Good to High (65-90%)[11]
Pros - Uses inexpensive, common reagents- Highly scalable and robust- Well-established procedures- Fewer steps, shorter overall time- Milder reaction conditions- Avoids heating/reflux
Cons - Two distinct synthetic operations- Requires heating/reflux- Equilibrium-limited first step- Coupling reagents are expensive- Stoichiometric byproducts generated- Can be sensitive to moisture

Yields are representative and can vary based on specific conditions and scale.

Safety Considerations

  • Hydrazine Hydrate: This substance is highly toxic, corrosive, and a suspected carcinogen. It should be handled with extreme caution in a well-ventilated fume hood, using appropriate personal protective equipment (gloves, safety glasses, lab coat).

  • Carbodiimides (DCC, EDC): These are potent moisture-sensitive allergens and skin sensitizers. Avoid inhalation of dust and direct skin contact.

  • Strong Acids (H₂SO₄): Concentrated sulfuric acid is extremely corrosive. Always add acid to the other reagents slowly and with cooling.

Conclusion

The synthesis of this compound from propanoic acid is a well-understood transformation achievable through multiple reliable pathways. The classical two-step method involving Fischer esterification followed by hydrazinolysis remains the workhorse for large-scale and cost-sensitive applications due to its use of inexpensive bulk chemicals. For smaller-scale laboratory synthesis, particularly in a drug discovery context where time and mild conditions are prioritized, the direct coupling method offers an efficient and elegant alternative. A thorough understanding of the mechanisms and practical considerations outlined in this guide will enable researchers to select and execute the optimal synthetic strategy for their specific needs.

References

Authored by: [Your Name/Gemini], Senior Application Scientist

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Applications of Propionohydrazide in Organic Synthesis

Introduction

This compound, a versatile and highly reactive organic molecule, serves as a cornerstone in the synthesis of a diverse array of heterocyclic compounds. Its unique bifunctional nature, possessing both a nucleophilic hydrazine moiety and a propionyl group, makes it an invaluable building block for synthetic chemists. This guide provides a comprehensive overview of the applications of this compound in modern organic synthesis, with a particular focus on its utility in the construction of pharmacologically relevant pyrazole and 1,3,4-oxadiazole scaffolds, as well as the formation of bioactive hydrazones. This document is intended for researchers, scientists, and professionals in the field of drug development, offering both theoretical insights and practical, field-proven experimental protocols.

Core Physicochemical Properties of this compound

PropertyValueReference
CAS Number 3538-46-1[1]
Molecular Formula C₃H₈N₂O[1]
Molecular Weight 88.11 g/mol [1]
Appearance White to off-white crystalline solid[1]
Melting Point 131-134 °C[1]
Solubility Soluble in water and polar organic solvents[1]

I. Synthesis of Pyrazole Derivatives via Knorr Pyrazole Synthesis

The Knorr pyrazole synthesis is a classical and highly efficient method for the preparation of pyrazole and pyrazolone rings.[2] This reaction involves the condensation of a 1,3-dicarbonyl compound, such as a β-ketoester, with a hydrazine derivative like this compound.[3][4]

Mechanistic Pathway

The reaction is typically acid-catalyzed and proceeds through the initial formation of a hydrazone intermediate by the reaction of the more reactive ketone carbonyl of the β-dicarbonyl compound with this compound. This is followed by an intramolecular nucleophilic attack of the second nitrogen atom of the hydrazide onto the ester carbonyl, leading to cyclization. Subsequent dehydration yields the stable aromatic pyrazole ring.[5][6]

Knorr_Pyrazole_Synthesis This compound This compound Hydrazone Hydrazone Intermediate This compound->Hydrazone Condensation BetaKetoester β-Ketoester BetaKetoester->Hydrazone AcidCatalyst H+ Hydrazone->AcidCatalyst CyclizedIntermediate Cyclized Intermediate Hydrazone->CyclizedIntermediate Intramolecular Cyclization Pyrazole Propionyl-Substituted Pyrazolone CyclizedIntermediate->Pyrazole Dehydration (-H₂O)

Caption: Mechanism of the Knorr Pyrazole Synthesis.

Experimental Protocol: Synthesis of 1-Propionyl-3-methyl-5-pyrazolone

Objective: To synthesize 1-propionyl-3-methyl-5-pyrazolone from this compound and ethyl acetoacetate.

Materials:

  • This compound (1 mmol, 88.11 mg)

  • Ethyl acetoacetate (1 mmol, 130.14 mg)

  • Glacial acetic acid (catalytic amount)

  • Ethanol (5 mL)

Procedure:

  • To a solution of this compound (1 mmol) in ethanol (5 mL) in a round-bottom flask, add ethyl acetoacetate (1 mmol).

  • Add a few drops of glacial acetic acid to the reaction mixture.

  • Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The resulting solid is washed with cold diethyl ether and dried under vacuum to yield the pure product.

Entryβ-Dicarbonyl CompoundProductYield (%)
1Ethyl acetoacetate1-Propionyl-3-methyl-5-pyrazolone85-95
2Diethyl malonate1-Propionyl-pyrazolidine-3,5-dione80-90
3Acetylacetone1-Propionyl-3,5-dimethylpyrazole90-98

II. Synthesis of 1,3,4-Oxadiazole Derivatives

This compound is a key precursor for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles, a class of heterocyclic compounds with a wide range of biological activities.[7][8] The most common synthetic route involves the cyclodehydration of an N-acylhydrazide, which can be formed in situ from this compound and a carboxylic acid or its derivative.[9][10]

Mechanistic Pathway

The synthesis of 1,3,4-oxadiazoles from this compound and a carboxylic acid typically proceeds by an initial N-acylation of the this compound to form a 1,2-diacylhydrazine intermediate. This intermediate then undergoes acid-catalyzed cyclodehydration to yield the 1,3,4-oxadiazole ring.[7][11]

Oxadiazole_Synthesis This compound This compound Diacylhydrazine 1,2-Diacylhydrazine Intermediate This compound->Diacylhydrazine N-Acylation CarboxylicAcid Carboxylic Acid (R-COOH) CarboxylicAcid->Diacylhydrazine DehydratingAgent Dehydrating Agent (e.g., POCl₃) Diacylhydrazine->DehydratingAgent Oxadiazole 2-Propyl-5-R-1,3,4-oxadiazole Diacylhydrazine->Oxadiazole Cyclodehydration

Caption: General scheme for 1,3,4-oxadiazole synthesis.

Experimental Protocol: Synthesis of 2-Phenyl-5-propyl-1,3,4-oxadiazole

Objective: To synthesize 2-phenyl-5-propyl-1,3,4-oxadiazole from this compound and benzoic acid.

Materials:

  • This compound (1 mmol, 88.11 mg)

  • Benzoic acid (1 mmol, 122.12 mg)

  • Phosphorus oxychloride (POCl₃, 3 mL)

Procedure:

  • In a round-bottom flask, a mixture of this compound (1 mmol) and benzoic acid (1 mmol) is taken in phosphorus oxychloride (3 mL).

  • The reaction mixture is refluxed for 5-7 hours.

  • After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature and slowly poured into crushed ice with constant stirring.

  • The precipitated solid is filtered, washed with a cold solution of sodium bicarbonate, and then with cold water.

  • The crude product is recrystallized from ethanol to afford the pure 2-phenyl-5-propyl-1,3,4-oxadiazole.

EntryCarboxylic AcidDehydrating AgentProductYield (%)
1Benzoic acidPOCl₃2-Phenyl-5-propyl-1,3,4-oxadiazole75-85
2Acetic acidPPA2-Methyl-5-propyl-1,3,4-oxadiazole70-80
3Nicotinic acidSOCl₂2-(Pyridin-3-yl)-5-propyl-1,3,4-oxadiazole72-82

III. Formation of Bioactive Hydrazones (Schiff Bases)

This compound readily reacts with various aldehydes and ketones to form stable hydrazones, also known as Schiff bases.[12][13] These compounds are not only important intermediates in the synthesis of other heterocyclic systems but also exhibit a wide range of biological activities themselves.[14][15]

Mechanistic Pathway

The formation of a hydrazone from this compound and an aldehyde or ketone is a condensation reaction. The nucleophilic nitrogen of the hydrazide attacks the electrophilic carbonyl carbon, followed by the elimination of a water molecule to form the characteristic C=N double bond of the hydrazone.[16]

Hydrazone_Formation This compound This compound Hydrazone This compound-derived Hydrazone This compound->Hydrazone Condensation (-H₂O) AldehydeKetone Aldehyde/Ketone (R-CHO/R₂CO) AldehydeKetone->Hydrazone

Caption: General scheme for hydrazone formation.

Experimental Protocol: Synthesis of N'-(4-Chlorobenzylidene)this compound

Objective: To synthesize a hydrazone from this compound and 4-chlorobenzaldehyde.

Materials:

  • This compound (1 mmol, 88.11 mg)

  • 4-Chlorobenzaldehyde (1 mmol, 140.57 mg)

  • Ethanol (10 mL)

  • Glacial acetic acid (2-3 drops)

Procedure:

  • Dissolve this compound (1 mmol) in ethanol (10 mL) in a round-bottom flask.

  • Add 4-chlorobenzaldehyde (1 mmol) to the solution.

  • Add 2-3 drops of glacial acetic acid as a catalyst.

  • Reflux the reaction mixture for 2-3 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the mixture in an ice bath to precipitate the product.

  • Filter the solid, wash with cold ethanol, and dry to obtain the pure hydrazone.

IV. Applications in Medicinal Chemistry

Derivatives of this compound are of significant interest in drug discovery due to their diverse pharmacological activities.[17] The incorporation of the this compound moiety into various heterocyclic scaffolds often leads to compounds with enhanced biological profiles.

Antimicrobial and Antifungal Activity

Many hydrazone derivatives of this compound exhibit significant antimicrobial and antifungal properties.[17][18] The presence of the azomethine group (-N=CH-) is often crucial for their biological activity.[19] For instance, Schiff bases derived from this compound and substituted aromatic aldehydes have shown potent activity against various bacterial and fungal strains.[12][20]

Anticancer Activity

The pyrazole and 1,3,4-oxadiazole nuclei, readily accessible from this compound, are present in numerous anticancer agents.[21][22] this compound-derived heterocyclic compounds have been reported to exhibit cytotoxic effects against various cancer cell lines.[19][23] The mechanism of action often involves the inhibition of key enzymes or interference with cellular signaling pathways.[24]

Conclusion

This compound has proven to be a remarkably versatile and indispensable building block in organic synthesis. Its ability to readily participate in cyclocondensation reactions provides efficient access to a wide variety of heterocyclic compounds, most notably pyrazoles and 1,3,4-oxadiazoles. The derivatives of this compound have demonstrated a broad spectrum of biological activities, making them attractive scaffolds for the development of new therapeutic agents. The synthetic protocols outlined in this guide are robust and can be adapted to generate a large library of compounds for further investigation in medicinal chemistry and materials science. The continued exploration of the reactivity of this compound is expected to unveil new synthetic methodologies and lead to the discovery of novel molecules with significant practical applications.

References

Propionohydrazide in Medicinal Chemistry: A Technical Guide to Synthesis, Derivatization, and Therapeutic Applications

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

The hydrazide functional group represents a cornerstone in modern medicinal chemistry, serving as a versatile scaffold for the synthesis of a vast array of biologically active compounds.[1] Its unique chemical reactivity and structural properties allow for the facile construction of diverse molecular architectures, leading to the discovery of novel therapeutic agents. Among the simpler alkyl hydrazides, propionohydrazide (C₃H₈N₂O) emerges as a particularly valuable building block. While unassuming in its own structure, it provides a robust and adaptable platform for developing potent molecules targeting a spectrum of diseases.

This technical guide offers researchers, scientists, and drug development professionals an in-depth exploration of this compound's role in medicinal chemistry. We will move beyond a simple recitation of facts to delve into the causality behind its utility—explaining why it is chosen, how it is manipulated, and the therapeutic potential that has been unlocked through its application. The protocols and mechanisms described herein are grounded in established literature, providing a trustworthy foundation for laboratory investigation and conceptual drug design.

Core Principles: Synthesis and Chemical Profile of this compound

This compound, also known as propanoic hydrazide, is a fundamental reagent whose utility stems from its straightforward synthesis and predictable reactivity.

Synthesis Protocol

The most common and efficient synthesis of this compound involves the reaction of an ester, typically methyl or ethyl propionate, with hydrazine hydrate. This nucleophilic acyl substitution reaction is widely adopted due to its high yield and operational simplicity.

Experimental Protocol: Synthesis of this compound

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add ethyl propionate (1.0 eq).

  • Solvent: Add ethanol as a solvent to ensure homogeneity of the reactants.

  • Reagent Addition: Slowly add hydrazine hydrate (H₂NNH₂·H₂O) (1.2 eq) to the flask. The slight excess of hydrazine ensures the complete conversion of the ester.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting ester.

  • Work-up: After cooling to room temperature, the solvent is removed under reduced pressure. The resulting crude product is often a solid.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent like ethanol or isopropanol to yield a colorless solid.[2][3]

Causality Insight: The choice of an ester as the starting material is strategic. Esters are excellent acylating agents for a strong nucleophile like hydrazine, possessing a good leaving group (alkoxide) that facilitates the reaction.[1] Ethanol is a common solvent as it readily dissolves both reactants and is easily removed post-reaction.

Physicochemical Properties

Understanding the core properties of this compound is essential for its effective use in further synthetic steps.

PropertyValueSource
CAS Number 5818-15-5[2]
Molecular Formula C₃H₈N₂O[2]
Molecular Weight 88.11 g/mol [2][3]
Appearance Colorless to light yellow solid[4]
Melting Point 179-180 °C[2][3]
Key Functional Groups Primary amine (-NH₂), Amide (C=O)NH

The presence of the terminal primary amine (-NH₂) is the key to this compound's versatility, as this group is a potent nucleophile, ready to react with electrophilic centers, most notably carbonyls.

The Hydrazone Motif: this compound as a Versatile Synthon

The single most important reaction of this compound in medicinal chemistry is its condensation with aldehydes and ketones to form hydrazones. This reaction provides a simple and efficient method for linking the propionyl scaffold to a vast array of other chemical moieties, particularly aromatic and heterocyclic rings.

The Hydrazone Formation Reaction

The reaction proceeds via nucleophilic attack of the terminal nitrogen of the hydrazide onto the carbonyl carbon of an aldehyde or ketone, followed by dehydration to yield the stable N-acylhydrazone.

G cluster_caption Fig. 1: General workflow for hydrazone synthesis. This compound This compound (Nucleophile) Intermediate Tetrahedral Intermediate This compound->Intermediate Carbonyl Aldehyde/Ketone (Electrophile) Carbonyl->Intermediate Catalyst H+ (Acid Catalyst) Catalyst->Intermediate Hydrazone Propionyl-Hydrazone Intermediate->Hydrazone - H₂O Water H₂O

Caption: Fig. 1: General workflow for hydrazone synthesis.

Causality Insight: This reaction is a cornerstone of combinatorial chemistry and library synthesis.[5] The azomethine (-NH-N=CH-) group formed is a key pharmacophore in its own right, contributing to the biological activity of the final molecule.[6] The stability of the hydrazone bond under physiological conditions, coupled with the ease of its formation, makes it an ideal linker for joining different molecular fragments.

Therapeutic Applications of this compound Derivatives

By leveraging hydrazone synthesis and other derivatizations, the simple this compound core has been incorporated into molecules with a wide range of pharmacological activities.[7]

Antimicrobial and Antitubercular Agents

The hydrazide moiety is famously present in the frontline antituberculosis drug Isoniazid (INH).[5][8] This has inspired extensive research into other hydrazide-containing compounds, including those derived from this compound, as novel antimicrobial agents.

  • Mechanism of Action: While the exact mechanism varies, many hydrazone derivatives exert their antimicrobial effect by inhibiting essential cellular processes. In the case of tuberculosis, INH and its analogs interfere with the synthesis of mycolic acid, a critical component of the mycobacterial cell wall.[8] For other bacteria and fungi, this compound derivatives may inhibit DNA gyrase, disrupt biofilm formation, or interfere with other key enzymes.[9][10]

  • Structural Rationale: The combination of a lipophilic group (often an aromatic or heterocyclic ring from the aldehyde/ketone) with the polar hydrazone linker creates an amphipathic molecule. This structure facilitates passage through the lipid-rich cell walls of microorganisms like Mycobacterium tuberculosis.[11]

Key Findings from Literature:

Derivative ClassTarget Organism(s)Observed ActivityReference
Adamantyl-carbohydrazonesGram-positive bacteria, C. albicansModerate to strong antibacterial/antifungal[12][13]
Isatin HydrazidesM. tuberculosisPotent antimycobacterial (MIC up to 6.25 µg/mL)[8]
Schiff Bases of Propionic AcidS. aureus, B. subtilis, E. coliIn vitro antimicrobial activity[14]
Pyrrolidine-2,5-dione DerivativesBacteria and yeastsModerate antimicrobial activity[15]
Anticonvulsant Activity

Epilepsy is a neurological disorder characterized by recurrent seizures, and there is a continuous need for new antiepileptic drugs (AEDs) with improved efficacy and fewer side effects.[16] Hydrazone derivatives, including those built on a this compound scaffold, have emerged as a promising class of anticonvulsant agents.[9]

  • Mechanism of Action: The anticonvulsant activity of these compounds is often evaluated in animal models like the maximal electroshock seizure (MES) and pentylenetetrazole (PTZ) tests.[17] While the precise mechanisms are diverse, some derivatives are thought to act by blocking voltage-gated sodium channels, similar to established AEDs like safinamide.[16][18] Others may modulate GABAergic neurotransmission or interact with other CNS targets.

  • Structural Rationale: The N-acylhydrazone structure is considered a key pharmacophore for anticonvulsant activity. The presence of an aryl group, a hydrogen-bonding domain (NH-C=O), and a terminal lipophilic moiety are common features in active compounds. The propionyl group serves as a simple, non-bulky lipophilic element.

Representative Research: Studies on isatin-based hydrazones have shown remarkable protective activity in both MES and PTZ models in mice, suggesting potential as broad-spectrum anticonvulsant leads.[17] Similarly, other propanamide derivatives have demonstrated potent activity in mouse seizure models with favorable safety profiles.[16][19]

Anti-inflammatory Agents

Arylpropionic acid derivatives are a well-known class of non-steroidal anti-inflammatory drugs (NSAIDs), with ibuprofen being a prime example.[7][20] By modifying the carboxylic acid group into a hydrazide and subsequently a hydrazone, researchers have developed novel compounds with significant anti-inflammatory and analgesic properties.

  • Mechanism of Action: The primary mechanism for NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which are key to prostaglandin biosynthesis.[7] While many this compound derivatives likely share this mechanism, the hydrazone modification can alter the compound's selectivity for COX-1 vs. COX-2, potentially reducing gastrointestinal side effects.[21]

  • Experimental Validation: The anti-inflammatory potential of new derivatives is typically assessed using the carrageenan-induced paw edema model in rats.[22][23] Analgesic effects are often measured via the acetic acid-induced writhing test.[22] Several studies have reported that new aroyl propionic acid hydrazones decrease writhing behaviors and paw swelling comparable to the standard drug diclofenac.[22]

This compound as a Linker in Targeted Drug Delivery

Beyond creating intrinsically active molecules, the hydrazide functional group is a powerful tool for constructing drug conjugates, such as Antibody-Drug Conjugates (ADCs). The goal of an ADC is to use an antibody to selectively deliver a highly potent cytotoxic "payload" to cancer cells, sparing healthy tissue.[24]

The formation of a hydrazone bond is a key strategy for attaching the drug to the antibody or targeting ligand.[25]

G cluster_conjugate Antibody-Drug Conjugate (ADC) in Circulation cluster_cell Target Cancer Cell cluster_caption Fig. 2: Role of a hydrazone linker in an ADC. Antibody Antibody (Targeting Moiety) Linker Propionyl-Hydrazone Linker (pH-Sensitive) Antibody->Linker Receptor Tumor Antigen (Receptor) Antibody->Receptor 1. Binding Payload Cytotoxic Drug (Payload) Linker->Payload Endosome Endosome / Lysosome (Low pH Environment) Receptor->Endosome 2. Internalization Released_Payload Released Drug Endosome->Released_Payload 3. Linker Cleavage (Hydrolysis) Cell_Death Apoptosis Released_Payload->Cell_Death 4. Induces Cell Death

Caption: Fig. 2: Role of a hydrazone linker in an ADC.

Causality Insight: The hydrazone bond is particularly attractive for this application because it is relatively stable at physiological pH (7.4) found in the bloodstream but is susceptible to hydrolysis under the mildly acidic conditions (pH 5.0-6.5) inside cellular endosomes and lysosomes.[25] This pH-dependent cleavage allows the ADC to remain intact and non-toxic during circulation but ensures the potent payload is released once the conjugate has been internalized by the target cancer cell.[26][] The this compound provides the core hydrazide functionality for this cleavable linker strategy.

Conclusion and Future Outlook

This compound is a testament to the principle that simple, fundamental molecules can be the starting point for complex and potent therapeutic agents. Its value lies in its accessibility and the robust, predictable chemistry of its hydrazide group. The formation of N-acylhydrazones is a high-yield, versatile reaction that enables the rapid synthesis of large libraries of compounds for screening.

The demonstrated efficacy of this compound derivatives across antimicrobial, anticonvulsant, and anti-inflammatory applications confirms the utility of this scaffold.[7] Furthermore, its application as a cleavable linker in targeted drug delivery highlights its continued relevance in cutting-edge pharmaceutical design.[24][25]

Future research will likely focus on creating more complex this compound derivatives, exploring novel heterocyclic partners, and fine-tuning the pharmacokinetic properties of these molecules. As the challenges of drug resistance and the need for more targeted therapies grow, the strategic application of foundational synthons like this compound will remain a critical component of the medicinal chemist's toolkit.

References

Propionohydrazide Derivatives: A Technical Guide to Their Antimicrobial and Antifungal Properties

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the persistent search for novel therapeutic agents to combat the growing threat of antimicrobial resistance, propionohydrazide derivatives have emerged as a promising class of compounds. This technical guide provides a comprehensive overview of the synthesis, antimicrobial, and antifungal properties of these molecules. We will delve into their structure-activity relationships, explore their potential mechanisms of action, and provide detailed experimental protocols for their synthesis and biological evaluation. This document is intended for researchers, scientists, and drug development professionals actively engaged in the discovery of new and effective antimicrobial agents.

Introduction: The this compound Scaffold

Hydrazides are a class of organic compounds characterized by the presence of a CONHNH2 functional group. They have garnered significant attention in medicinal chemistry due to their wide range of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties.[1] this compound, the hydrazide derivative of propionic acid, serves as a versatile scaffold for the synthesis of a diverse array of derivatives. The core structure of this compound can be readily modified, most commonly through condensation reactions with various aldehydes and ketones to form propionohydrazones.[2] This chemical tractability allows for the systematic exploration of structure-activity relationships (SAR) to optimize their biological efficacy.

The fundamental synthetic route to this compound derivatives, specifically hydrazones, involves a straightforward condensation reaction. This typically entails reacting this compound with a selected aldehyde or ketone in a suitable solvent, often with a catalytic amount of acid.[2]

Antimicrobial Properties of this compound Derivatives

This compound derivatives have demonstrated notable activity against a spectrum of both Gram-positive and Gram-negative bacteria. The antimicrobial efficacy is significantly influenced by the nature of the substituents attached to the core this compound structure.

Structure-Activity Relationship (SAR) in Antibacterial Activity

The relationship between the chemical structure of this compound derivatives and their antibacterial activity is a critical aspect of their development as potential therapeutic agents. Key structural features that influence their efficacy include:

  • Aromatic and Heterocyclic Moieties: The introduction of aromatic and heterocyclic rings via the formation of hydrazones is a common strategy to enhance antibacterial activity. The nature and substitution pattern of these rings play a crucial role. For instance, the presence of electron-withdrawing groups on an aromatic ring can modulate the electronic properties of the entire molecule, potentially leading to increased interaction with bacterial targets.[3]

  • Lipophilicity: The overall lipophilicity of the molecule, influenced by the attached substituents, affects its ability to penetrate bacterial cell membranes. A balanced hydrophilic-lipophilic character is often necessary for optimal activity.

  • The Azomethine Linkage (-N=CH-): The hydrazone linkage is a key pharmacophore in many biologically active compounds.[2] Its presence in this compound derivatives is believed to be crucial for their antimicrobial effects.

Proposed Mechanism of Antibacterial Action

While the precise mechanism of action for all this compound derivatives has not been fully elucidated, several potential targets within bacterial cells have been proposed based on studies of related hydrazide compounds. These include:

  • Inhibition of Cell Wall Synthesis: Some hydrazide derivatives are known to interfere with the biosynthesis of mycolic acids, which are essential components of the cell wall in certain bacteria, such as Mycobacterium tuberculosis.

  • Enzyme Inhibition: this compound derivatives may act by inhibiting crucial bacterial enzymes. For example, some hydrazones have been shown to target DNA gyrase, an enzyme vital for DNA replication and repair.

  • Disruption of Cellular Respiration: Propionic acid itself has been shown to disrupt cellular respiration in yeast, and it is plausible that its derivatives could exert similar effects in bacteria.[4]

Below is a diagram illustrating a potential mechanism of action for this compound derivatives, focusing on the inhibition of a key bacterial enzyme.

antimicrobial_mechanism cluster_bacterium Bacterial Cell Propionohydrazide_Derivative This compound Derivative Cell_Membrane Cell Membrane Propionohydrazide_Derivative->Cell_Membrane Penetration Bacterial_Enzyme Essential Bacterial Enzyme (e.g., DNA Gyrase) Propionohydrazide_Derivative->Bacterial_Enzyme Inhibition DNA_Replication DNA Replication & Repair Bacterial_Enzyme->DNA_Replication Required for Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Disruption leads to

Caption: Proposed mechanism of antibacterial action.

Quantitative Antibacterial Activity

The minimum inhibitory concentration (MIC) is a standard measure of the in vitro effectiveness of an antimicrobial agent. The following table summarizes representative MIC values for a selection of hydrazide derivatives against common bacterial strains, providing a comparative view of their potency.

Compound TypeBacterial StrainMIC (µg/mL)Reference
Hydrazide-hydrazoneStaphylococcus aureus6.25 - 50[5]
Hydrazide-hydrazoneBacillus subtilis6.25 - >100[5]
Hydrazide-hydrazoneEscherichia coli12.5 - >100[5]
Hydrazide-hydrazonePseudomonas aeruginosa50 - 200[5]
2,4-dichloro hydrazoneProteus mirabilis12.5[3]
2,4-dichloro hydrazoneMethicillin-resistant S. aureus25[3]

Antifungal Properties of this compound Derivatives

In addition to their antibacterial effects, this compound derivatives have also shown promise as antifungal agents. The structural modifications that confer antibacterial activity often contribute to their ability to inhibit the growth of various fungal species.

Structure-Activity Relationship (SAR) in Antifungal Activity

Similar to their antibacterial counterparts, the antifungal activity of this compound derivatives is closely linked to their chemical structure:

  • Nature of the Hydrazone Substituent: The choice of the aldehyde or ketone used to form the hydrazone significantly impacts antifungal efficacy. Aromatic rings with specific substituents, such as halogens or nitro groups, have been shown to enhance antifungal activity.[3]

  • Steric and Electronic Factors: The size, shape, and electronic distribution of the molecule influence its interaction with fungal targets. For instance, bulky substituents may hinder binding to the active site of a fungal enzyme.

Proposed Mechanism of Antifungal Action

The antifungal mechanism of this compound derivatives is likely multifaceted. Drawing from studies on propionic acid and other antifungal hydrazones, potential mechanisms include:

  • Induction of Apoptosis: Propionic acid has been shown to induce apoptosis in fungal cells through a mitochondria-mediated pathway.[6] This involves the generation of reactive oxygen species (ROS), mitochondrial membrane depolarization, and the release of cytochrome c. It is plausible that this compound derivatives could trigger similar apoptotic pathways.

  • Inhibition of Ergosterol Biosynthesis: A common target for many antifungal drugs is the ergosterol biosynthesis pathway. Ergosterol is a vital component of the fungal cell membrane, and its disruption leads to cell death. Some hydrazone-containing compounds have been found to inhibit enzymes in this pathway.

  • Disruption of Fungal Cell Wall Integrity: The fungal cell wall is a unique and essential structure, making it an attractive target for antifungal agents. Certain derivatives may interfere with the synthesis of key cell wall components like chitin or β-glucan.

Quantitative Antifungal Activity

The following table presents a summary of the minimum inhibitory concentration (MIC) values for selected hydrazone derivatives against pathogenic fungal strains.

Compound TypeFungal StrainMIC (µg/mL)Reference
Hydrazide-hydrazoneCandida albicans32 - >128[7]
Hydrazide-hydrazoneAspergillus niger64 - >128[7]
2,4-dichloro hydrazoneCandida albicans25 - 100[3]
2,4-dichloro hydrazoneAspergillus niger25 - 100[3]

Experimental Protocols

To facilitate further research and development in this area, we provide detailed, step-by-step methodologies for the synthesis of a representative propionohydrazone derivative and for the determination of its antimicrobial activity using the broth microdilution method.

Synthesis of a Representative Propionohydrazone Derivative

This protocol describes a general method for the synthesis of a propionohydrazone from this compound and an aromatic aldehyde.

Materials:

  • This compound

  • Substituted aromatic aldehyde (e.g., 4-chlorobenzaldehyde)

  • Ethanol (absolute)

  • Glacial acetic acid

  • Reaction flask with reflux condenser and magnetic stirrer

  • Heating mantle

  • Thin Layer Chromatography (TLC) apparatus

  • Filtration apparatus (e.g., Büchner funnel)

  • Recrystallization apparatus

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve this compound (1 mmol) in absolute ethanol (25 mL).

  • Addition of Aldehyde: To the stirred solution, add the substituted aromatic aldehyde (1 mmol).

  • Catalysis: Add a few drops of glacial acetic acid to the reaction mixture to catalyze the condensation.

  • Reflux: Heat the mixture to reflux using a heating mantle and maintain the reflux for 3-4 hours.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC.

  • Precipitation and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. The solid propionohydrazone product will often precipitate out of the solution.

  • Filtration: Collect the precipitate by vacuum filtration using a Büchner funnel, and wash the solid with a small amount of cold ethanol.

  • Drying: Dry the isolated product under reduced pressure.

  • Purification (if necessary): For higher purity, recrystallize the product from a suitable solvent, such as ethanol.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol outlines the standardized broth microdilution method for determining the MIC of a synthesized this compound derivative against a bacterial or fungal strain.[8][9]

Materials:

  • Synthesized this compound derivative

  • Sterile 96-well microtiter plates

  • Sterile Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

  • Bacterial or fungal inoculum, standardized to 0.5 McFarland turbidity

  • Positive control antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi)

  • Negative control (sterile broth)

  • Growth control (broth with inoculum)

  • Multichannel pipette

  • Incubator

Procedure:

  • Preparation of Compound Stock Solution: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) at a known high concentration.

  • Plate Preparation: Add 100 µL of sterile broth to all wells of a 96-well microtiter plate.

  • Serial Dilution: Add 100 µL of the compound stock solution to the first well of a row. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard the final 100 µL from the last well to ensure equal volumes.

  • Control Wells:

    • Positive Control: Prepare a serial dilution of the standard antibiotic in a separate row.

    • Negative Control (Sterility): Leave one well with only sterile broth.

    • Growth Control: Add 100 µL of broth to a well that will receive the inoculum but no test compound.

  • Inoculum Preparation: Adjust the turbidity of the microbial culture to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10^8 CFU/mL for bacteria.[9] Dilute this suspension in broth to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Inoculation: Add 100 µL of the standardized inoculum to each well (except the negative control), resulting in a final volume of 200 µL per well.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours for bacteria, or at a suitable temperature and duration for fungi.

  • Interpretation of Results: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

The following diagram illustrates the experimental workflow for MIC determination.

mic_workflow cluster_prep Preparation cluster_assay Assay Stock_Solution Prepare Compound Stock Solution Serial_Dilution Perform 2-fold Serial Dilution Stock_Solution->Serial_Dilution Broth_Dispensing Dispense Sterile Broth into 96-well Plate Broth_Dispensing->Serial_Dilution Inoculation Inoculate Wells with Microbial Suspension Serial_Dilution->Inoculation Inoculum_Prep Prepare Standardized Microbial Inoculum Inoculum_Prep->Inoculation Incubation Incubate Plate Inoculation->Incubation Reading Read Results and Determine MIC Incubation->Reading

Caption: Workflow for MIC determination.

Conclusion and Future Perspectives

This compound derivatives represent a versatile and promising scaffold for the development of novel antimicrobial and antifungal agents. Their straightforward synthesis allows for extensive structural modifications, facilitating the optimization of their biological activity through systematic SAR studies. While the exact mechanisms of action are still under investigation, evidence suggests that they may act on multiple cellular targets, a desirable trait that could potentially circumvent the development of resistance.

Future research in this area should focus on:

  • Elucidation of specific molecular targets: Identifying the precise enzymes or cellular pathways inhibited by these compounds will enable more rational drug design.

  • In vivo efficacy and toxicity studies: Promising candidates identified through in vitro screening must be evaluated in animal models to assess their therapeutic potential and safety profiles.

  • Exploration of novel heterocyclic derivatives: The synthesis and evaluation of propionohydrazides incorporating a wider range of heterocyclic moieties could lead to the discovery of compounds with enhanced potency and broader spectrum of activity.

The continued investigation of this compound derivatives holds significant potential for addressing the urgent global need for new and effective treatments for infectious diseases.

References

A Framework for Elucidating the Mechanism of Action of Propionohydrazide as a Novel Plant Growth Regulator

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The continuous pursuit of novel plant growth regulators (PGRs) is essential for advancing agricultural productivity and sustainability. The hydrazide class of compounds, characterized by the functional group (-C(=O)NHNH2), has shown diverse biological activities, including applications as chemical preservers and growth regulators in plants.[1] While compounds like maleic hydrazide are known growth retardants, the specific mode of action for many other hydrazide derivatives, including propionohydrazide, remains largely unexplored. This technical guide presents a comprehensive, multi-phase research framework designed to systematically elucidate the mechanism of action of this compound. We move from broad phenotypic observations to precise molecular target identification, providing detailed, self-validating experimental protocols. This document serves as a strategic blueprint for researchers and drug development professionals aiming to characterize and potentially commercialize novel PGRs.

Introduction: The Scientific Rationale

Plant hormones, or phytohormones, are signaling molecules that, in minute concentrations, control all aspects of plant growth and development.[2] The deliberate application of synthetic or natural compounds that mimic or interfere with these hormones—known as Plant Growth Regulators (PGRs)—is a cornerstone of modern agriculture.[3] PGRs are used to influence processes like root initiation, stem elongation, flowering, and fruit ripening.[3][4]

This compound belongs to the organic acid hydrazide family.[1] This chemical class is notable for its biological activity, with various derivatives being investigated for applications ranging from medicinal chemistry to agriculture.[5][6] A well-known agrochemical relative, maleic hydrazide, is recognized for its growth-retardant effects, which are thought to involve anti-auxin activity.[7][8] Given this precedent, this compound presents a compelling candidate for investigation as a novel PGR.

However, a significant knowledge gap exists regarding its specific physiological effects and molecular targets in plants. This guide, therefore, outlines a logical and technically robust workflow to move this compound from an uncharacterized molecule to a potential PGR with a well-defined mechanism of action (MoA).

Foundational Hypotheses

Based on its chemical structure and the known activities of related hydrazide compounds, we can formulate several primary hypotheses for the MoA of this compound:

  • Interference with Auxin Homeostasis: this compound may act as an auxin antagonist or agonist, or disrupt auxin transport, leading to classic auxin-related phenotypes such as altered apical dominance, root architecture changes, and epinasty (petiole twisting).[9][10]

  • Modulation of Gibberellin (GA) or Ethylene Pathways: The compound could inhibit the biosynthesis or signaling of growth-promoting hormones like gibberellins (leading to dwarfism) or stimulate the production of stress/ripening hormones like ethylene.[3][11]

  • Disruption of Cytokinin Signaling: By interfering with cytokinin pathways, this compound could impact cell division, shoot formation, and senescence.[2][11]

  • General Metabolic or Respiratory Inhibition: The compound may act on a fundamental cellular process, such as mitochondrial respiration, indirectly affecting overall plant growth and vigor. Some hydrazide derivatives have been noted to interact with enzymatic complexes like cytochrome oxidase.[12]

A Phased Strategy for Mechanism of Action Elucidation

We propose a three-phase experimental plan designed for progressive and logical discovery. This workflow ensures that each phase informs the next, creating a self-validating system that builds from macroscopic observation to microscopic detail.

G cluster_0 Phase 1: Phenotypic & Dose-Response Analysis cluster_1 Phase 2: Hormonal Pathway Investigation cluster_2 Phase 3: Molecular Target Identification P1 Characterize Visual Effects (Root/Shoot Growth, Germination) Establish EC50 & Optimal Concentration P2_1 Quantify Endogenous Hormones (LC-MS/MS) P1->P2_1 Informs which hormone pathways to prioritize P2_2 Analyze Hormone-Responsive Genes (qRT-PCR) P3_1 Thermal Proteome Profiling (TPP) Identifies direct protein binding P2_1->P3_1 Suggests potential target protein classes P2_3 Utilize Hormone Reporter Lines (e.g., DR5:GUS for Auxin) P3_2 Affinity Chromatography-MS Isolates binding partners Conclusion Validated Mechanism of Action P3_2->Conclusion

Figure 1: Phased experimental workflow for MoA elucidation.

Phase 1: In-Depth Phenotypic and Dose-Response Analysis

Causality: Before investigating molecular mechanisms, we must first comprehensively understand what the compound does to the plant at a whole-organism level. This provides the critical context for all subsequent experiments. Establishing a precise dose-response curve is fundamental for ensuring reproducibility and identifying physiologically relevant concentrations.

Protocol: Dose-Response Analysis in Arabidopsis thaliana
  • Plant Material & Growth Conditions:

    • Use Arabidopsis thaliana (Col-0 ecotype) as the model system.

    • Sterilize seeds using 70% ethanol for 1 minute, followed by 50% bleach with 0.1% Triton X-100 for 10 minutes, and rinse 5 times with sterile water.

    • Plate seeds on half-strength Murashige and Skoog (MS) medium with 1% sucrose and 0.8% agar.

    • Stratify at 4°C for 3 days to synchronize germination.

    • Grow plates vertically in a controlled environment chamber (22°C, 16h light/8h dark cycle).

  • Preparation of this compound Stock:

    • Prepare a 100 mM stock solution of this compound in DMSO. Filter-sterilize.

    • Self-Validation: Run a vehicle control (DMSO only) in all experiments to ensure the solvent has no confounding effects at the concentrations used.

  • Experimental Setup:

    • Prepare MS agar plates containing a range of this compound concentrations (e.g., 0, 0.1, 0.5, 1, 5, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.1% across all plates.

    • Transfer 5-day-old seedlings of uniform size to the treatment plates (n=20 per concentration).

  • Data Collection & Analysis:

    • After 7 days of treatment, carefully remove seedlings and scan them on a flatbed scanner at high resolution.

    • Use ImageJ or similar software to quantify:

      • Primary root length.

      • Number of lateral roots.

      • Fresh weight.

      • Shoot rosette diameter.

    • Calculate the half-maximal effective concentration (EC50) for primary root growth inhibition using a four-parameter logistic regression model in software like GraphPad Prism or R.

Expected Data and Interpretation

The quantitative data from this protocol should be summarized for clear comparison.

This compound (µM)Primary Root Length (mm ± SE)Lateral Root Density (LR/mm ± SE)Fresh Weight (mg ± SE)
0 (Control)Value ± SEValue ± SEValue ± SE
0.1Value ± SEValue ± SEValue ± SE
1Value ± SEValue ± SEValue ± SE
10Value ± SEValue ± SEValue ± SE
100Value ± SEValue ± SEValue ± SE
Table 1: Example data structure for phenotypic analysis.

A strong inhibition of primary root elongation and an increase in lateral root density would strongly suggest interference with the auxin pathway.[13] Conversely, a general stunting of both root and shoot without specific architectural changes might point towards a more general metabolic inhibitor. This data directly informs the prioritization of experiments in Phase 2.

Phase 2: Dissecting Hormonal Pathway Interactions

Causality: Based on the phenotypic data from Phase 1, we can now design targeted experiments to test our primary hypotheses. This phase aims to link the observed physical changes to specific phytohormone pathways.

Protocol: Quantification of Endogenous Phytohormones via LC-MS/MS
  • Sample Preparation:

    • Grow Arabidopsis seedlings as described in 3.1 on control plates and plates containing this compound at the EC50 concentration.

    • After 7 days, flash-freeze whole seedlings (approx. 100 mg fresh weight per replicate) in liquid nitrogen.

    • Perform hormone extraction using an ice-cold methanol/isopropanol/acetic acid solvent system.

    • Spike samples with a known amount of isotopically-labeled internal standards for each hormone class (e.g., D2-IAA, D6-ABA) for absolute quantification.

  • LC-MS/MS Analysis:

    • Analyze the extracts using a high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer (LC-MS/MS).

    • Use a reverse-phase C18 column for separation.

    • Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode, using validated precursor-product ion transitions for each target hormone (IAA, ABA, salicylic acid, jasmonic acid, gibberellins like GA4, and the cytokinin precursor zeatin).

  • Data Interpretation: A statistically significant decrease in indole-3-acetic acid (IAA) levels and an increase in abscisic acid (ABA) would suggest this compound inhibits auxin synthesis and promotes stress responses.

Protocol: Gene Expression Analysis using qRT-PCR
  • Experimental Setup: Treat seedlings with this compound (EC50 concentration) for a short duration (e.g., 6 hours) to capture early transcriptional responses.

  • RNA Extraction & cDNA Synthesis: Extract total RNA using a TRIzol-based method and synthesize cDNA using a high-capacity reverse transcription kit.

  • qRT-PCR: Perform quantitative real-time PCR using SYBR Green chemistry. Analyze the expression of well-known hormone-responsive marker genes, such as:

    • Auxin: IAA1, GH3.3

    • Gibberellin: GA3ox1

    • Ethylene: ERF1

    • Abscisic Acid: RD29B

  • Analysis: Normalize expression levels to a stable reference gene (e.g., ACTIN2). A significant upregulation of GH3 genes (which conjugate and inactivate auxin) would corroborate a disruption of auxin homeostasis.

Phase 3: Pinpointing the Molecular Target

Causality: While Phase 2 identifies the affected pathway, Phase 3 aims to find the specific protein(s) that this compound directly binds to. This is the ultimate goal for defining a precise mechanism of action. Thermal Proteome Profiling (TPP) is a powerful, unbiased method for this purpose.

G cluster_0 Control (DMSO) cluster_1 Treatment (this compound) cluster_2 Data Analysis C_ C_ lysate Protein Lysate C_heat Heat Gradient (37°C to 67°C) lysate->C_heat C_centrifuge Centrifugation C_heat->C_centrifuge C_soluble Soluble Fraction (Analyzed by MS) C_centrifuge->C_soluble Analysis Compare Melting Curves Target protein shows a thermal shift C_soluble->Analysis T_lysate Protein Lysate T_drug Add this compound T_lysate->T_drug T_heat Heat Gradient (37°C to 67°C) T_drug->T_heat T_centrifuge Centrifugation T_heat->T_centrifuge T_soluble Soluble Fraction (Analyzed by MS) T_centrifuge->T_soluble T_soluble->Analysis

Figure 2: Experimental workflow for Thermal Proteome Profiling (TPP).
Protocol: Thermal Proteome Profiling (TPP)

  • Protein Extraction: Prepare a native total protein extract from untreated Arabidopsis seedlings.

  • Treatment: Divide the lysate into two main groups: a vehicle control (DMSO) and a treatment group (this compound at 10-100x the EC50 to ensure target saturation).

  • Thermal Challenge: Aliquot both control and treated lysates into separate PCR tubes. Apply a precise temperature gradient across the tubes (e.g., from 37°C to 67°C in 2°C increments) for 3 minutes. This causes proteins to denature and aggregate based on their thermal stability.

  • Separation: Cool the samples to room temperature and centrifuge at high speed to pellet the aggregated proteins. The supernatant contains the soluble, non-denatured proteins at each temperature point.

  • Mass Spectrometry: Collect the supernatants, perform tryptic digestion, and analyze the peptide composition of each sample using LC-MS/MS.

  • Data Analysis: For each identified protein, plot the relative amount remaining in the supernatant as a function of temperature. This generates a "melting curve." A direct binding event between this compound and a target protein will stabilize it, causing a characteristic shift in its melting curve to higher temperatures in the treated sample compared to the control. This shift pinpoints the direct molecular target.

Conclusion and Future Outlook

This technical guide provides a rigorous, hypothesis-driven framework for elucidating the mechanism of action of this compound. By systematically progressing from whole-plant phenotyping to hormonal pathway analysis and finally to direct target identification, this strategy minimizes ambiguity and maximizes the potential for discovery. The identification of a specific molecular target through techniques like TPP not only validates the MoA but also opens avenues for structure-activity relationship (SAR) studies, enabling the rational design of more potent and specific second-generation molecules. The successful execution of this plan will provide the foundational knowledge required for the potential development of this compound as a novel, commercially viable plant growth regulator.

References

Propionohydrazide: A Technical Guide to Safe Handling, Storage, and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth overview of the essential safety protocols for the handling, storage, and disposal of propionohydrazide (CAS No. 5818-15-5). Designed for researchers, scientists, and drug development professionals, this document synthesizes critical safety data with practical, field-proven insights to ensure the well-being of laboratory personnel and the integrity of research outcomes.

Understanding this compound: Chemical Identity and Applications

This compound, also known as propanoic acid hydrazide, is a chemical compound with the molecular formula C₃H₈N₂O[1][2][3][4]. It is a colorless to pale yellow solid that serves as a versatile reagent in organic synthesis[1]. Its utility extends to various research and development applications, including its investigation for potential antimicrobial and antifungal properties, its use as a corrosion inhibitor, and as a plant growth regulator[1][4]. Given its applications and inherent chemical properties, a thorough understanding of its hazard profile is paramount for safe laboratory use.

Table 1: Chemical and Physical Properties of this compound
PropertyValueSource(s)
CAS Number 5818-15-5[1][2][3][4]
Molecular Formula C₃H₈N₂O[1][2][3][4]
Molecular Weight 88.11 g/mol [2][3][4]
Appearance Colorless to light yellow solid[1][4]
Melting Point 179-180 °C[2][4]
Boiling Point (Predicted) 243.3 ± 9.0 °C[4]
Density (Predicted) 1.005 ± 0.06 g/cm³[4]
pKa (Predicted) 13.46 ± 0.18[1][4]

Hazard Identification and Risk Assessment

This compound is classified as a hazardous chemical under the OSHA Hazard Communication Standard (29 CFR 1910.1200)[5]. A comprehensive risk assessment is the foundation of a self-validating safety protocol. The primary hazards associated with this compound are summarized by the Globally Harmonized System (GHS) classifications.

Table 2: GHS Hazard Classifications for this compound
Hazard ClassHazard StatementGHS CodeSource(s)
Acute Toxicity, Oral (Category 3) Toxic if swallowedH301[3][4]
Skin Corrosion/Irritation (Category 2) Causes skin irritationH315[3][4]
Serious Eye Damage/Eye Irritation (Category 2A) Causes serious eye irritationH319[3][4]
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation May cause respiratory irritationH335[3][4]

Engineering and Administrative Controls: The First Line of Defense

The hierarchy of controls prioritizes engineering and administrative measures to minimize exposure risk. Personal protective equipment (PPE) should be considered the final line of defense.

Workflow for Establishing a Safe Handling Environment

cluster_controls Hierarchy of Controls cluster_actions Implementation Eng Engineering Controls Admin Administrative Controls Eng->Admin Primary barrier Ventilation Handle in a well-ventilated area (e.g., chemical fume hood) Eng->Ventilation PPE Personal Protective Equipment (PPE) Admin->PPE Secondary barrier SOPs Develop and follow Standard Operating Procedures (SOPs) Admin->SOPs Training Ensure personnel are trained on hazards and procedures Admin->Training Signage Clearly label work areas Admin->Signage Gloves Wear appropriate chemical-resistant gloves PPE->Gloves Eyewear Use safety glasses with side shields or goggles PPE->Eyewear LabCoat Wear a lab coat or protective clothing PPE->LabCoat

Caption: Hierarchy of controls for handling this compound.

  • Engineering Controls :

    • Ventilation : Always handle this compound in a well-ventilated area. A certified chemical fume hood is strongly recommended to minimize inhalation of dust or vapors[5][6].

    • Isolation : For larger quantities or high-frequency use, consider isolating the process in a designated area.

  • Administrative Controls :

    • Standard Operating Procedures (SOPs) : Develop detailed SOPs for all procedures involving this compound. These should cover weighing, transferring, reaction setup, and waste disposal.

    • Training : All personnel must be thoroughly trained on the hazards, handling procedures, and emergency protocols for this compound before they are permitted to work with it.

    • Hygiene Practices : Prohibit eating, drinking, and smoking in areas where this compound is handled[5]. Wash hands thoroughly after handling the chemical, even if gloves were worn[5][6].

Personal Protective Equipment (PPE) Protocol

When engineering and administrative controls cannot eliminate all risks, appropriate PPE is mandatory.

  • Eye and Face Protection : Wear tightly fitting safety goggles or safety glasses with side-shields conforming to EN166 (EU) or NIOSH (US) standards[5][6]. A face shield may be necessary for operations with a high risk of splashing.

  • Skin Protection :

    • Gloves : Handle with chemical-impermeable gloves that have been inspected for integrity prior to use[6]. The choice of glove material should be based on the solvent used and the duration of contact.

    • Protective Clothing : Wear a lab coat or other protective clothing to prevent skin contact[5][6]. For significant exposure risks, fire/flame resistant and impervious clothing may be required[6].

  • Respiratory Protection : If ventilation is inadequate or if dust formation is likely, a NIOSH/MSHA-approved respirator should be worn[5]. The type of respirator will depend on the airborne concentration and should be selected as part of a comprehensive respiratory protection program.

Emergency Procedures: A Self-Validating Response System

Preparedness is key to mitigating the consequences of an accidental exposure or spill. All personnel must be familiar with these procedures.

First Aid Measures
  • Inhalation : If inhaled, immediately move the victim to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration and seek immediate medical attention[5][6].

  • Skin Contact : Immediately remove all contaminated clothing. Wash the affected skin with soap and plenty of water[5][6]. Seek medical attention if irritation persists.

  • Eye Contact : Immediately flush the eyes with plenty of pure water for at least 15 minutes, holding the eyelids open[6]. Seek immediate medical attention.

  • Ingestion : Rinse the mouth with water. Do NOT induce vomiting[6]. Never give anything by mouth to an unconscious person and call a physician or Poison Control Center immediately[6].

Spill Response Protocol

The response to a spill should be methodical to prevent further contamination and exposure.

Start Spill Occurs Evacuate Evacuate immediate area and alert others Start->Evacuate Ventilate Ensure adequate ventilation (if safe to do so) Evacuate->Ventilate PPE Don appropriate PPE (gloves, goggles, respirator if needed) Ventilate->PPE Contain Contain the spill (use absorbent material for liquids) PPE->Contain Collect Carefully collect spilled material (use non-sparking tools) Contain->Collect Dispose Place in a sealed, labeled container for hazardous waste disposal Collect->Dispose Decontaminate Decontaminate the spill area Dispose->Decontaminate End Report the incident Decontaminate->End

Caption: Step-by-step spill response workflow for this compound.

  • Evacuate and Alert : Evacuate non-essential personnel from the immediate area.

  • Ventilate : Ensure the area is well-ventilated, if this can be done safely.

  • Control Ignition Sources : Remove all sources of ignition as a precaution[6].

  • Containment : Prevent further leakage or spillage if it is safe to do so[6]. For solid spills, avoid generating dust.

  • Cleanup : Carefully pick up and transfer the material into a suitable, closed, and properly labeled container for disposal[5][6]. Use non-sparking tools if there is any fire risk[6].

  • Decontamination : Clean the spill area thoroughly.

  • Environmental Precautions : Do not let the chemical enter drains or waterways[6].

Storage and Disposal Guidelines

Proper storage is essential for maintaining the chemical's stability and preventing accidental release. Disposal must be conducted in compliance with all applicable regulations.

Storage Conditions
  • Store in a tightly closed container in a dry, cool, and well-ventilated place[5][6]. Some sources recommend storage at room temperature[5], while others suggest -20°C for long-term stability[4]. The specific storage temperature should be determined based on the manufacturer's recommendations and the intended duration of storage.

  • Store locked up and away from incompatible materials such as strong oxidizing agents[5].

  • Keep separate from foodstuffs and other consumable materials[6].

Disposal Protocol
  • Disposal of this compound and its containers must be done in accordance with all applicable federal, state, and local environmental regulations[5].

  • The material may be disposed of by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing[6].

  • Do not discharge into sewer systems or contaminate water sources[6].

  • Contaminated packaging should be treated as hazardous waste and disposed of accordingly[5].

Conclusion

This compound is a valuable chemical reagent with a clear hazard profile that demands respect and careful handling. By implementing a multi-layered safety approach that prioritizes engineering controls, enforces strict administrative protocols, and mandates the correct use of personal protective equipment, researchers can mitigate the risks associated with its use. The self-validating nature of these protocols—rooted in a deep understanding of the chemical's properties and a prepared response to emergencies—ensures a safer laboratory environment for all.

References

Methodological & Application

Introduction: The Versatility of the Hydrazide Moiety in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Synthesis of Propionohydrazide Derivatives

This compound and its derivatives represent a class of organic compounds of significant interest to the pharmaceutical and agrochemical industries. The core structure, featuring a reactive hydrazide functional group (-CONHNH₂) attached to a propionyl backbone, serves as a versatile scaffold for the synthesis of a wide array of bioactive molecules. These derivatives have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, antitumor, anti-inflammatory, and antidiabetic properties.[1] The ability of the hydrazide group to act as a precursor for various heterocyclic systems and to form stable hydrazone linkages makes it a powerful tool in medicinal chemistry for developing novel therapeutic agents and prodrugs.[2][3][4]

This technical guide provides an in-depth exploration of the primary synthetic routes for preparing this compound and its subsequent derivatives. As a senior application scientist, this document moves beyond simple procedural lists to explain the underlying chemical principles and rationale behind the selection of specific reagents and conditions. The protocols are designed to be robust and self-validating, offering researchers and drug development professionals a reliable foundation for their synthetic endeavors.

Chapter 1: The Cornerstone Synthesis: Hydrazinolysis of Propionic Acid Esters

The most prevalent and often most efficient method for preparing this compound is the reaction of a propionic acid ester, such as ethyl or methyl propionate, with hydrazine hydrate. This reaction is a classic example of nucleophilic acyl substitution.

Principle and Mechanism

In this reaction, the lone pair of electrons on the terminal nitrogen of hydrazine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which subsequently collapses, expelling the alkoxy group (e.g., ethoxide) as a leaving group to yield the stable this compound product.

To favor the desired mono-acylation product and prevent the formation of the 1,2-dipropionylhydrazine side product, an excess of hydrazine hydrate is typically employed.[5] This stoichiometric control ensures that a newly formed this compound molecule is less likely to encounter another ester molecule than an unreacted hydrazine molecule is.

Caption: Mechanism of Ester Hydrazinolysis.

Comparative Reaction Conditions

The choice of solvent and temperature can significantly impact reaction time and yield. While alcohols are the most common solvents, the reaction can also be performed neat.

Starting Ester Solvent Hydrazine Hydrate (Equivalents) Temperature Time Yield Reference
Ethyl PropionateEthanol2.0Reflux (78 °C)3-4 hHigh[6]
Methyl PropionateMethanol1.055 °C1 hGood[5]
Diethyl DithiodipropionateEthanol6.485 °C5 h70%[7]
Ethyl PropionateNeat (No Solvent)~20Reflux10 hHigh[5]
Ethyl EstersEthanol1.2Reflux (75-80 °C)2 h>90%[8]
Detailed Protocol 1.1: Synthesis of this compound from Ethyl Propionate

This protocol describes a standard laboratory-scale synthesis.

Materials:

  • Ethyl propionate (1 eq.)

  • Hydrazine hydrate (95-100%, 2 eq.)[6]

  • Ethanol (96%)[5]

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer/hotplate

  • Ice bath

  • Büchner funnel and filter paper

Procedure:

  • Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Reagent Addition: To the flask, add ethyl propionate (1 eq.) dissolved in a minimal amount of ethanol (approx. 3-4 mL per gram of ester).

  • Hydrazine Addition: While stirring, add hydrazine hydrate (2 eq.) to the solution. The addition may cause a slight exotherm.

  • Reaction: Heat the reaction mixture to reflux (approximately 78-80°C) and maintain for 3-4 hours.[6] Monitor the reaction progress using Thin Layer Chromatography (TLC) by observing the disappearance of the starting ester spot.

  • Isolation: After the reaction is complete, remove the heat source and allow the mixture to cool to room temperature. Further cool the flask in an ice bath to facilitate crystallization of the product.

  • Purification: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold ethanol to remove any unreacted starting materials.

  • Drying: Dry the purified this compound crystals under vacuum. The product is typically obtained as a white crystalline solid.[8]

Chapter 2: Alternative Routes: Direct Synthesis from Propionic Acid

While less common than the ester route, this compound can be synthesized directly from propionic acid. This method avoids the need to first prepare an ester but requires a catalyst to facilitate the amidation, as carboxylic acids are less reactive towards nucleophiles than esters.

Principle and Catalysis

The direct reaction between a carboxylic acid and a hydrazine is challenging due to the formation of a stable carboxylate-hydrazinium salt. To overcome this, a catalyst is needed to activate the carboxylic acid. Lewis acids such as zinc chloride (ZnCl₂) have been shown to be effective.[9][10] The catalyst coordinates to the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by hydrazine. The only by-product in this reaction is ammonia gas.[9]

Detailed Protocol 2.1: ZnCl₂-Catalyzed Synthesis from Propionic Acid

Materials:

  • Propionic acid (1 eq.)

  • Phenylhydrazine (or other substituted hydrazine, 1.2 eq.)

  • Zinc Chloride (ZnCl₂, 0.2 eq., catalytic)

  • High-boiling point solvent (e.g., toluene, xylene) or neat conditions

  • Reaction vessel with a Dean-Stark trap or setup for heating

Procedure:

  • Setup: To a reaction vessel, add propionic acid (1 eq.), phenylhydrazine (1.2 eq.), and a catalytic amount of ZnCl₂.[10]

  • Reaction: Heat the mixture under stirring. If using a solvent like toluene, heat to reflux to azeotropically remove the water/ammonia formed. For neat conditions, heat to a temperature sufficient to drive the reaction (e.g., 80-120°C).

  • Monitoring: Track the reaction via TLC until the starting carboxylic acid is consumed.

  • Work-up: Cool the reaction mixture. If a solvent was used, remove it under reduced pressure. The crude product can be purified by dissolving in an appropriate organic solvent (e.g., ethyl acetate), washing with a dilute aqueous base (to remove unreacted acid) and then water, drying the organic layer, and removing the solvent.

  • Purification: Further purification is typically achieved by recrystallization or column chromatography.

Chapter 3: Synthesis of N'-Substituted this compound Derivatives

Once the core this compound is synthesized, it serves as an excellent building block for a wide range of derivatives, most commonly hydrazide-hydrazones.

Principle: Condensation with Carbonyls

This compound readily undergoes a condensation reaction with aldehydes or ketones to form N'-substituted hydrazones. The nucleophilic -NH₂ group of the hydrazide attacks the carbonyl carbon of the aldehyde/ketone, and subsequent dehydration yields the C=N double bond characteristic of a hydrazone.[11] This reaction is often catalyzed by a small amount of acid.

General Workflow for Two-Step Derivative Synthesis

Caption: Workflow for Hydrazone Derivative Synthesis.

Detailed Protocol 3.1: General Synthesis of an N'-Arylmethylene-propionohydrazide

Materials:

  • This compound (1 eq.)

  • Aromatic aldehyde (e.g., benzaldehyde, 1 eq.)

  • Ethanol

  • Glacial acetic acid (catalytic amount, 2-3 drops)

  • Reaction flask

Procedure:

  • Dissolution: Dissolve this compound (1 eq.) in ethanol in a reaction flask.

  • Aldehyde Addition: Add the aromatic aldehyde (1 eq.) to the solution.

  • Catalysis: Add 2-3 drops of glacial acetic acid to catalyze the condensation.

  • Reaction: Stir the reaction mixture at room temperature. The reaction is often rapid, with the product precipitating out of solution within minutes to a few hours. Gentle warming can be applied to increase the rate if necessary.[12]

  • Isolation: Collect the precipitated solid product by vacuum filtration.

  • Purification: Wash the product with a small amount of cold ethanol and dry under vacuum. Recrystallization from a suitable solvent (e.g., ethanol) will yield the pure hydrazone derivative.

Chapter 4: Product Purification and Structural Characterization

Rigorous purification and characterization are essential to confirm the identity and purity of the synthesized this compound derivatives.

Purification Methods
  • Recrystallization: This is the most common method for purifying solid hydrazide and hydrazone products. Ethanol or methanol-water mixtures are often effective solvent systems.[6][7]

  • Column Chromatography: For non-crystalline products or mixtures that are difficult to separate by recrystallization, silica gel column chromatography can be employed.[8]

Spectroscopic Characterization

The structure of the synthesized compounds is typically confirmed using a combination of spectroscopic techniques.

Technique Typical Observations for this compound Reference
¹H NMR Signals for -CH₂-CH₃ protons of the propionyl group, broad singlets for -NH and -NH₂ protons. For example, in DMSO-d₆, signals may appear around δ 9.1 (s, 1H, -NH-), δ 4.2 (s, 2H, -NH₂), δ 2.85 (t, 2H, -SCH₂CH₂-), δ 2.53 (t, 2H, -SCH₂CH₂-).[7][8]
¹³C NMR A characteristic signal for the carbonyl carbon (C=O) typically appears in the range of 160-175 ppm. Aliphatic carbons of the propionyl group will appear upfield.[11][13]
FTIR (KBr) Strong absorption band for the C=O stretch (amide I band) around 1630-1680 cm⁻¹. N-H stretching vibrations appear as broad bands in the 3200-3400 cm⁻¹ region.[8]
Mass Spec (EI/ESI) The molecular ion peak (M⁺ or [M+H]⁺) corresponding to the calculated molecular weight of the target compound. Characteristic fragmentation patterns can also be observed.[11][14]

Conclusion

The synthesis of this compound derivatives is a fundamental process in the development of new chemical entities for pharmaceutical research. The hydrazinolysis of propionic esters remains the most direct and high-yielding method for accessing the core this compound structure. From this key intermediate, a vast library of derivatives, particularly hydrazones, can be efficiently generated through simple condensation reactions. By carefully controlling reaction parameters such as stoichiometry, temperature, and solvent, researchers can optimize yields and minimize side-product formation. The protocols and principles outlined in this guide provide a comprehensive framework for the successful synthesis, purification, and characterization of these valuable compounds.

References

Application Notes & Protocols: Purification of Propionohydrazide and its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of the essential purification techniques for propionohydrazide and its derivatives. As a class of compounds with significant applications in medicinal chemistry and drug development, their purity is paramount for reliable, reproducible, and safe research.[1][2] This document moves beyond simple instructions to explain the underlying chemical principles, empowering researchers to not only follow protocols but also to troubleshoot and adapt them to their specific molecules.

The synthesis of hydrazides often yields a mixture containing the target compound alongside unreacted starting materials, such as esters or acyl chlorides, and various byproducts.[1] The choice of purification strategy is dictated by the unique physicochemical properties of the target molecule and its impurities, including polarity, solubility, and acid-base characteristics.[1]

Foundational Principles: The Chemistry of Hydrazide Purification

The effectiveness of any purification technique hinges on exploiting the differences in physical and chemical properties between the desired product and its contaminants. For this compound and its derivatives, the key characteristics to consider are:

  • Polarity: The hydrazide functional group (-C(=O)NHNH2) imparts significant polarity to the molecule. This makes many hydrazides solids with moderate to good solubility in polar solvents.

  • Acidity/Basicity: While the acyl group reduces the basicity of the adjacent nitrogen atom compared to hydrazine, the terminal -NH2 group retains sufficient basic character to be protonated under acidic conditions.[3][4] This property is invaluable for purification via acid-base extraction.

  • Crystallinity: Many simple acylhydrazides are highly crystalline compounds, making recrystallization a powerful and often preferred method for achieving high purity.[5]

Common impurities encountered during the synthesis of hydrazides from esters and hydrazine hydrate include unreacted starting materials, symmetrically di-substituted hydrazides, and byproducts from side reactions.[1]

Logical Flow for Purification Strategy Selection

The selection of a suitable purification method follows a logical progression. The diagram below illustrates a typical decision-making workflow.

G start Crude Reaction Mixture is_solid Is the product a solid? start->is_solid is_soluble Soluble in common organic solvents? is_solid->is_soluble  No (Oily or Amorphous) recrystallization Recrystallization is_solid->recrystallization  Yes extraction_check Are impurities neutral or acidic? is_soluble->extraction_check  No (Poorly Soluble) chromatography Column Chromatography is_soluble->chromatography  Yes extraction_check->chromatography  No extraction Acid-Base Extraction extraction_check->extraction  Yes pure_product Pure Product recrystallization->pure_product chromatography->recrystallization For final polishing chromatography->pure_product extraction->chromatography Further purification may be needed

Caption: Decision workflow for selecting a purification technique.

Recrystallization: The Workhorse Technique

Recrystallization is a highly effective method for purifying solid hydrazide compounds.[1] The technique relies on the principle that the solubility of a compound in a solvent increases with temperature. An ideal solvent will dissolve the target compound sparingly at room temperature but completely at an elevated temperature, while impurities remain either insoluble or highly soluble at all temperatures.[1]

Protocol 2.1: General Recrystallization of this compound
  • Solvent Selection: In small test tubes, assess the solubility of ~20 mg of the crude product in 0.5 mL of various solvents (e.g., ethanol, methanol, acetonitrile, water, or mixtures like ethanol/water).[1] The ideal solvent will show low solubility when cold and high solubility when hot.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the chosen solvent dropwise while heating the mixture (e.g., on a hot plate) and swirling until the solid just dissolves. Using a minimal amount of solvent is critical for maximizing yield.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step must be done quickly to prevent premature crystallization.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Covering the flask with a watch glass prevents solvent evaporation and contamination. Cooling too rapidly can trap impurities.

  • Inducing Crystallization: If crystals do not form, try scratching the inside of the flask with a glass rod at the solvent-air interface or adding a "seed" crystal of pure product.[1]

  • Ice Bath Cooling: Once crystal formation is established, cool the flask in an ice bath for at least 30 minutes to maximize the yield of the purified product.

  • Isolation and Washing: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel). Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Troubleshooting Recrystallization
Problem Cause Solution
Oiling Out The compound's melting point is lower than the solvent's boiling point, or the solution is supersaturated.Add more solvent. If the problem persists, switch to a lower-boiling point solvent or a solvent mixture.[1]
No Crystals Form Solution is not saturated; product is too soluble.Evaporate some solvent to increase concentration. Try scratching the flask or adding a seed crystal. If necessary, use a different solvent in which the product is less soluble.[1][6]
Low Recovery Too much solvent was used; premature crystallization during hot filtration; product has significant solubility in cold solvent.Use the minimum amount of hot solvent required. Ensure filtration apparatus is pre-heated. Ensure the flask is thoroughly cooled in an ice bath before filtering.

Recrystallization Workflow Diagram

G cluster_prep Preparation cluster_purify Purification cluster_isolate Isolation select_solvent 1. Select Solvent dissolve 2. Dissolve Crude Solid in Minimum Hot Solvent select_solvent->dissolve hot_filter 3. Hot Filtration (If needed) dissolve->hot_filter cool 4. Cool Slowly to Room Temperature dissolve->cool hot_filter->cool ice_bath 5. Cool in Ice Bath cool->ice_bath vac_filter 6. Vacuum Filtration ice_bath->vac_filter wash 7. Wash with Cold Solvent vac_filter->wash dry 8. Dry Under Vacuum wash->dry end end dry->end Pure Crystalline Product

Caption: Step-by-step workflow for the recrystallization process.

Column Chromatography: Separation by Polarity

Column chromatography is an indispensable technique for purifying hydrazides that are oils, amorphous solids, or part of complex mixtures that are not amenable to recrystallization.[1] The method separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) while a mobile phase (solvent) flows through it.

Due to the polar nature of the hydrazide group, normal-phase chromatography on silica gel is very common. However, the basicity of the terminal amine can cause tailing or streaking on the acidic silica surface. This can often be mitigated by adding a small amount of a basic modifier, like triethylamine, to the eluent.[7]

Protocol 3.1: Silica Gel Column Chromatography
  • Stationary Phase Preparation: Prepare a slurry of silica gel in the least polar solvent of your chosen mobile phase system (e.g., hexane). Pour the slurry into a chromatography column, ensuring no air bubbles are trapped. Allow the silica to settle into a packed bed, draining excess solvent until it is level with the top of the silica.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a suitable solvent. Alternatively, adsorb the crude product onto a small amount of silica gel ("dry loading"), which often results in better separation. Carefully add the sample to the top of the silica bed.

  • Elution: Add the mobile phase (eluent) to the top of the column. Apply pressure (flash chromatography) or allow gravity to facilitate the flow of the solvent through the column. A typical starting eluent for hydrazides might be a mixture of a non-polar solvent (like hexane or dichloromethane) and a polar solvent (like ethyl acetate or methanol).

  • Gradient Elution (Optional): The polarity of the mobile phase can be gradually increased during the run (e.g., by increasing the percentage of ethyl acetate in hexane) to elute compounds with increasing polarity.

  • Fraction Collection: Collect the eluent in a series of fractions (e.g., in test tubes).

  • Analysis: Analyze the collected fractions using Thin-Layer Chromatography (TLC) to identify which ones contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified hydrazide.

Mobile Phase Selection and Optimization
Compound Polarity Typical Mobile Phase System (Normal Phase) Comments
Low to Medium Polarity DerivativesHexane / Ethyl AcetateStart with a low percentage of ethyl acetate and gradually increase.
Medium to High Polarity DerivativesDichloromethane / MethanolA powerful eluent system. Start with 1-2% methanol and increase as needed.
Issue: Tailing/Streaking on TLC/ColumnAdd 0.5-1% Triethylamine (Et₃N) to the mobile phase.The triethylamine neutralizes acidic sites on the silica gel, improving peak shape for basic compounds like hydrazides.[7]

Acid-Base Extraction: Exploiting Chemical Reactivity

This technique is particularly useful for separating basic hydrazides from neutral or acidic impurities. By adjusting the pH of an aqueous solution, the hydrazide can be selectively moved between an aqueous phase and an organic phase.

Protocol 4.1: Liquid-Liquid Extraction
  • Dissolution: Dissolve the crude mixture in a water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate).

  • Acidic Wash: Transfer the solution to a separatory funnel and extract with a dilute aqueous acid solution (e.g., 1 M HCl). The basic this compound will be protonated to form a water-soluble salt (R-C(=O)NHNH3+ Cl-) and move into the aqueous layer, leaving neutral impurities in the organic layer.

  • Phase Separation: Drain the aqueous layer into a separate flask. The organic layer containing neutral impurities can be discarded.

  • Basification: Cool the acidic aqueous layer in an ice bath and slowly add a base (e.g., 2 M NaOH or saturated NaHCO₃) until the solution is basic (check with pH paper). This deprotonates the hydrazide salt, regenerating the neutral, less water-soluble hydrazide, which may precipitate or can be extracted.

  • Back-Extraction: Extract the basified aqueous solution several times with fresh portions of an organic solvent (e.g., dichloromethane).

  • Drying and Concentration: Combine the organic extracts, dry them over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield the purified product.

Acid-Base Extraction Workflow

G cluster_acid Acid Extraction cluster_base Basification & Re-extraction start Crude Mixture in Organic Solvent (e.g., DCM) extract_acid Extract with 1M HCl start->extract_acid org_layer1 Organic Layer: Neutral Impurities extract_acid->org_layer1 Separate aq_layer1 Aqueous Layer: Protonated Hydrazide (R-CONHNH3+) extract_acid->aq_layer1 Separate basify Basify Aqueous Layer with NaOH aq_layer1->basify extract_org Extract with DCM basify->extract_org aq_layer2 Aqueous Layer: Salts extract_org->aq_layer2 Separate org_layer2 Organic Layer: Purified Hydrazide extract_org->org_layer2 Separate finish Pure Product org_layer2->finish Dry & Evaporate

Caption: Workflow for purification via acid-base extraction.

Purity Assessment

After purification, the purity of the this compound or its derivative must be confirmed. Standard analytical methods include:

  • Thin-Layer Chromatography (TLC): A quick and inexpensive method to check for the presence of impurities. A single spot suggests a high degree of purity.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on purity.[8] Derivatization may be required for compounds lacking a strong UV chromophore.[9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired compound and detect impurities, sometimes even allowing for quantification (qNMR).

  • Mass Spectrometry (MS): Confirms the molecular weight of the synthesized compound.

References

Application Notes & Protocols: The Strategic Use of Propionohydrazide in the Synthesis of Bioactive Hydrazones

Author: BenchChem Technical Support Team. Date: January 2026

This document provides researchers, medicinal chemists, and drug development professionals with a comprehensive guide to the synthesis of hydrazones using propionohydrazide. It moves beyond a simple recitation of steps to explain the underlying chemical principles, strategic considerations for reaction optimization, and detailed protocols for synthesis and characterization.

Introduction: The Significance of the Hydrazone Moiety

Hydrazones (R¹R²C=N-NH₂) are a versatile class of organic compounds formed by the condensation of aldehydes or ketones with hydrazine derivatives.[1] The resulting azomethine group (-NHN=CH-) is a key pharmacophore, bestowing a wide range of biological activities upon these molecules, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties.[2][3] Furthermore, hydrazones serve as crucial synthetic intermediates for constructing more complex heterocyclic systems like azetidin-2-ones.[4]

This compound (C₃H₈N₂O), a stable and readily available acylhydrazide, serves as an excellent building block for introducing the propionyl-hydrazone functionality.[5] Its use allows for the systematic modification of lead compounds, enabling the exploration of structure-activity relationships (SAR) critical in drug discovery.

The Chemistry of Hydrazone Formation: Mechanism and Rationale

The synthesis of a hydrazone from this compound and a carbonyl compound is a classic condensation reaction. Understanding the mechanism is paramount for troubleshooting and optimizing the synthesis. The reaction is typically performed under acidic conditions, which play a crucial role in accelerating the key steps.[6][7]

The Acid-Catalyzed Mechanism:

  • Activation of the Carbonyl: The reaction commences with the protonation of the carbonyl oxygen by an acid catalyst. This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

  • Nucleophilic Attack: The terminal nitrogen atom (-NH₂) of this compound, acting as the nucleophile, attacks the activated carbonyl carbon. This is often the rate-limiting step.

  • Formation of a Tetrahedral Intermediate: This attack results in the formation of a transient, unstable tetrahedral intermediate (a carbinolamine).

  • Dehydration: The intermediate is then protonated, converting the hydroxyl group into a good leaving group (H₂O). Subsequent elimination of a water molecule and deprotonation yields the stable C=N double bond of the hydrazone.[8]

Hydrazone Formation Mechanism Figure 1: Acid-Catalyzed Hydrazone Formation Mechanism This compound This compound (Nucleophile) Tetrahedral_Intermediate Tetrahedral Intermediate (Carbinolamine) This compound->Tetrahedral_Intermediate Nucleophilic Attack Aldehyde Aldehyde/Ketone (Electrophile) Activated_Carbonyl Protonated Carbonyl (Enhanced Electrophile) Aldehyde->Activated_Carbonyl H_plus H⁺ (Catalyst) Activated_Carbonyl->Tetrahedral_Intermediate Protonated_Intermediate Protonated Intermediate Tetrahedral_Intermediate->Protonated_Intermediate + H⁺ Hydrazone Propionyl-Hydrazone + H₂O Protonated_Intermediate->Hydrazone - H₂O - H⁺

Caption: Figure 1: Acid-Catalyzed Hydrazone Formation Mechanism.

Causality Behind Experimental Choices
  • Catalyst Selection: While the reaction can proceed without a catalyst, its rate is often impractically slow.[9] A catalytic amount of a weak acid, such as glacial acetic acid or citric acid, is typically employed to protonate the carbonyl group without significantly deactivating the nucleophilic hydrazide.[9][10] Strong acids can fully protonate the hydrazide, rendering it non-nucleophilic and halting the reaction.

  • Solvent System: Protic solvents like methanol and ethanol are the preferred media.[11][12] They effectively dissolve both the this compound and a wide range of carbonyl substrates, and they can facilitate the necessary proton transfers throughout the reaction mechanism.

  • Temperature Control: The reaction is commonly heated to reflux.[10][13] This provides the necessary activation energy to overcome the reaction barrier, particularly for the dehydration step, leading to significantly reduced reaction times.

  • pH Optimization: The reaction rate is highly pH-dependent. An optimal pH (typically mildly acidic) represents a compromise: it must be low enough to sufficiently activate the carbonyl compound but high enough to leave a significant portion of the this compound in its unprotonated, nucleophilic form.[7][14]

Detailed Experimental Protocols

The following sections provide standardized, yet adaptable, protocols for the synthesis and characterization of this compound-derived hydrazones.

General Protocol for the Synthesis of a Propionyl-Hydrazone

This procedure is a robust starting point for the reaction of this compound with various aromatic or aliphatic aldehydes and ketones.

Materials:

  • This compound (MW: 88.11 g/mol )[15]

  • Aldehyde or Ketone of choice

  • Methanol (Reagent Grade)

  • Glacial Acetic Acid

  • Standard reflux apparatus, magnetic stirrer, and heating mantle

  • Buchner funnel and filter paper

  • Thin Layer Chromatography (TLC) plates (Silica gel 60 F₂₅₄)

Procedure:

  • Reactant Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the selected aldehyde or ketone (1.0 eq.) in a minimal amount of methanol (approx. 10-15 mL per gram of carbonyl compound).

  • Addition of Hydrazide: To this stirring solution, add this compound (1.0 eq.) portion-wise.

  • Catalyst Introduction: Add 2-3 drops of glacial acetic acid to the mixture to catalyze the reaction.[13]

  • Reaction: Attach a condenser to the flask and heat the mixture to reflux (approx. 65°C for methanol) with continuous stirring.

  • Monitoring: Monitor the reaction's progress using TLC (e.g., using a 7:3 Hexane:Ethyl Acetate mobile phase). The formation of the more polar hydrazone product should be evident as a new spot with a lower Rf value compared to the starting aldehyde/ketone. The reaction is typically complete within 2-6 hours.[10]

  • Isolation: Once the reaction is complete (as indicated by the consumption of the limiting reagent on TLC), remove the flask from the heat source and allow it to cool to room temperature. Further cooling in an ice bath often facilitates the precipitation of the hydrazone product.

  • Filtration: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the collected solid with a small amount of cold methanol to remove any soluble impurities.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or a methanol/water mixture, to yield the pure hydrazone.[13]

  • Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (40-50°C) to remove residual solvent.

Data Presentation: Representative Reaction Parameters

The following table summarizes typical parameters for this synthesis. Researchers should optimize these conditions for each specific substrate pairing.

ParameterValue / DescriptionRationale
Reactant Ratio 1:1 (Carbonyl:this compound)Ensures efficient conversion without wasteful excess of either reagent.
Catalyst Glacial Acetic Acid (2-3 drops)Provides necessary protonation to activate the carbonyl electrophile.
Solvent MethanolExcellent solvent for reactants; appropriate boiling point for reflux.
Temperature Reflux (~65°C)Increases reaction kinetics to ensure completion in a practical timeframe.
Reaction Time 2-6 hoursTypical duration; should be confirmed by TLC monitoring.
Work-up Cooling & FiltrationSimple, non-chromatographic method for isolating solid products.
Purification Recrystallization (from Ethanol)Effective method for achieving high purity of crystalline products.
Expected Yield 75-95%This reaction is generally high-yielding with pure starting materials.

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Catalyst [label="2. Add Catalytic Acetic Acid"];
Reaction [label="3. Reflux for 2-6 hours"];
Monitoring [label="4. Monitor by TLC"];
Isolation [label="5. Cool Mixture & Isolate by Filtration"];
Purification [label="6. Recrystallize from Ethanol"];
Characterization [label="7. Dry and Characterize Product"];

Reactants -> Catalyst;
Catalyst -> Reaction;
Reaction -> Monitoring [style=dashed, label="Check Progress"];
Monitoring -> Reaction [style=dashed, label="Continue if incomplete"];
Monitoring -> Isolation;
Isolation -> Purification;
Purification -> Characterization;

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Caption: Figure 2: General Experimental Workflow for Hydrazone Synthesis.

Characterization of Synthesized Hydrazones

Confirmation of the product's identity and purity is essential. The following techniques are standard:

  • Spectroscopy (¹H-NMR, ¹³C-NMR, FT-IR): These methods are used to confirm the molecular structure. Key signals to look for include the C=N imine bond in IR and the characteristic shifts of the azomethine proton (-N=CH-) in ¹H-NMR.[6][16]

  • Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is used to confirm the exact molecular weight and elemental composition of the new compound.[6]

  • Melting Point Determination: A sharp melting point range is a reliable indicator of the compound's purity.[17]

Safety and Handling of this compound

Adherence to safety protocols is non-negotiable. This compound is a hazardous chemical and must be handled with appropriate care.[18]

  • Primary Hazards: Toxic if swallowed, causes skin irritation, and causes serious eye irritation. May also cause respiratory irritation.[18]

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a lab coat.[18][19]

  • Handling: Conduct all manipulations in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.[19][20] Avoid contact with skin and eyes.[19]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.[18][19]

  • First Aid Measures:

    • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen.[18][19]

    • Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water.[18][19]

    • Eye Contact: Rinse cautiously with water for at least 15 minutes.[19]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[18][19]

References

Application Notes & Protocols: A Guide to the Creation of Hydrazide Cross-Linked Hydrogels

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Power of Dynamic Covalent Chemistry in Hydrogel Science

In the landscape of biomaterials, hydrogels stand out for their remarkable water content and structural resemblance to the native extracellular matrix (ECM). This makes them exceptional candidates for applications ranging from tissue engineering to controlled drug delivery.[1][2][3][4] Among the various cross-linking strategies, those employing dynamic covalent chemistry have garnered significant interest.[1][5] Unlike static covalent bonds, dynamic bonds are reversible, allowing for hydrogels that are simultaneously stable and adaptable.[1][6] This unique feature imparts properties like self-healing, injectability, and stress relaxation, which are highly desirable for biomedical applications.[1][7]

This guide focuses on a particularly versatile class of dynamic covalent hydrogels: those cross-linked via hydrazone bonds. The formation of a hydrazone linkage from a hydrazide and an aldehyde or ketone is a bioorthogonal reaction that proceeds efficiently under physiological conditions without the need for toxic catalysts or the generation of byproducts.[8][9] These characteristics, combined with the pH-sensitivity of the hydrazone bond, provide a powerful toolkit for designing "smart" hydrogels that can respond to specific environmental cues.[10][11]

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals. It provides a deep dive into the underlying chemistry, detailed protocols for synthesis and characterization, and insights into the practical applications of hydrazide cross-linked hydrogels.

The Core Chemistry: Understanding Hydrazone Bond Formation

The foundation of these hydrogels lies in the reaction between a hydrazide-functionalized polymer and an aldehyde- or ketone-functionalized polymer or crosslinker. The nucleophilic nitrogen of the hydrazide attacks the electrophilic carbonyl carbon of the aldehyde/ketone, followed by dehydration to form a stable hydrazone bond (a class of imine).[6][12]

This reaction is reversible and its equilibrium is highly dependent on pH.[11] Under acidic conditions, the hydrolysis of the hydrazone bond is accelerated, leading to the dissolution of the hydrogel network.[10][11][13] Conversely, at physiological pH (around 7.4), the bond is relatively stable, allowing for the formation of robust hydrogels.[11] This pH-dependent behavior is a key feature that can be exploited for controlled drug release or creating degradable scaffolds.[10][14] The rate of gelation has been observed to be maximal at physiological pH, which is advantageous for in-situ applications.[11]

Caption: Reversible formation of a hydrazone bond from a hydrazide and an aldehyde.

Designing Your Hydrogel: Materials and Methods

The properties of a hydrazide cross-linked hydrogel, such as its stiffness, degradation rate, and swelling behavior, are dictated by the choice of polymers, their molecular weight, and the degree of functionalization.[4][15]

Polymer Selection and Functionalization

A variety of natural and synthetic polymers can be used as the backbone for creating hydrazide cross-linked hydrogels.

  • Natural Polymers: Hyaluronic acid (HA), chitosan, gelatin, and alginate are popular choices due to their biocompatibility and biodegradability.[10][14][16][17][18]

  • Synthetic Polymers: Poly(ethylene glycol) (PEG) is widely used because it is biocompatible, non-immunogenic, and its properties can be easily tuned.[19][20][21] Poly(acryloyl hydrazide) can also be synthesized and used as a versatile scaffold.[22][23][24]

Protocol 1: Synthesis of Hydrazide-Functionalized Hyaluronic Acid (HA-ADH)

This protocol describes the modification of hyaluronic acid with adipic acid dihydrazide (ADH), a common hydrazide crosslinker.[4][25]

  • Dissolution: Dissolve 500 mg of hyaluronic acid (e.g., 60 kDa) in 100 mL of deionized water.

  • Addition of ADH: Add a large molar excess of adipic acid dihydrazide (e.g., >60x) to the HA solution.

  • pH Adjustment: Adjust the pH of the reaction mixture to 4.75. This pH is optimal for the carbodiimide chemistry used for conjugation.

  • Initiation: Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), a carboxyl-activating agent, to the solution. The amount of EDC will determine the degree of modification.

  • Reaction: Allow the reaction to proceed for 24 hours at room temperature with gentle stirring.

  • Purification: Purify the resulting HA-ADH by dialysis against deionized water for 3-5 days to remove unreacted ADH and EDC byproducts.

  • Lyophilization: Lyophilize the purified solution to obtain HA-ADH as a white, fluffy solid.

Protocol 2: Synthesis of Aldehyde-Functionalized Hyaluronic Acid (HA-Ald)

This protocol outlines the generation of aldehyde groups on hyaluronic acid via periodate oxidation.[4][25]

  • Dissolution: Dissolve hyaluronic acid in deionized water.

  • Oxidation: Add a solution of sodium periodate (NaIO₄) to the HA solution. The molar ratio of NaIO₄ to HA repeating units will control the degree of oxidation.

  • Reaction: Stir the reaction in the dark for a specified period (e.g., 4 hours) at room temperature. The reaction cleaves the diol units on the glucuronic acid residue to form dialdehydes.

  • Quenching: Quench the reaction by adding ethylene glycol to consume any excess periodate.

  • Purification: Purify the HA-Ald by dialysis against deionized water.

  • Lyophilization: Lyophilize the purified solution to obtain the final product.

Hydrogel Formation: The "Mix-and-Go" Approach

A major advantage of hydrazone chemistry is the ability to form hydrogels in situ by simply mixing two precursor solutions.[9][26]

Caption: A typical workflow for in situ hydrogel formation.

Protocol 3: Fabrication of a Hydrazide Cross-Linked Hydrogel

  • Preparation of Precursor Solutions: Prepare sterile solutions of the hydrazide-functionalized polymer (e.g., HA-ADH) and the aldehyde-functionalized polymer (e.g., HA-Ald) in a biocompatible buffer, such as phosphate-buffered saline (PBS) at pH 7.4.[4][25] The concentration of each polymer will influence the final mechanical properties of the hydrogel.[4][15]

  • Mixing: To initiate gelation, mix the two precursor solutions. For injectable applications, this can be done using a dual-syringe system where the two solutions are simultaneously extruded and mixed.

  • Gelation: The hydrazone cross-links will form rapidly, leading to gelation.[15][27] The gelation time can be monitored using the vial inversion method, where the vial is inverted at regular intervals until the solution no longer flows.[15]

Tuning Hydrogel Properties: A Quantitative Overview

The versatility of hydrazide cross-linked hydrogels stems from the ability to tune their properties by altering various formulation parameters.

ParameterEffect on Hydrogel PropertiesRationale
Polymer Concentration Higher concentration leads to increased stiffness (higher storage modulus G') and slower degradation.[15]Increases the density of cross-links within the hydrogel network.
Degree of Functionalization A higher degree of modification on the polymer backbones results in a stiffer hydrogel.[15]More reactive sites are available for cross-linking, leading to a denser network.
pH of the Environment Lower pH (acidic) accelerates hydrogel degradation.[10][11] The hydrogels are more stable at neutral or slightly basic pH.[10][13]The hydrazone bond is susceptible to acid-catalyzed hydrolysis.
Polymer Molecular Weight Higher molecular weight polymers can lead to hydrogels with different network structures and potentially slower degradation.[4][15]Longer polymer chains can create a more entangled and robust network.
Crosslinker Chemistry Using aromatic aldehydes (e.g., benzaldehyde derivatives) instead of aliphatic aldehydes results in more stable hydrazone bonds and thus more elastic (less viscoelastic) and slower degrading hydrogels.[19][25]The aromatic ring provides resonance stabilization to the hydrazone bond, increasing its hydrolytic stability.

Essential Characterization Techniques

To ensure the successful formation and desired properties of your hydrogel, several characterization techniques are essential.

Rheological Analysis

Rheology is used to quantify the viscoelastic properties of the hydrogel.[19][28][29]

  • Time Sweep: Monitors the evolution of the storage modulus (G') and loss modulus (G'') over time during gelation. The crossover point (G' = G'') is often defined as the gelation time.[21][25]

  • Frequency Sweep: Measures the dependence of G' and G'' on the frequency of applied stress. For a solid-like gel, G' is typically higher than G'' and relatively independent of frequency.[28]

  • Stress Relaxation: A constant strain is applied, and the decay of stress over time is measured. This provides information on the dynamic nature of the cross-links and the viscoelasticity of the material.[11][19][25]

Protocol 4: Rheological Characterization of Hydrogel Formation

  • Instrument Setup: Use a rheometer equipped with a parallel plate geometry. Set the temperature to physiological conditions (37°C).[25]

  • Sample Loading: Pipette the mixed precursor solutions directly onto the bottom plate of the rheometer.

  • Time Sweep Measurement: Immediately start a time sweep experiment at a constant frequency (e.g., 1 Hz) and strain (e.g., 1%) to monitor the increase in G' and G'' as the hydrogel forms.[25]

  • Data Analysis: Plot G' and G'' as a function of time to determine the gelation kinetics and the final shear modulus of the hydrogel.

Swelling and Degradation Studies
  • Swelling Ratio: This is determined by immersing a pre-weighed hydrogel in a buffer (e.g., PBS) and measuring its weight at different time points until equilibrium is reached. The swelling ratio is calculated as (Ws - Wd) / Wd, where Ws is the swollen weight and Wd is the initial (or dry) weight.[25]

  • Degradation Profile: The mass loss of the hydrogel is monitored over time in a relevant buffer solution. This can be accelerated by using an acidic buffer or by introducing enzymes like hyaluronidase for HA-based hydrogels.[10][13]

Overcoming Challenges: Enhancing Hydrogel Stability

While the dynamic nature of hydrazone bonds is advantageous, it can also lead to rapid erosion of the hydrogel, which may be undesirable for long-term applications.[2][5] A novel approach to address this is the incorporation of a small number of static covalent bonds, or "spot-welds," throughout the dynamic network.[2][5] This can be achieved by using a dual cross-linking strategy, for example, combining hydrazone chemistry with a non-reversible reaction like strain-promoted azide-alkyne cycloaddition (SPAAC).[5][25] This method has been shown to significantly improve gel stability without compromising the desirable viscoelastic and shear-thinning properties.[2][5]

Applications in Research and Drug Development

The unique properties of hydrazide cross-linked hydrogels make them highly suitable for a range of biomedical applications.

  • Drug Delivery: The pH-sensitive nature of the hydrazone bond can be exploited for targeted drug release in acidic environments, such as tumors or intracellular compartments.[3][9][14] Hydrogels can be loaded with therapeutic agents and designed to release their cargo in a sustained manner as the hydrogel degrades.[3][30][31]

  • Tissue Engineering and 3D Cell Culture: These hydrogels can serve as scaffolds that mimic the dynamic environment of the native ECM.[7][19] Their injectability allows for minimally invasive delivery of cells and growth factors to defect sites.[26][32] The viscoelastic properties have been shown to be crucial for directing cell behavior, such as chondrocyte morphology and mesenchymal stem cell spreading.[19][25]

  • Wound Healing: Bioadhesive hydrogels can be formulated to adhere to wound sites, providing a moist environment conducive to healing and delivering therapeutic agents directly to the wound bed.[3]

Conclusion

Hydrazide cross-linked hydrogels represent a powerful and versatile platform in the field of biomaterials. The simplicity and biocompatibility of the underlying hydrazone chemistry, coupled with the ability to precisely tune the material's physical and chemical properties, offer immense potential for innovation. By understanding the core principles of their design and employing the protocols and characterization techniques outlined in this guide, researchers can effectively harness the capabilities of these dynamic materials to advance the fields of drug delivery, tissue engineering, and regenerative medicine.

References

Mastering Bioconjugation with PDPH: An In-Depth Guide to Protocols and Applications

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of bioconjugation, precision, efficiency, and reliability are paramount. For researchers, scientists, and drug development professionals, the choice of a crosslinking reagent can dictate the success of an entire experimental cascade. Among the versatile tools available, 3-(2-pyridyldithio)propionyl hydrazide (PDPH) has emerged as a powerful heterobifunctional crosslinker. Its unique architecture, featuring a sulfhydryl-reactive pyridyldithiol group and a carbonyl-reactive hydrazide moiety, offers a controlled and strategic approach to linking biomolecules. This guide provides a comprehensive exploration of PDPH, moving beyond simple step-by-step instructions to delve into the causality of experimental choices, ensuring that your bioconjugation strategies are not only reproducible but also intelligently designed.

The Power of PDPH: A Tale of Two Reactive Groups

PDPH's utility lies in its dual-reactivity, enabling the sequential and specific conjugation of two different biomolecules. This heterobifunctional nature is a significant advantage over homobifunctional crosslinkers, which can lead to uncontrolled polymerization and the formation of complex, undesirable mixtures.[1] The two key reactive ends of PDPH are:

  • The Hydrazide Group: This moiety specifically reacts with carbonyl groups (aldehydes and ketones) to form a stable hydrazone bond. Aldehydes can be generated on glycoproteins through gentle oxidation of their sugar residues with sodium periodate. This targeted approach allows for the site-specific modification of antibodies and other glycosylated proteins. The formation of hydrazones is most efficient at a slightly acidic pH, typically around 4.5, which facilitates the acid-catalyzed dehydration of the hemiaminal intermediate.[2]

  • The Pyridyldithiol Group: This group readily reacts with free sulfhydryl (thiol) groups, such as those found on cysteine residues, to form a disulfide bond. This reaction is a disulfide exchange, where the thiol on the biomolecule attacks the disulfide bond of PDPH, releasing a pyridine-2-thione molecule. This reaction is most efficient at a pH range of 6.5-7.5.[3] The release of pyridine-2-thione can be monitored spectrophotometrically at 343 nm, providing a convenient method for quantifying the extent of the reaction.

A crucial feature of the disulfide bond formed is its cleavability. It can be readily cleaved by reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP), offering a mechanism for the controlled release of a conjugated molecule, a particularly valuable attribute in drug delivery systems.[4]

Core Applications and Strategic Considerations

The unique chemistry of PDPH lends itself to a variety of critical applications in research and drug development:

  • Antibody-Drug Conjugate (ADC) Development: PDPH is an excellent tool for creating ADCs. The hydrazide group can be used to attach the linker to the carbohydrate regions of an antibody, away from the antigen-binding sites, thus preserving its targeting function. The pyridyldithiol end can then be used to attach a cytotoxic drug that has been modified to contain a thiol group. The cleavable disulfide bond allows for the release of the drug once the ADC has been internalized by the target cancer cell.

  • Protein-Protein Crosslinking: PDPH can be used to link two different proteins together in a controlled manner. For example, one protein containing a free cysteine can be reacted with PDPH, and the resulting activated protein can then be conjugated to a glycoprotein that has been oxidized to generate aldehyde groups.

  • Immobilization of Biomolecules: Proteins and other biomolecules can be immobilized onto surfaces that have been functionalized with either carbonyl or sulfhydryl groups using PDPH as the linker. This is useful for a variety of applications, including biosensors and affinity chromatography.

  • Thiolation of Glycoproteins: By reacting the hydrazide group of PDPH with an oxidized glycoprotein, a free sulfhydryl group can be introduced by reducing the pyridyldithiol group. This allows for the subsequent conjugation of other molecules to the glycoprotein using sulfhydryl-reactive chemistry.

Experimental Protocols: A Step-by-Step Guide with Scientific Rationale

The following protocols provide detailed methodologies for common applications of PDPH. The causality behind key steps is explained to provide a deeper understanding of the process.

Protocol 1: Two-Step Conjugation of a Sulfhydryl-Containing Peptide to a Glycoprotein

This protocol outlines the creation of a stable conjugate between a glycoprotein (e.g., an antibody) and a peptide containing a free cysteine residue.

G cluster_0 Part A: Glycoprotein Oxidation cluster_1 Part B: PDPH Activation of Peptide cluster_2 Part C: Conjugation A1 Dissolve Glycoprotein in Oxidation Buffer A2 Prepare Sodium meta-Periodate Solution A1->A2 A3 Incubate Glycoprotein with Periodate A2->A3 A4 Quench Reaction (Optional) A3->A4 A5 Purify Oxidized Glycoprotein A4->A5 C1 Combine Oxidized Glycoprotein and Activated Peptide A5->C1 B1 Dissolve Sulfhydryl- Containing Peptide B2 Prepare PDPH Solution in DMSO B1->B2 B3 Incubate Peptide with PDPH B2->B3 B4 Purify PDPH-Activated Peptide B3->B4 B4->C1 C2 Incubate to Form Hydrazone Bond C1->C2 C3 Purify Final Conjugate C2->C3

Caption: Workflow for conjugating a peptide to a glycoprotein using PDPH.

ReagentPurposeRecommended Supplier
PDPH (3-(2-pyridyldithio)propionyl hydrazide) Heterobifunctional CrosslinkerSigma-Aldrich, ProteoChem
Glycoprotein (e.g., IgG) Biomolecule to be modifiedVaries by application
Sulfhydryl-containing Peptide Biomolecule to be conjugatedCustom synthesis or commercial
Sodium meta-Periodate (NaIO₄) Oxidizing agent for sugarsSigma-Aldrich
Sodium Acetate Buffer Buffer for oxidation reactionPrepare in-house
Sodium Phosphate Buffer (PBS) Buffer for conjugation and purificationPrepare in-house
DMSO (Dimethyl Sulfoxide) Solvent for PDPHSigma-Aldrich
Glycerol or Ethylene Glycol Quenching agent for periodateSigma-Aldrich
Desalting Columns (e.g., Zeba™ Spin) For buffer exchange and purificationThermo Fisher Scientific
DTT or TCEP Reducing agent (for optional cleavage)Thermo Fisher Scientific
  • Prepare the Glycoprotein: Dissolve the glycoprotein in 100 mM Sodium Acetate, pH 5.5 at a concentration of 1-10 mg/mL.

    • Causality: The slightly acidic pH of 5.5 is optimal for the periodate oxidation of cis-diols in sialic acid and other sugar residues, leading to the formation of aldehyde groups.[5]

  • Prepare the Oxidizing Agent: Immediately before use, prepare a 20 mM solution of sodium meta-periodate in the same sodium acetate buffer. Protect this solution from light.

    • Causality: Sodium meta-periodate is light-sensitive and can degrade over time. A freshly prepared solution ensures maximum activity.

  • Oxidation Reaction: Add an equal volume of the 20 mM periodate solution to the glycoprotein solution (final periodate concentration of 10 mM). Incubate the reaction for 30 minutes at 4°C in the dark.

    • Causality: The low temperature and dark conditions help to control the reaction and prevent over-oxidation or non-specific side reactions.

  • Quench the Reaction (Optional but Recommended): Add glycerol or ethylene glycol to a final concentration of 15 mM and incubate for 5 minutes at 4°C.

    • Causality: This step quenches any remaining periodate, preventing potential damage to the protein during subsequent steps.

  • Purify the Oxidized Glycoprotein: Immediately remove the excess periodate and byproducts using a desalting column equilibrated with 100 mM Sodium Phosphate, 150 mM NaCl, pH 7.2 (PBS).

    • Causality: Prompt removal of the periodate is crucial. The buffer is exchanged to a neutral pH in preparation for the subsequent conjugation step.

  • Prepare the Peptide: Dissolve the sulfhydryl-containing peptide in PBS, pH 7.2. If the peptide has internal disulfide bonds that need to be reduced to generate a free thiol, treat with a 10-fold molar excess of TCEP for 30 minutes at room temperature and then remove the TCEP using a desalting column.

  • Prepare the PDPH Solution: Allow the vial of PDPH to equilibrate to room temperature before opening to prevent moisture condensation. Immediately before use, dissolve the PDPH in DMSO to a concentration of 25-50 mM.

    • Causality: PDPH is moisture-sensitive and should be handled accordingly. DMSO is a suitable water-miscible organic solvent that will not interfere with the reaction.

  • Activation Reaction: Add a 5- to 10-fold molar excess of the PDPH solution to the peptide solution. Do not exceed 10% (v/v) DMSO in the final reaction mixture. Incubate for 2 hours at room temperature.

    • Causality: A molar excess of PDPH drives the reaction towards completion. The pH of 7.2 is optimal for the reaction between the pyridyldithiol group and the sulfhydryl group of the peptide.

  • Purify the Activated Peptide: Remove the excess, unreacted PDPH using a desalting column equilibrated with PBS, pH 7.2.

  • Conjugation Reaction: Combine the purified oxidized glycoprotein and the purified PDPH-activated peptide in a suitable molar ratio (e.g., 1:5 to 1:10 glycoprotein:peptide). Incubate the reaction for 2-3 hours at room temperature.

    • Causality: The hydrazide group on the activated peptide reacts with the aldehyde groups on the glycoprotein to form a stable hydrazone bond. The neutral pH is a compromise that allows for the stability of both biomolecules while still permitting the hydrazone formation to proceed, albeit slower than at acidic pH.

  • Purify the Final Conjugate: Remove the excess unreacted peptide and any byproducts by size exclusion chromatography (SEC) or another suitable chromatographic method.

    • Causality: Purification is essential to obtain a well-defined conjugate and to remove any components that could interfere with downstream applications.[6]

Protocol 2: Thiolation of a Glycoprotein using PDPH

This protocol describes how to introduce a reactive sulfhydryl group onto a glycoprotein.

G A1 Oxidize Glycoprotein (Protocol 1, Part A) A2 React with PDPH A1->A2 A3 Purify PDPH-Modified Glycoprotein A2->A3 A4 Reduce Disulfide Bond with DTT or TCEP A3->A4 A5 Purify Thiolated Glycoprotein A4->A5

Caption: Workflow for the thiolation of a glycoprotein using PDPH.

  • Oxidize the Glycoprotein: Follow steps 1-5 in Part A of Protocol 1 to generate aldehyde groups on your glycoprotein.

  • React with PDPH: Add a 20- to 50-fold molar excess of PDPH (dissolved in DMSO) to the oxidized glycoprotein in PBS, pH 7.2. Incubate for 2 hours at room temperature.

  • Purify the PDPH-Modified Glycoprotein: Remove excess PDPH using a desalting column equilibrated with PBS, pH 7.2.

  • Reduce the Disulfide Bond: Add a 20-fold molar excess of DTT or TCEP to the PDPH-modified glycoprotein. Incubate for 30 minutes at room temperature.

    • Causality: The reducing agent cleaves the disulfide bond, releasing the pyridine-2-thione and exposing a free sulfhydryl group on the glycoprotein.

  • Purify the Thiolated Glycoprotein: Remove the excess reducing agent and the pyridine-2-thione byproduct using a desalting column equilibrated with a degassed, nitrogen-purged buffer (e.g., PBS, pH 7.2) to prevent re-oxidation of the newly formed thiol group. The thiolated glycoprotein is now ready for conjugation with a sulfhydryl-reactive molecule.

Validation and Characterization: Ensuring a Successful Conjugation

A robust bioconjugation strategy includes methods to verify the successful formation of the desired conjugate and to characterize its properties.

TechniquePurposeExpected Outcome
SDS-PAGE To visualize the formation of the conjugate.A shift in the molecular weight of the glycoprotein band corresponding to the addition of the peptide.[7][8]
Size Exclusion Chromatography (SEC) To purify and analyze the conjugate.The conjugate will elute earlier than the individual, unconjugated components.[9]
Mass Spectrometry (MS) To confirm the identity and determine the degree of labeling.The mass of the conjugate will be the sum of the masses of the glycoprotein and the conjugated peptide(s).[10][11]
UV-Vis Spectrophotometry To quantify the degree of labeling (for pyridyldithiol reactions).The release of pyridine-2-thione can be measured at 343 nm to calculate the number of sulfhydryl groups that have reacted.
Functional Assays To ensure the biological activity of the conjugated molecules is retained.For an antibody conjugate, this would involve an ELISA or other binding assay to confirm that it still recognizes its antigen.

Troubleshooting Common Issues in PDPH Bioconjugation

ProblemPotential Cause(s)Suggested Solution(s)
Low Conjugation Efficiency - Incomplete oxidation of the glycoprotein.- Inefficient activation of the sulfhydryl-containing molecule.- Suboptimal pH for the conjugation reaction.- Hydrolysis of the hydrazone or disulfide bond.- Optimize periodate concentration and reaction time.- Ensure a sufficient molar excess of PDPH is used.- Adjust the pH of the conjugation buffer (a compromise may be needed).- Analyze the stability of the conjugate over time.[12][13]
Protein Aggregation - High degree of labeling (over-conjugation).- Use of a hydrophobic crosslinker.- Reduce the molar excess of PDPH used.- Perform the conjugation at a lower protein concentration.- Consider using a more hydrophilic crosslinker if available.
Loss of Biological Activity - Modification of critical functional residues.- Conformational changes induced by the conjugation.- If possible, use site-directed mutagenesis to protect critical residues.- Perform functional assays at each step of the process to identify where the activity is being lost.

Conclusion: PDPH as a Cornerstone of Modern Bioconjugation

PDPH stands as a testament to the power of rational design in chemical biology. Its heterobifunctional nature provides a level of control that is essential for the creation of well-defined and functional bioconjugates. By understanding the underlying chemical principles and carefully optimizing the reaction conditions, researchers can harness the full potential of PDPH to advance their work in areas ranging from fundamental protein research to the development of next-generation targeted therapeutics. This guide, with its emphasis on the "why" behind the "how," is intended to empower you to approach your bioconjugation challenges with confidence and scientific rigor.

References

Application Note & Protocols: Synthesis of Fatty Acid Hydrazides from Esters and Hydrazine Hydrate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction and Significance

Fatty acid hydrazides are a versatile class of chemical intermediates characterized by a long aliphatic chain attached to a hydrazide moiety (-CONHNH₂). This unique structure imparts amphiphilic properties and provides a reactive handle for further chemical modifications. Consequently, they serve as crucial building blocks in diverse fields. In drug development, they are precursors to a wide range of heterocyclic compounds, including oxadiazoles, pyrazoles, and triazoles, which exhibit a broad spectrum of biological activities such as antimicrobial, antifungal, anti-inflammatory, and anticancer properties.[1][2] The hydrazide group is a key pharmacophore in established drugs like the anti-tuberculosis agent isoniazid.[3][4] Beyond pharmaceuticals, fatty acid hydrazides are utilized as corrosion inhibitors, surfactants, and as flow improvers in the petroleum industry.[5][6]

This document provides a comprehensive guide to the synthesis of fatty acid hydrazides via the hydrazinolysis of fatty acid esters. It covers the underlying reaction mechanism, offers detailed, field-proven experimental protocols, and includes guidance on reaction monitoring, product characterization, and troubleshooting.

Theoretical Background & Reaction Mechanism

The conversion of a fatty acid ester to a fatty acid hydrazide is a classic nucleophilic acyl substitution reaction.[7] The reaction, known as hydrazinolysis, involves the attack of the highly nucleophilic hydrazine molecule on the electrophilic carbonyl carbon of the ester.

Mechanism:

  • Nucleophilic Attack: The terminal nitrogen atom of hydrazine, possessing a lone pair of electrons, acts as a potent nucleophile. It attacks the carbonyl carbon of the ester, leading to the formation of a tetrahedral intermediate.

  • Proton Transfer: A proton is transferred from the newly bonded nitrogen to the ester's alkoxy group (-OR), making it a better leaving group (an alcohol, ROH).

  • Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the alcohol leaving group.

  • Deprotonation: The resulting protonated hydrazide is deprotonated (often by another molecule of hydrazine or the liberated alcohol) to yield the final, neutral fatty acid hydrazide product.

The reaction is typically driven to completion by using an excess of hydrazine hydrate and often by heating to reflux, which increases the reaction rate.[8] The removal of the alcohol byproduct can also shift the equilibrium towards the product side.[9]

Figure 1: Mechanism of Ester Hydrazinolysis

Materials and Equipment

Reagents:

  • Fatty acid methyl or ethyl ester (e.g., Methyl Stearate, Ethyl Laurate)

  • Hydrazine Hydrate (80-100% solution)

  • Absolute Ethanol or Methanol (Anhydrous)

  • Deionized Water

  • Ethyl Acetate (for extraction/TLC)

  • Hexane (for TLC)

  • Hydrochloric Acid (dilute, for neutralization if needed)

  • Sodium Sulfate (Anhydrous, for drying)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Magnetic stir bars

  • Beakers, Erlenmeyer flasks

  • Separatory funnel

  • Büchner funnel and filter flask

  • Rotary evaporator

  • TLC plates (Silica gel 60 F₂₅₄)

  • TLC developing chamber

  • UV lamp (for TLC visualization)

  • Melting point apparatus

  • Standard laboratory glassware and safety equipment (fume hood, safety glasses, gloves)

Experimental Protocols

Protocol 1: General Synthesis of a Saturated Fatty Acid Hydrazide (e.g., Stearic Hydrazide from Methyl Stearate)

This protocol is a robust method for straightforward, saturated fatty acid esters. The product typically precipitates from the reaction mixture upon cooling, simplifying isolation.

Step-by-Step Procedure:

  • Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve methyl stearate (0.05 mol, ~14.9 g) in absolute ethanol (100 mL).

  • Reagent Addition: While stirring, carefully add an excess of hydrazine hydrate (0.25 mol, ~12.5 mL of 100% solution) to the flask. Causality: A 5-fold molar excess of hydrazine is used to ensure the reaction equilibrium is strongly shifted towards the product.

  • Reaction: Attach a reflux condenser and heat the mixture to reflux (approx. 80-85°C) with continuous stirring.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) every 1-2 hours.

    • Eluent: Hexane:Ethyl Acetate (7:3 v/v).

    • Visualization: UV light and/or iodine vapor.

    • Observation: The starting ester spot (higher Rf) will gradually be replaced by the product spot (lower Rf, more polar). The reaction is typically complete within 4-8 hours.

  • Isolation: Once the reaction is complete (as indicated by TLC), turn off the heat and allow the mixture to cool slowly to room temperature, then place it in an ice bath for 1-2 hours. A white solid precipitate of stearic hydrazide will form.

  • Purification: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake with a small amount of cold deionized water to remove excess hydrazine hydrate, followed by a wash with cold ethanol.[8]

  • Drying: Dry the purified white solid in a vacuum oven at 50°C to a constant weight.

Protocol 2: Synthesis from a Liquid or Unsaturated Fatty Acid Ester

For shorter-chain or unsaturated esters, the resulting hydrazide may be a liquid or low-melting solid that does not readily precipitate. This protocol involves an extraction work-up.

Step-by-Step Procedure:

  • Setup & Reaction: Follow steps 1-4 from Protocol 1, using the appropriate liquid ester (e.g., Ethyl Oleate).

  • Work-up: After cooling the reaction mixture to room temperature, pour it into a separatory funnel containing 200 mL of deionized water and 100 mL of ethyl acetate.

  • Extraction: Shake the funnel vigorously, venting frequently. Allow the layers to separate. The organic layer (top) will contain the fatty acid hydrazide.

  • Washing: Drain the aqueous layer. Wash the organic layer sequentially with deionized water (2 x 100 mL) to remove residual hydrazine and ethanol. Expert Insight: A brine (saturated NaCl solution) wash can be added to break any emulsions and further dry the organic layer.

  • Drying & Concentration: Drain the organic layer into an Erlenmeyer flask and dry it over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product, which may be a waxy solid or a viscous oil.

  • Purification: If necessary, the product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.

Data Summary and Characterization

The success of the synthesis is validated through physical and spectroscopic characterization.

Table 1: Typical Reaction Parameters and Expected Outcomes

Fatty EsterMolar Ratio (Ester:Hydrazine)SolventTemp (°C)Time (h)Typical YieldProduct Appearance
Methyl Palmitate1:5EthanolReflux6-8>90%White Solid
Methyl Stearate1:5EthanolReflux4-8>90%White Solid
Ethyl Oleate1:7EthanolReflux8-1280-85%Waxy Solid/Oil
Palm Olein (Triglyceride)1:7 (Oil:Hydrazine)n-Hexane40-60°C12-1880-95%Waxy Solid

Note: Yields are highly dependent on reaction scale and purification efficiency.

Characterization Techniques:

  • Melting Point: Pure fatty acid hydrazides have sharp, defined melting points. Compare the experimental value with literature data.

  • FT-IR Spectroscopy: Look for characteristic peaks:

    • N-H stretch: Two bands in the 3200-3400 cm⁻¹ region.

    • C=O stretch (Amide I): Strong absorption around 1630-1680 cm⁻¹.

    • N-H bend (Amide II): Around 1520-1550 cm⁻¹.

    • Disappearance of the ester C-O stretch (around 1150-1250 cm⁻¹).

  • ¹H NMR Spectroscopy:

    • Appearance of broad signals for the -NH and -NH₂ protons.

    • Shift of the α-methylene protons (adjacent to the carbonyl) compared to the starting ester.

  • Mass Spectrometry: To confirm the molecular weight of the synthesized hydrazide.

Workflow and Troubleshooting

Experimental Workflow Start Start: Weigh Fatty Ester Setup Dissolve in Ethanol Add Hydrazine Hydrate Start->Setup Reaction Heat to Reflux (4-12 hours) Setup->Reaction Monitor Monitor by TLC Reaction->Monitor Complete Reaction Complete? Monitor->Complete Complete->Reaction No Cool Cool to Room Temp & Ice Bath Complete->Cool Yes Precipitate Precipitate Forms? Cool->Precipitate Filter Vacuum Filter Wash with Cold Water/Ethanol Precipitate->Filter Yes Extract Extraction Work-up (EtOAc/Water) Precipitate->Extract No Dry Dry Product (Vacuum Oven) Filter->Dry Extract->Dry Characterize Characterize Product (MP, IR, NMR, MS) Dry->Characterize End End: Pure Fatty Acid Hydrazide Characterize->End

Figure 2: General Experimental Workflow

Troubleshooting Guide:

ProblemPotential Cause(s)Recommended Solution(s)
Reaction is slow or incomplete 1. Insufficient heating. 2. Low quality/concentration of hydrazine hydrate. 3. Sterically hindered ester.1. Ensure the mixture is at a steady reflux. 2. Use fresh, high-purity hydrazine hydrate. 3. Increase reaction time and/or the molar excess of hydrazine. Consider a higher-boiling solvent like n-butanol.
Product does not precipitate 1. Product is a low-melting solid or oil. 2. Product is too soluble in the solvent mixture.1. Proceed with an extraction work-up (Protocol 2). 2. Partially remove the solvent under vacuum, then add cold water to induce precipitation.
Formation of diacylhydrazide byproduct Insufficient hydrazine hydrate used. The initially formed hydrazide attacks another ester molecule.Always use a significant molar excess (at least 3-5 equivalents) of hydrazine hydrate to favor the formation of the desired monohydrazide.[8]
Oily product after filtration Incomplete removal of water or hydrazine.Ensure thorough washing of the filter cake with cold water. Dry the product completely under vacuum.

Safety Precautions

  • Hydrazine Hydrate: This substance is highly corrosive, toxic, and a suspected carcinogen. Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles.

  • Solvents: Ethanol and methanol are flammable. Keep them away from ignition sources.

  • Refluxing: Ensure the reflux apparatus is properly clamped and has a water supply for the condenser before applying heat. Do not heat a closed system.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Propionohydrazide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Propionohydrazide. This guide is designed for researchers, chemists, and drug development professionals aiming to improve the yield and purity of their this compound reactions. Here, we address common challenges through a combination of frequently asked questions for quick guidance and in-depth troubleshooting protocols for more complex issues.

Section 1: Frequently Asked Questions (FAQs)

This section provides rapid answers to the most common queries encountered during this compound synthesis.

Q1: What is the most common and reliable method for synthesizing this compound?

A1: The most prevalent and straightforward method is the hydrazinolysis of an ester, typically ethyl propionate or methyl propionate, using hydrazine hydrate.[1] This reaction is generally high-yielding and proceeds under mild conditions, making it a preferred route.[2] The overall reaction involves the nucleophilic attack of hydrazine on the ester's carbonyl carbon.[3]

Q2: What are the most critical parameters that influence the reaction yield?

A2: The three most critical parameters are:

  • Stoichiometry: The molar ratio of hydrazine hydrate to the ester is crucial. An excess of hydrazine is typically used to drive the reaction to completion and minimize the formation of the 1,2-dipropionylhydrazine byproduct.

  • Temperature: The reaction is often performed at reflux. However, excessively high temperatures can promote side reactions. Careful temperature control is necessary for optimal results.

  • Reaction Time: Sufficient time must be allowed for the reaction to go to completion. Monitoring the reaction's progress is key to determining the optimal duration.

Q3: How can I effectively monitor the reaction's progress?

A3: Thin-Layer Chromatography (TLC) is a simple and effective method. Spot the reaction mixture alongside your starting ester on a silica gel plate and elute with an appropriate solvent system (e.g., ethyl acetate/hexane). The disappearance of the starting ester spot and the appearance of a new, more polar spot (this compound) indicates reaction progression. Other analytical methods like HPLC or GC can also be employed for more quantitative monitoring.[4]

Q4: What are the primary safety concerns when working with hydrazine hydrate?

A4: Hydrazine hydrate is a hazardous substance and must be handled with extreme care.[5][6] Key safety points include:

  • Toxicity & Corrosivity: It is toxic if inhaled, ingested, or absorbed through the skin, and it is corrosive to the skin and eyes.[5][6][7]

  • Flammability: It is a combustible liquid.[7][8]

  • Handling: Always work in a well-ventilated chemical fume hood.[5][6] Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (nitrile or chloroprene), splash-proof goggles, a face shield, and a flame-resistant lab coat.[5][6][9]

  • Storage: Store in a cool, dry, well-ventilated area away from heat, ignition sources, and incompatible materials like oxidizing agents.[7][8]

Section 2: In-Depth Troubleshooting Guide

This section addresses specific problems in a "Problem → Probable Cause → Solution" format, providing detailed experimental guidance.

Problem 1: Low or No Product Yield

Probable Cause A: Incomplete Reaction The reaction may not have reached completion due to insufficient time or inadequate temperature.

Solution A: Optimize Reaction Time and Temperature

  • Protocol:

    • Set up the reaction using ethyl propionate and a 3-molar excess of hydrazine hydrate in ethanol as the solvent.

    • Heat the mixture to a gentle reflux (approx. 80-85°C).[10]

    • Monitor the reaction every hour using TLC (stain with potassium permanganate).

    • Continue the reflux until the ethyl propionate spot is no longer visible on the TLC plate. A typical reaction time is 5-24 hours.[2][10]

    • If the reaction stalls, consider increasing the temperature slightly, but do not exceed the boiling point of the solvent to avoid excessive pressure buildup and side reactions.

Probable Cause B: Poor Quality or Wet Reagents Water in the reagents can hydrolyze the starting ester back to propionic acid, which will not react under these conditions. Hydrazine hydrate can also degrade over time.

Solution B: Verify and Prepare Reagents

  • Ethyl Propionate: Distill the ethyl propionate before use to remove any water and propionic acid impurity.

  • Solvent (Ethanol): Use absolute or anhydrous ethanol to minimize water content.

  • Hydrazine Hydrate: Use a fresh bottle or verify the concentration of your existing stock via titration if it is old.[11]

Probable Cause C: Incorrect Stoichiometry Using an insufficient amount of hydrazine will lead to incomplete conversion of the ester.

Solution C: Adjust Molar Ratios

  • Ensure you are using a significant molar excess of hydrazine hydrate. A ratio of 3 to 5 equivalents of hydrazine hydrate for every 1 equivalent of ethyl propionate is recommended to ensure the reaction equilibrium favors product formation.

Problem 2: Significant Formation of 1,2-Dipropionylhydrazine Byproduct

Probable Cause: Unfavorable Reaction Conditions The desired product, this compound, can act as a nucleophile and react with another molecule of ethyl propionate, especially if the concentration of hydrazine decreases or the temperature is too high. This forms the unwanted 1,2-dipropionylhydrazine (a diacylhydrazine).[12][13]

Solution: Controlled Addition and Temperature Management

  • Protocol:

    • Instead of adding all the ethyl propionate at once, add it dropwise to the heated solution of hydrazine hydrate in ethanol over 30-60 minutes.

    • This maintains a high concentration of hydrazine relative to the ester throughout the reaction, favoring the formation of the desired monosubstituted product.

    • Maintain a consistent, gentle reflux and avoid overheating.

Data Presentation: Effect of Reaction Conditions on Product Distribution
Molar Ratio (Ester:Hydrazine)TemperatureAddition MethodApprox. Yield (this compound)Approx. Yield (Diacylhydrazine)
1:1.2100°C (High Reflux)All at once~55%~40%
1:380°C (Gentle Reflux)All at once~85%~10%
1:380°C (Gentle Reflux)Dropwise Addition>95%<5%
1:580°C (Gentle Reflux)Dropwise Addition>98%<2%
Problem 3: Difficulty in Product Isolation and Purification

Probable Cause: Product Loss During Workup this compound has some water solubility, which can lead to losses during aqueous extraction steps. It can also be difficult to crystallize from certain solvents.

Solution: Optimized Workup and Recrystallization Protocol

  • Solvent Removal: After the reaction is complete, remove the solvent (ethanol) and excess hydrazine hydrate under reduced pressure using a rotary evaporator. Caution: Ensure your vacuum system is suitable for handling hydrazine vapors.

  • Initial Purification: The resulting crude solid or oil can often be purified directly by recrystallization.

  • Recrystallization:

    • Dissolve the crude product in a minimal amount of hot isopropanol or a mixture of ethanol and water.[10]

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator to maximize crystal formation.

    • Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.

  • Alternative for Oils: If the product oils out, try adding a non-polar solvent like hexane or diethyl ether to the isopropanol solution to induce precipitation.

Section 3: Protocols & Visual Workflows

Optimized Protocol for High-Yield this compound Synthesis

Materials:

  • Ethyl Propionate (10.2 g, 0.1 mol)

  • Hydrazine Hydrate (~64%, 23.5 g, 0.3 mol)

  • Absolute Ethanol (100 mL)

  • Standard reflux apparatus

Procedure:

  • Equip a 250 mL round-bottom flask with a reflux condenser and a magnetic stir bar.

  • Add hydrazine hydrate and absolute ethanol to the flask and begin stirring.

  • Heat the solution to a gentle reflux (approx. 80-85°C) using a heating mantle.

  • Add the ethyl propionate dropwise to the refluxing solution over 30 minutes using an addition funnel.

  • Maintain the reflux for 5-8 hours, monitoring the reaction via TLC until the ethyl propionate is consumed.

  • Allow the reaction to cool to room temperature.

  • Remove the ethanol and excess hydrazine hydrate under reduced pressure.

  • Recrystallize the resulting solid from a minimal amount of hot isopropanol to yield pure this compound as white crystals.

Visual Workflow: Reaction Monitoring via TLC

TLC_Workflow cluster_0 TLC Plate Preparation cluster_1 Development & Visualization Start Draw Baseline on Silica Plate Spot_S Spot Starting Material (SM) Start->Spot_S Spot_C Spot Co-spot (SM + RM) Spot_S->Spot_C Spot_R Spot Reaction Mixture (RM) Spot_C->Spot_R Elute Develop Plate in Solvent Chamber Spot_R->Elute Dry Dry Plate Elute->Dry Visualize Visualize under UV and/or Stain Dry->Visualize Analysis Analyze Spots: - SM Disappears - Product Spot Appears (Lower Rf) Visualize->Analysis

Caption: Workflow for monitoring reaction progress using TLC.

Visual Workflow: Purification Sequence

Purification_Workflow A Completed Reaction Mixture B Rotary Evaporation (Remove Solvent & Excess N2H4) A->B C Crude Product (Solid or Oil) B->C D Dissolve in Minimal Hot Recrystallization Solvent C->D E Slow Cooling (Room Temp -> Ice Bath) D->E F Crystal Formation E->F G Vacuum Filtration F->G H Wash Crystals with Cold Solvent G->H I Dry Under Vacuum H->I J Pure this compound (White Crystalline Solid) I->J

Caption: Standard workup and purification workflow for this compound.

References

Technical Support Center: Troubleshooting Failed Propionohydrazide Synthesis Experiments

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of propionohydrazide. It provides in-depth troubleshooting advice and answers to frequently asked questions, moving beyond simple procedural steps to explain the underlying chemical principles. Our goal is to empower you to diagnose and resolve common issues encountered during this synthesis, ensuring the integrity and success of your experiments.

Troubleshooting Guide: A Question-and-Answer Approach

This section addresses specific problems you might encounter during the synthesis of this compound. Each issue is followed by a discussion of potential causes and actionable solutions.

Issue 1: The yield of this compound is significantly lower than expected.

Low yields are one of the most common frustrations in organic synthesis.[1] In the case of this compound, several factors could be at play, often related to a prevalent side reaction.

Potential Cause A: Formation of 1,2-Dipropionylhydrazine

The most significant side reaction in the synthesis of this compound from an ester (like ethyl propionate) or an acyl chloride is the formation of the 1,2-diacylhydrazine byproduct.[2] This occurs when a molecule of the newly formed this compound acts as a nucleophile and reacts with another molecule of the starting ester or acyl chloride.

Solutions:

  • Molar Ratio Adjustment: The stoichiometry of your reactants is critical. A common strategy to minimize the formation of the diacyl byproduct is to use a significant excess of hydrazine hydrate. A molar ratio of 1:1.2 of the ester to hydrazine hydrate has been suggested to improve yield.[3] This increases the probability that the ester will react with hydrazine rather than the desired product.

  • Controlled Addition: Instead of adding all reactants at once, a slow, dropwise addition of the ethyl propionate or propionyl chloride to the hydrazine solution can help maintain a high concentration of hydrazine relative to the electrophile, thus favoring the formation of the desired mono-substituted product.

  • Temperature Management: While some heating may be necessary to drive the reaction to completion, especially when starting from an ester, excessively high temperatures can accelerate the rate of the undesired diacylation.[4] Careful monitoring and control of the reaction temperature are essential. For reactions involving highly reactive acyl chlorides, cooling the reaction mixture (e.g., to 0-5°C) during the addition of the acyl chloride is a standard practice to control the reaction rate and minimize side product formation.[2]

Potential Cause B: Incomplete Reaction

If the reaction has not gone to completion, a significant amount of starting material will remain, leading to a low isolated yield of the product.

Solutions:

  • Reaction Time: Ensure the reaction is allowed to proceed for a sufficient amount of time. Monitoring the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), is crucial to determine the point of completion.

  • Effective Mixing: Inadequate stirring can lead to localized concentration gradients and incomplete reaction. Ensure the reaction mixture is being stirred vigorously.

  • Reaction Temperature: For the hydrazinolysis of esters, gentle heating (e.g., refluxing in ethanol) is often required to achieve a reasonable reaction rate.[4][5] If the temperature is too low, the reaction may be impractically slow.

Potential Cause C: Loss of Product During Workup and Purification

The desired product can be lost during the extraction and purification steps.

Solutions:

  • Aqueous Workup: this compound has some water solubility. During aqueous workup, ensure that the aqueous layer is thoroughly extracted multiple times with a suitable organic solvent to maximize the recovery of the product.

  • Recrystallization: If recrystallization is used for purification, choosing the right solvent system is critical. If the product is too soluble in the chosen solvent, recovery will be low. Conversely, if it is not soluble enough, purification will be ineffective. Experiment with different solvent mixtures to find the optimal conditions for high recovery of pure crystals.

Issue 2: The isolated product is impure, with significant side products detected.

The presence of impurities can compromise the results of subsequent experiments. Identifying and eliminating these impurities is a critical step.

Potential Cause A: Presence of 1,2-Dipropionylhydrazine

As discussed in the previous section, 1,2-dipropionylhydrazine is the most likely major impurity.[2]

Solutions:

  • Purification Strategy: This byproduct can often be removed through careful purification.

    • Filtration: In some procedures, the bis-acylhydrazide byproduct is less soluble in the reaction solvent (e.g., water) and can be removed by filtration after partial concentration of the reaction mixture.[2]

    • Recrystallization: A well-chosen recrystallization solvent can effectively separate this compound from the diacyl impurity.

    • Column Chromatography: If recrystallization is not effective, silica gel column chromatography can be a powerful tool for separating the desired product from impurities.

Potential Cause B: Unreacted Starting Materials

The presence of unreacted ethyl propionate or hydrazine can also lead to an impure final product.

Solutions:

  • Reaction Monitoring: As mentioned before, monitor the reaction to ensure it goes to completion.

  • Workup: Unreacted hydrazine hydrate can often be removed during the aqueous workup. Excess ethyl propionate, being volatile, can sometimes be removed under reduced pressure.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound?

A1: The two most common laboratory-scale methods for synthesizing this compound are:

  • From an Ester: The reaction of an ester, typically ethyl propionate, with hydrazine hydrate.[3][6] This reaction, known as hydrazinolysis, is a nucleophilic acyl substitution where hydrazine acts as the nucleophile.[5][7]

  • From an Acyl Chloride: The reaction of propionyl chloride with hydrazine. This method is often faster but can be more prone to the formation of the 1,2-diacylhydrazine byproduct if not carefully controlled.[2]

Q2: What are the critical safety precautions when working with hydrazine?

A2: Hydrazine is an acutely toxic, corrosive, and potentially carcinogenic substance.[8][9] It is also flammable and can be explosive under certain conditions.[10] Therefore, strict safety protocols must be followed:

  • Personal Protective Equipment (PPE): Always wear a flame-resistant lab coat, chemical safety goggles, and appropriate gloves (butyl rubber is often recommended).[8][11]

  • Ventilation: All work with hydrazine and its solutions must be conducted in a properly functioning chemical fume hood.[9]

  • Handling: Avoid contact with skin and eyes, and inhalation of vapors.[8] Hydrazine is reactive with oxidizing agents and some metals.[10]

  • Waste Disposal: Hydrazine and its waste must be treated as hazardous waste and disposed of according to institutional and local regulations.[9]

Q3: How can I confirm the identity and purity of my synthesized this compound?

A3: A combination of analytical techniques should be used for full characterization:[12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for confirming the chemical structure of the synthesized compound.

  • Mass Spectrometry (MS): Techniques like LC-MS or GC-MS can confirm the molecular weight of the product and help identify any impurities.[12]

  • Infrared (IR) Spectroscopy: FTIR can be used to identify the characteristic functional groups present in this compound, such as the N-H and C=O bonds.[12]

  • High-Performance Liquid Chromatography (HPLC): HPLC is an excellent method for assessing the purity of the final product.[12][13]

Q4: My reaction seems to stall before all the starting material is consumed. What could be the cause?

A4: If a reaction stalls, consider the following:

  • Reagent Purity: Impurities in your starting materials or solvents can inhibit the reaction.[1] Ensure you are using reagents of appropriate purity and that your solvents are anhydrous if the reaction is moisture-sensitive.

  • Catalyst Deactivation: If the reaction requires a catalyst, it may have become deactivated.

  • Equilibrium: Some reactions are reversible. If the reaction has reached equilibrium, you may need to take steps to shift the equilibrium towards the products, such as removing a byproduct (e.g., water or ethanol).

Visualizing the Process

This compound Synthesis Pathway

The following diagram illustrates the primary reaction for the synthesis of this compound from ethyl propionate and the common side reaction leading to the formation of 1,2-dipropionylhydrazine.

Propionohydrazide_Synthesis_Pathway cluster_main_reaction Main Reaction Pathway cluster_side_reaction Common Side Reaction ethyl_propionate Ethyl Propionate (C₃H₅O₂)C₂H₅ intermediate Tetrahedral Intermediate ethyl_propionate->intermediate + Hydrazine hydrazine Hydrazine Hydrate (N₂H₄·H₂O) hydrazine->intermediate This compound This compound (C₃H₈N₂O) intermediate->this compound - Ethanol ethanol Ethanol (C₂H₅OH) intermediate->ethanol propionohydrazide_side This compound diacylhydrazine 1,2-Dipropionylhydrazine (C₆H₁₂N₂O₂) propionohydrazide_side->diacylhydrazine + Ethyl Propionate ethyl_propionate_side Ethyl Propionate ethyl_propionate_side->diacylhydrazine note Note: The formation of 1,2-dipropionylhydrazine is a major cause of reduced yield. This can be minimized by using an excess of hydrazine and controlling the reaction temperature.

Caption: Synthesis of this compound and a key side reaction.

Troubleshooting Workflow for Low Yield

When faced with a low yield, a systematic approach to troubleshooting is most effective. The following workflow can help guide your investigation.

This compound Synthesis Troubleshooting start Experiment Start: Synthesize this compound problem Problem Encountered: Low Yield or Impurities start->problem Unsatisfactory Result check_reagents Check Reagents & Conditions - Purity of Ethyl Propionate/Propionyl Chloride? - Purity & Concentration of Hydrazine Hydrate? - Anhydrous Solvent? problem->check_reagents Initial Check check_reaction Analyze Reaction Mixture (TLC/LC-MS) - Starting Material Remaining? - Desired Product Present? - Side Products Detected? check_reagents->check_reaction Reagents OK side_product_analysis Side Product is 1,2-Diacylhydrazine? check_reaction->side_product_analysis Analysis Complete optimize_stoichiometry Optimize Stoichiometry - Increase Hydrazine Hydrate Excess - Controlled Addition of Ester/Acyl Chloride side_product_analysis->optimize_stoichiometry Yes purification_issue Difficulty in Purification? side_product_analysis->purification_issue No optimize_temp Optimize Temperature - Lower temperature to minimize side reactions - Ensure sufficient temperature for reaction completion optimize_stoichiometry->optimize_temp Still Low Yield optimize_temp->purification_issue Yield Improved recrystallization Optimize Recrystallization - Test different solvent systems - Ensure slow cooling purification_issue->recrystallization Yes success Successful Synthesis: Pure this compound purification_issue->success No, Purification is straightforward chromatography Consider Column Chromatography - Silica gel or other stationary phases - Choose appropriate eluent system recrystallization->chromatography Ineffective recrystallization->success Purification Successful chromatography->success Purification Successful

Caption: A logical workflow for troubleshooting low yields.

Experimental Protocols

Protocol 1: Synthesis of this compound from Ethyl Propionate

This protocol is adapted from general procedures for the hydrazinolysis of esters.

Materials:

  • Ethyl propionate

  • Hydrazine hydrate (80% solution in water, for example)

  • Ethanol (absolute)

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Appropriate organic solvent for extraction (e.g., ethyl acetate, dichloromethane)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine ethyl propionate (1 equivalent) and absolute ethanol.

  • Add hydrazine hydrate (a molar excess, e.g., 1.5 equivalents) to the flask.

  • Heat the reaction mixture to reflux and maintain this temperature with stirring. Monitor the progress of the reaction by TLC or LC-MS (typically a few hours).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • To the remaining residue, add water and extract the aqueous solution multiple times with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic extracts and dry them over an anhydrous drying agent (e.g., sodium sulfate).

  • Filter off the drying agent and concentrate the organic solution under reduced pressure to yield the crude this compound.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol-water or chloroform-petroleum ether).

Protocol 2: Quality Control of this compound by HPLC

This is a general guideline for setting up an HPLC method for purity analysis.

Instrumentation:

  • A standard HPLC system with a UV detector.

  • A C18 reversed-phase column is a common starting point.

Mobile Phase:

  • A mixture of an aqueous component (e.g., water with 0.1% trifluoroacetic acid or formic acid) and an organic component (e.g., acetonitrile or methanol).

  • The analysis can be run in isocratic mode (constant mobile phase composition) or gradient mode (composition changes over time).

Sample Preparation:

  • Accurately weigh a small amount of the synthesized this compound.

  • Dissolve it in a suitable solvent (ideally the mobile phase) to a known concentration (e.g., 1 mg/mL).

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

Analysis:

  • Inject a small volume (e.g., 10 µL) of the sample solution onto the HPLC system.

  • Monitor the elution of compounds using the UV detector at an appropriate wavelength (e.g., around 210 nm).

  • The purity of the sample can be determined by the relative area of the main product peak compared to the total area of all peaks.

References

Technical Support Center: Optimization of Reaction Conditions for Propionohydrazide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis and optimization of propionohydrazide derivatives. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying rationale to empower your research. This guide is structured to help you navigate common challenges, from initial reaction setup to troubleshooting unexpected outcomes.

The primary synthesis route we will focus on is the hydrazinolysis of a propionate ester—a robust and widely used nucleophilic acyl substitution reaction.[1][2] This reaction involves the treatment of an ester with hydrazine hydrate to form the corresponding this compound. While straightforward in principle, its success is highly dependent on carefully optimized conditions.

Frequently Asked Questions (FAQs)

Here we address the most common initial queries researchers have when embarking on the synthesis of this compound derivatives.

Q1: What is the fundamental mechanism for the synthesis of this compound from a propionate ester?

The core of the reaction is a nucleophilic acyl substitution. The nitrogen atom of hydrazine, being a potent nucleophile, attacks the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, expelling the alkoxy group (-OR) as an alcohol, resulting in the formation of the stable hydrazide product.[3] Understanding this mechanism is key to troubleshooting, as it highlights the importance of the carbonyl carbon's reactivity and the nucleophilicity of the hydrazine.

Fig 1. Simplified workflow of nucleophilic acyl substitution.

Q2: Which ester starting material is best? Methyl, ethyl, or something else?

For optimal reactivity, methyl or ethyl propionates are generally preferred.[1] The rationale is twofold:

  • Steric Hindrance: Smaller alkoxy groups (methoxy, ethoxy) present less steric bulk around the carbonyl carbon, allowing for easier nucleophilic attack by hydrazine.

  • Leaving Group Ability: Methoxide and ethoxide are adequate leaving groups that are readily protonated by the solvent to form methanol or ethanol. Larger, more complex esters can decrease the reaction rate.

Q3: My starting material is propionic acid, not an ester. What should I do?

Direct conversion of a carboxylic acid to a hydrazide with hydrazine is possible but can be problematic, often requiring harsh conditions or coupling agents. The most reliable and common strategy is a two-step process:

  • Esterification: First, convert the propionic acid to its methyl or ethyl ester. A standard method is the Fischer esterification, which involves refluxing the carboxylic acid in the corresponding alcohol (methanol or ethanol) with a catalytic amount of strong acid, such as sulfuric acid (H₂SO₄).[4][5]

  • Hydrazinolysis: Once the ester is isolated and purified, proceed with the hydrazinolysis reaction as described in this guide.[1]

Q4: Can I run this reaction without a solvent?

While some reactions can be run "neat" (without a solvent), particularly with excess hydrazine hydrate acting as the solvent, it is generally not recommended for initial optimizations.[6] A solvent offers several advantages:

  • Solubility: It ensures both the ester and hydrazine are in the same phase, facilitating collisions between molecules.

  • Temperature Control: The boiling point of the solvent provides a consistent and controllable reaction temperature when refluxing.

  • Moderation: It can help to moderate what can sometimes be a very exothermic reaction.

Troubleshooting Guide: Common Experimental Issues

This section provides a systematic approach to resolving common problems encountered during the synthesis.

Problem 1: Low or No Product Yield

This is the most frequent issue. A logical diagnostic process is essential.

G start Low / No Yield check_tlc Analyze reaction mixture with TLC start->check_tlc sm_consumed Starting material (SM) is consumed check_tlc->sm_consumed Spot for SM and Product degradation Product or SM Degradation check_tlc->degradation Streaking or multiple spots workup_issue Problem is in Work-up or Isolation sm_consumed->workup_issue Yes reaction_issue Problem is in Reaction Conditions sm_consumed->reaction_issue No, SM remains check_reagents Verify Reagent Quality: - Hydrazine Hydrate (titrate) - Anhydrous Solvent reaction_issue->check_reagents optimize_cond Optimize Conditions: - Increase Temperature - Increase Reaction Time - Increase Hydrazine eq. reaction_issue->optimize_cond

Fig 2. Troubleshooting decision tree for low product yield.

Causality and Solutions:

  • If Starting Material (SM) is Consumed (via TLC): The issue lies in your work-up or purification.

    • Product is water-soluble: this compound and its simple derivatives can have significant water solubility. Pouring the reaction into a large volume of ice-cold water helps precipitate the product, but some may remain in the aqueous layer.[4] Consider extracting the aqueous filtrate with a suitable organic solvent like ethyl acetate.

    • Incorrect pH: Ensure the pH during work-up is appropriate for your molecule's stability.

    • Purification Loss: Recrystallization is a powerful purification tool but can lead to significant loss of material if the solvent system is not optimal or if too much solvent is used.

  • If Starting Material (SM) is NOT Consumed: The reaction itself has failed.

    • Reagent Quality: Hydrazine hydrate is susceptible to degradation. Use a fresh bottle or verify the concentration of an older one. Ensure solvents are anhydrous if required by your specific derivative.

    • Insufficient Temperature: Many hydrazinolysis reactions require heating to reflux to proceed at a reasonable rate.[2][6] The reaction temperature is often dictated by the boiling point of the solvent.

    • Insufficient Reaction Time: These reactions can take several hours to reach completion.[4] Monitor the reaction's progress using Thin-Layer Chromatography (TLC) until the starting ester spot has disappeared.

    • Stoichiometry: A molar excess of hydrazine hydrate (from 1.5 to 20 equivalents) is often used to drive the reaction to completion.[6] Using equimolar amounts may result in an incomplete reaction.

Problem 2: Formation of Side Products
  • Issue: TLC or NMR analysis shows significant impurities besides the starting material and desired product.

  • Common Cause: The most common side product is the N,N'-diacylhydrazine, where two molecules of the ester react with one molecule of hydrazine.

  • Solution: This is often caused by localized "hot spots" or having an insufficient amount of hydrazine. Using a significant excess of hydrazine hydrate and ensuring efficient stirring can minimize this side reaction by increasing the statistical probability that a hydrazine molecule reacts with the ester before a mono-substituted hydrazide does.[6]

Problem 3: Product is an Oil or Fails to Crystallize
  • Issue: After work-up, the product is a persistent oil instead of a solid, making purification difficult.

  • Causality: This can be due to residual solvent or the presence of impurities that inhibit crystallization. The inherent physical properties of the derivative may also favor a liquid or amorphous state.

  • Solutions:

    • High Vacuum: Use a high-vacuum pump to remove all traces of solvent. Gentle heating can aid this process.

    • Trituration: Add a non-solvent (a solvent in which your product is insoluble, like hexane or diethyl ether) to the oil and stir or sonicate vigorously. This can often induce precipitation of the solid product.

    • Chromatography: If all else fails, purification via column chromatography is a reliable method for isolating pure product from oils.[7]

Experimental Protocols & Data

Protocol 1: General Synthesis of a this compound Derivative

This protocol provides a robust starting point for optimization.

  • Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the propionate ester (1.0 eq) in a suitable solvent (e.g., ethanol, methanol).[2]

  • Reagent Addition: Add hydrazine hydrate (e.g., 3.0 eq, 80-95% solution) to the flask. Ensure efficient stirring.

  • Reaction: Heat the mixture to reflux (typically 75-80°C for ethanol) and maintain this temperature.[2]

  • Monitoring: Monitor the reaction progress by TLC (see Protocol 2) every hour. The reaction is complete when the starting ester spot is no longer visible. Typical reaction times range from 2 to 12 hours.[2][5]

  • Work-up: Once complete, cool the reaction mixture to room temperature and then pour it slowly into a beaker of ice-cold distilled water with stirring.[4] The product should precipitate as a solid.

  • Isolation: Collect the solid product by vacuum filtration, washing it with cold water to remove excess hydrazine.

  • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, methanol, or an ethanol/water mixture).[6]

  • Characterization: Dry the purified crystals under vacuum and characterize using techniques like NMR, IR, and Mass Spectrometry to confirm the structure and purity.[8][9]

Protocol 2: Reaction Monitoring by Thin-Layer Chromatography (TLC)
  • Plate: Use a silica gel TLC plate.

  • Solvent System: A good starting point is a mixture of a non-polar and a polar solvent, such as 2:8 ethyl acetate/n-hexane.[4] Adjust the ratio to achieve good separation (Rf values between 0.2 and 0.8).

  • Spotting: On the baseline of the plate, spot the starting ester (SM), a co-spot (SM + reaction mixture), and the reaction mixture (RM).

  • Development: Place the plate in a chamber saturated with the solvent system vapor and allow the solvent to run up the plate.

  • Visualization: Visualize the spots under a UV lamp (if compounds are UV-active) and/or by staining with an appropriate agent (e.g., potassium permanganate). The disappearance of the SM spot in the RM lane indicates the reaction is complete.

Data Tables for Optimization

Table 1: Solvent Selection and Reaction Temperature

SolventBoiling Point (°C)Characteristics & Rationale
Ethanol 78Excellent choice. Dissolves most reactants and the resulting alcohol byproduct is ethanol. Often used for reflux conditions.[6]
Methanol 65Good alternative to ethanol, lower boiling point means a slightly lower reaction temperature. The ester should ideally be a methyl ester for best results.[4]
Isopropanol 82Can be used if higher temperatures are needed.
Tetrahydrofuran (THF) 66Aprotic solvent option. Useful if either reactant has poor solubility in alcohols.[1]

Table 2: Effect of Key Parameters on Reaction Outcome

ParameterConditionExpected Effect & Causality
Temperature Low (Room Temp)Slower reaction rate. May be incomplete even after 24h.
High (Reflux)Significantly increases reaction rate by providing activation energy. Most common condition.[2][5][6]
Hydrazine Molar Ratio 1:1 (Ester:Hydrazine)May lead to incomplete reaction or formation of diacyl side products.
>3:1 (Excess Hydrazine)Drives the reaction equilibrium towards the product side, maximizing yield and minimizing side reactions.[6][10]
Reaction Time Short (1-2 h)Likely incomplete conversion.
Long (4-12 h)Generally sufficient for completion. Monitor with TLC to avoid unnecessary heating which could degrade sensitive products.[4][5]

References

Technical Support Center: Propionohydrazide Stability and Storage

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Propionohydrazide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on preventing the degradation of this compound during storage. Here, you will find troubleshooting advice and frequently asked questions to address specific issues you may encounter during your experiments.

Introduction to this compound Stability

This compound (C₃H₈N₂O) is a valuable hydrazide derivative used in various chemical syntheses.[1][2][3][4][5] Like other hydrazides, its stability is a critical factor for ensuring the reproducibility and success of experimental outcomes. Degradation can lead to the formation of impurities, loss of reactivity, and potentially confounding results. This guide will walk you through the key factors affecting this compound stability and provide actionable protocols to maintain its integrity.

Part 1: Frequently Asked Questions (FAQs)

Here we address common questions regarding the storage and handling of this compound.

Q1: What are the ideal storage conditions for solid this compound?

For solid this compound, the recommended storage conditions are in a tightly sealed container in a dry, cool, and well-ventilated place.[6] Storage at room temperature is generally acceptable, though for long-term storage, refrigeration (2-8°C) is advisable. It is crucial to protect it from moisture and direct sunlight.[6]

Q2: I've noticed the color of my this compound has changed from white to a yellowish tint. What does this indicate?

A color change often suggests potential degradation, likely due to oxidation. Hydrazide compounds can be sensitive to air, and prolonged exposure can lead to the formation of colored oxidation byproducts.[7] While a slight color change may not significantly impact all applications, it is a sign of impurity. For sensitive experiments, it is recommended to use a fresh, pure sample.

Q3: Can I store this compound in a standard laboratory freezer (-20°C)?

Yes, storing solid this compound at -20°C is a good practice for long-term preservation, as it slows down potential degradation processes.[2] However, it is critical to ensure the container is well-sealed to prevent moisture condensation upon removal from the freezer. Allow the container to warm to room temperature before opening to avoid water absorption by the hygroscopic solid.

Q4: What types of container materials are best for storing this compound?

This compound should be stored in chemically resistant containers. Glass bottles with tight-fitting caps are a good option.[8] For highly sensitive applications or long-term storage, amber glass is preferred to protect against light. Ensure the cap liner is also inert (e.g., PTFE) to prevent any potential reaction with the compound. Avoid unlined metal containers as they can catalyze degradation.[8]

Q5: Is it necessary to store this compound under an inert atmosphere?

For routine use, storage in a well-sealed container is often sufficient. However, for long-term storage or for highly sensitive applications where even minor degradation is a concern, storing under an inert atmosphere of nitrogen or argon is recommended.[7][9] This is particularly important for anhydrous forms of related compounds like hydrazine to prevent oxidation.[7]

Part 2: Troubleshooting Guide

This section provides solutions to specific problems you might encounter, focusing on the causality behind the issues and the corrective actions.

Issue 1: Inconsistent or Lower-Than-Expected Yields in Reactions
  • Symptom: You are using this compound as a reagent, and your reaction yields are variable or consistently low.

  • Potential Cause: Degradation of this compound is a likely culprit. The primary degradation pathways are hydrolysis and oxidation, which reduce the amount of active reagent available for your reaction.

  • Troubleshooting Steps:

    • Assess Purity: Before use, visually inspect the this compound for any signs of degradation, such as discoloration or clumping (indicating moisture absorption).

    • Confirm Identity and Purity: If you suspect degradation, it is advisable to confirm the purity of your stock. You can use techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or High-Performance Liquid Chromatography (HPLC).

    • Use Fresh Reagent: If degradation is confirmed or suspected, use a fresh, unopened container of this compound for your reaction.

    • Review Handling Procedures: Ensure that the reagent is handled quickly, with minimal exposure to atmospheric moisture and air.

Issue 2: Appearance of Unexpected Peaks in Analytical Chromatograms (e.g., HPLC, GC)
  • Symptom: When analyzing your reaction mixture or the this compound reagent itself, you observe additional, unidentified peaks.

  • Potential Cause: These peaks are likely degradation products. The two main degradation pathways for this compound are:

    • Hydrolysis: In the presence of water, this compound can hydrolyze back to propionic acid and hydrazine. This is often catalyzed by acidic or basic conditions.

    • Oxidation: Exposure to atmospheric oxygen, potentially catalyzed by trace metal ions, can lead to various oxidation products.[7]

  • Troubleshooting Steps:

    • Identify Degradation Products: If you have access to mass spectrometry (MS), you can often identify the degradation products by their mass-to-charge ratio. Propionic acid (m/z = 74.08) and hydrazine (m/z = 32.05) are key markers for hydrolysis.

    • Implement a Stability-Indicating Analytical Method: A well-developed HPLC method can separate this compound from its potential degradation products. See the protocol below for guidance on developing such a method.

    • Improve Storage Conditions: To prevent further degradation, review and improve your storage practices. Ensure containers are tightly sealed and consider storage under an inert atmosphere.

Visualizing Degradation Pathways

To better understand the potential degradation of this compound, the following diagrams illustrate the primary degradation pathways.

G This compound This compound (C₃H₈N₂O) PropionicAcid Propionic Acid This compound->PropionicAcid Hydrolysis (+ H₂O) Hydrazine Hydrazine This compound->Hydrazine Hydrolysis (+ H₂O) OxidationProducts Oxidation Products This compound->OxidationProducts Oxidation (+ O₂)

Caption: Primary degradation pathways of this compound.

Part 3: Experimental Protocols

This section provides detailed methodologies for assessing the stability of your this compound stock.

Protocol for Assessing this compound Stability using HPLC

This protocol outlines a general approach to developing a stability-indicating HPLC method. Specific conditions may need to be optimized for your particular instrumentation and columns.

Objective: To separate this compound from its potential degradation products (primarily propionic acid and hydrazine) and quantify its purity.

Materials:

  • This compound sample

  • Reference standards for this compound and Propionic Acid (if available)

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Phosphate buffer (pH 3.0)

  • C18 reverse-phase HPLC column (e.g., 150 x 4.6 mm, 5 µm)

  • HPLC system with UV detector

Methodology:

  • Mobile Phase Preparation:

    • Mobile Phase A: Phosphate buffer (pH 3.0)

    • Mobile Phase B: Acetonitrile

    • Prepare a gradient elution program. A starting point could be 95% A / 5% B, ramping to 50% A / 50% B over 15 minutes.

  • Standard Preparation:

    • Prepare a stock solution of this compound in the mobile phase (e.g., 1 mg/mL).

    • If available, prepare a stock solution of propionic acid.

  • Sample Preparation:

    • Accurately weigh a small amount of your this compound sample and dissolve it in the mobile phase to a known concentration (e.g., 0.5 mg/mL).

  • Chromatographic Conditions (Starting Point):

    • Column: C18 reverse-phase

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30°C

    • Detection Wavelength: 210 nm (this compound has a weak chromophore, so a low wavelength is necessary).

  • Analysis:

    • Inject the standard and sample solutions.

    • Identify the peak for this compound based on the retention time of the standard.

    • Look for earlier eluting peaks which could correspond to more polar degradation products like propionic acid.

  • Data Interpretation:

    • Calculate the purity of your this compound sample by dividing the peak area of this compound by the total peak area of all components.

    • If significant degradation is observed, consider performing forced degradation studies (see below) to confirm the identity of degradation peaks.

Workflow for a Forced Degradation Study

Forced degradation studies can help identify potential degradation products and validate the stability-indicating nature of your analytical method.[8][10][11]

G Start This compound Sample Acid Acid Hydrolysis (e.g., 0.1M HCl) Start->Acid Base Base Hydrolysis (e.g., 0.1M NaOH) Start->Base Oxidation Oxidative Stress (e.g., 3% H₂O₂) Start->Oxidation Thermal Thermal Stress (e.g., 60°C) Start->Thermal Analysis HPLC-UV/MS Analysis Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis End Identify Degradation Products & Validate Method Analysis->End

Caption: Workflow for a forced degradation study of this compound.

Summary of Recommendations for Preventing Degradation

ParameterRecommendationRationale
Temperature Store at room temperature or refrigerated (2-8°C). Avoid excessive heat.[6]Lower temperatures slow down the rate of chemical reactions, including degradation.
Moisture Keep in a tightly sealed container in a dry environment.[6]This compound is susceptible to hydrolysis in the presence of water.
Light Store in an opaque or amber container.[8]Light can provide the energy to initiate or accelerate degradation reactions.
Atmosphere For long-term storage, consider flushing the container with an inert gas like nitrogen or argon.[7][9]This displaces oxygen and prevents oxidative degradation.
Incompatible Materials Store away from strong oxidizing agents, acids, and bases.[6]These substances can react with and degrade this compound.

By adhering to these guidelines and utilizing the provided troubleshooting and analytical protocols, you can ensure the integrity of your this compound and the reliability of your experimental results.

References

Propionohydrazide Solubility: A Technical Support Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by a Senior Application Scientist

Welcome to the technical support center for Propionohydrazide. This guide is designed for researchers, scientists, and drug development professionals to address common challenges related to the solubility of this compound (CAS 5818-15-5) in various solvent systems. Here, we provide in-depth, practical solutions, troubleshooting guides, and detailed protocols to ensure the successful integration of this compound into your experimental workflows.

Understanding this compound: Physicochemical Profile

Before addressing solubility issues, it is crucial to understand the fundamental physicochemical properties of this compound. These characteristics are the primary determinants of its behavior in different solvents.

This compound is a small organic molecule featuring a polar hydrazide functional group (-CONHNH₂) attached to a short alkyl chain (propionyl group). This structure imparts a specific polarity and reactivity profile that dictates its solubility.

PropertyValue / DescriptionSource
CAS Number 5818-15-5[1][2]
Molecular Formula C₃H₈N₂O[2]
Molecular Weight 88.11 g/mol [2][3]
Appearance White to off-white or colorless solid/powder.[1][4][1][4]
Melting Point 179-180 °C[3]
Predicted pKa 13.46 ± 0.18[2][3]
Predicted XLogP3-AA -0.7[2]
Topological Polar Surface Area 55.1 Ų[2]

The negative predicted logP value indicates that this compound is inherently hydrophilic, suggesting a preference for polar solvents over nonpolar, lipophilic environments.[2] The high polar surface area further supports its capacity for hydrogen bonding, a key interaction for dissolving in polar protic solvents like water and alcohols.[2][4]

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses the most common questions and issues encountered when working with this compound.

Q1: In which solvents is this compound soluble? I am having trouble dissolving it.

A1: Start with Polar Solvents.

Based on its hydrophilic nature (predicted XLogP3-AA: -0.7), this compound shows good solubility in polar solvents.[2][4]

  • Primary Recommendations:

    • Water: this compound is reported to be soluble in water.[1][4] This is due to its ability to form strong hydrogen bonds via the hydrazide group.

    • Alcohols: Solubility is also good in polar protic solvents like methanol and ethanol .[4]

  • Solvents to Avoid:

    • Nonpolar Solvents: Due to its polarity, this compound is expected to have very poor solubility in nonpolar solvents such as hexane, toluene, and diethyl ether.

Q2: My compound won't dissolve in water even though it's reported to be water-soluble. What should I do?

A2: This is a common issue that can often be resolved with simple physical methods or slight adjustments to the solvent.

First, verify the purity of your compound and ensure your water is deionized and of high purity. Impurities can significantly impact solubility.

Troubleshooting Workflow:

start Start: Undissolved this compound in Water agitation Apply Physical Agitation (Vortex / Stir) start->agitation check1 Check for Dissolution agitation->check1 warming Gentle Warming (30-40°C) check2 Check for Dissolution warming->check2 sonication Ultrasonication (Bath Sonicator) check3 Check for Dissolution sonication->check3 check1->warming No success Solution Prepared check1->success Yes check2->sonication No check2->success Yes cosolvent Consider a Co-Solvent (e.g., Ethanol, DMSO) check3->cosolvent No check3->success Yes ph_adjust Adjust pH (See Q3) cosolvent->ph_adjust fail Re-evaluate Solvent Choice ph_adjust->fail

Caption: Stepwise troubleshooting workflow for dissolving this compound.

  • Mechanism of Action:

    • Agitation & Warming: These methods increase the kinetic energy of the system, helping to overcome the activation energy barrier for dissolution and disrupting the crystal lattice of the solid compound.

    • Sonication: The high-frequency sound waves create cavitation microbubbles. Their collapse generates localized energy that breaks apart solute aggregates, increasing the surface area available for solvation.

Q3: Can I use pH adjustment to improve the aqueous solubility of this compound?

A3: Yes, pH can modulate the solubility of ionizable compounds, but its effect on this compound may be limited under typical biological conditions.

  • Acidic Conditions (Low pH): Adding a dilute acid (e.g., 0.1 M HCl) can protonate the terminal amine of the hydrazide group. This creates a cationic species (R-CONHNH₃⁺) which is generally more water-soluble than the neutral form. However, the extent of this improvement depends on the specific pKa of the conjugate acid.

  • Basic Conditions (High pH): Increasing the pH is unlikely to improve solubility and may decrease the stability of the compound over time.

Recommendation: If you are working in a buffered system and experiencing solubility issues, a modest decrease in pH (e.g., to pH 5-6) may be beneficial. Always check the stability of your compound at the new pH.[5]

Q4: How should I prepare a stock solution of this compound? What are the best storage conditions?

A4: Proper preparation and storage are critical for ensuring the reproducibility of your experiments.

Given its properties, DMSO is an excellent choice for a concentrated stock solution. For assays sensitive to DMSO, ethanol or sterile water are viable alternatives, though you may be limited to lower concentrations.

Protocol: Preparation of a 100 mM this compound Stock Solution in DMSO

StepActionRationale & Details
1 Equilibration Before opening, allow the vial of lyophilized this compound to equilibrate to room temperature for at least 20 minutes. This prevents condensation of atmospheric moisture onto the hygroscopic compound.[6]
2 Calculation Calculate the required volume of DMSO. For 10 mg of this compound (MW: 88.11 g/mol ) to make a 100 mM stock: Volume (L) = (0.010 g / 88.11 g/mol) / 0.1 mol/L = 0.001135 L or 1.135 mL .
3 Dissolution Add the calculated volume of anhydrous, high-purity DMSO to the vial. Cap tightly.
4 Solubilization Vortex the solution for 1-2 minutes. If needed, use a bath sonicator for 5-10 minutes to ensure complete dissolution. Visually inspect for any remaining particulate matter.
5 Aliquoting & Storage Aliquot the stock solution into smaller, single-use volumes in tightly sealed vials. Store aliquots at -20°C for short-to-medium term storage or -80°C for long-term storage.[6][7]

Storage & Stability Workflow:

cluster_storage Long-Term Storage cluster_prep Working Solution Preparation start This compound (Lyophilized Solid) storage_solid Store at -20°C (Away from moisture/light) start->storage_solid prepare_stock Prepare Stock Solution (e.g., in DMSO or Ethanol) storage_solid->prepare_stock aliquot Aliquot into Single-Use Volumes prepare_stock->aliquot storage_solution Store Aliquots at -20°C or -80°C aliquot->storage_solution use Thaw Single Aliquot for Experiment storage_solution->use Avoid Freeze-Thaw Cycles

Caption: Recommended storage and handling workflow for this compound.

  • Key Considerations:

    • Avoid Freeze-Thaw Cycles: Repeated cycles can degrade the compound in solution. Aliquoting is essential.[6][7]

    • Moisture Sensitivity: As a hydrazide, the compound can be sensitive to moisture. Store the solid powder in a desiccator and ensure solvents are anhydrous.[3]

    • Aqueous Stability: Solutions prepared in aqueous buffers are generally less stable than those in DMSO or ethanol. For aqueous solutions, it is recommended to prepare them fresh before each experiment. If storage is necessary, sterile filter the solution and store at 4°C for no more than a few days, after verifying stability for your specific conditions.[5]

References

Managing exothermic reactions during Propionohydrazide synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Propionohydrazide Synthesis

A Senior Application Scientist's Guide to Managing Exothermic Reactions

Welcome to the technical support center for this compound synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into safely managing the exothermic nature of this reaction. As your Senior Application Scientist, my goal is to move beyond simple procedural steps and explain the causality behind experimental choices, ensuring your synthesis is both successful and safe.

The reaction of an ester, such as ethyl propionate, with hydrazine hydrate to form this compound is a classic nucleophilic acyl substitution. While synthetically useful, this transformation is inherently exothermic, meaning it releases a significant amount of heat.[1] If not properly managed, this heat can lead to a rapid increase in reaction rate, creating an uncontrolled positive feedback loop known as a thermal runaway, which can result in boiling, pressure buildup, and potential vessel failure.[2][3]

This guide is structured into two main sections: a Troubleshooting Guide for immediate problem-solving and a Frequently Asked Questions (FAQs) section for a deeper understanding of the underlying principles.

Troubleshooting Guide: Navigating Common Experimental Challenges

This section addresses specific issues you may encounter during the synthesis. Each problem is followed by an analysis of potential causes and a set of validated solutions.

Issue 1: Uncontrolled and Rapid Temperature Spike During Reagent Addition

You observe the internal reaction temperature rising much faster than anticipated, and your cooling bath cannot compensate.

  • Potential Cause 1: Reagent Addition Rate is Too High. The most common cause of a thermal runaway in this synthesis is adding the hydrazine hydrate (or the ester) too quickly. This leads to a rapid accumulation of unreacted reagents and a sudden, massive release of heat that overwhelms the cooling system's capacity.[3]

  • Potential Cause 2: Inadequate Cooling. The cooling bath (e.g., a simple ice-water bath) may not have sufficient capacity or surface area contact to remove heat at the rate it is being generated. Mechanical stirring might be inefficient, creating localized hot spots.

  • Potential Cause 3: High Reactant Concentration. Running the reaction with highly concentrated or neat reagents minimizes the thermal mass of the system, meaning any heat generated will cause a more significant temperature rise.

Recommended Solutions:

  • Cease Addition Immediately: Stop the addition of the reagent to halt the fuel supply to the exothermic reaction.

  • Enhance Cooling: If possible and safe, lower the temperature of the cooling bath. For example, add salt to an ice-water bath to create a brine slush.

  • Controlled Quenching (Emergency Only): If the temperature continues to rise uncontrollably, have a pre-chilled, inert solvent (like the one used for the reaction, e.g., ethanol) ready to add as a diluent. This increases the thermal mass and helps absorb the excess heat.

  • Protocol Revision: For future experiments, revise the protocol to include the preventative measures outlined in the table below.

ParameterRecommendationRationale
Reagent Addition Add hydrazine hydrate dropwise via an addition funnel or syringe pump over 40-60 minutes.[4]Maintains a low concentration of the limiting reagent, ensuring the rate of heat generation does not exceed the rate of heat removal.[3]
Initial Temperature Cool the ester solution to 0-5°C before beginning the addition.[4]Provides a larger temperature buffer before reaching a hazardous point. The reaction rate is significantly lower at colder temperatures.
Cooling System Use a well-stirred ice/water bath at a minimum. For larger scales, a cryostat is recommended for precise temperature control.Ensures efficient and consistent heat transfer away from the reaction vessel.
Solvent/Concentration Use a solvent such as ethanol to dilute the reactants.[5][6]The solvent acts as a heat sink, increasing the overall thermal mass of the system and moderating temperature changes.
Stirring Employ vigorous mechanical overhead stirring.Ensures homogeneity, prevents localized hot spots, and maximizes heat transfer to the vessel walls and cooling bath.
Issue 2: Low Yield of this compound

After workup and purification, the isolated yield of your product is significantly lower than expected.

  • Potential Cause 1: Side Reaction - Diacyl Hydrazine Formation. The desired product, this compound, is also a nucleophile and can react with a second molecule of ethyl propionate to form the undesired 1,2-dipropionylhydrazine. This is more likely at higher temperatures or if there are localized areas of high ester concentration.[4]

  • Potential Cause 2: Incomplete Reaction. The reaction may not have been allowed to proceed to completion.

  • Potential Cause 3: Product Loss During Workup. this compound has good water solubility. Aggressive or multiple aqueous washes can lead to significant loss of product into the aqueous layer.

Recommended Solutions:

  • Control Stoichiometry and Addition Order: Use a slight molar excess of hydrazine hydrate (e.g., 1.1 to 1.5 equivalents).[7] Consider "inverse addition": adding the ethyl propionate slowly to the cooled hydrazine hydrate solution. This ensures hydrazine is always in excess, minimizing the chance for the product to react with the ester.

  • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the starting ester.[6][8] This will confirm when the reaction is complete and prevent premature workup.

  • Optimize Workup:

    • Minimize the volume of water used for washing.

    • Saturate the aqueous layer with sodium chloride (salting out) to decrease the solubility of the product before extraction.

    • Perform multiple extractions with a suitable organic solvent.

    • After the reaction, excess hydrazine hydrate and solvent can be removed under reduced pressure, which may precipitate the product.[7]

Frequently Asked Questions (FAQs)

Q1: Why exactly is the reaction between ethyl propionate and hydrazine hydrate exothermic?

The overall reaction involves breaking the C-O bond of the ester and the N-H bond of hydrazine, while forming a C-N amide bond and an O-H bond in the resulting ethanol. The amide bond (C-N) in the hydrazide product is significantly more stable than the ester bond (C-O) it replaces. The formation of this highly stable bond releases a substantial amount of energy, more than is required to break the initial bonds.[1] This net release of energy is observed as heat, making the reaction exothermic with a negative change in enthalpy (ΔH).

Q2: What are the critical safety precautions I must take when handling hydrazine hydrate?

Hydrazine and its hydrates are classified as Particularly Hazardous Substances.[9] Strict adherence to safety protocols is mandatory.

  • Toxicity and Corrosivity: Hydrazine hydrate is corrosive and can cause severe skin and eye burns upon contact.[10][11] It is readily absorbed through the skin and is toxic if inhaled or ingested.[10] It is also a suspected carcinogen.[12]

  • Engineering Controls: All handling of hydrazine hydrate must be performed inside a certified chemical fume hood to prevent inhalation of vapors.[9][12]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including:

    • A flame-resistant lab coat.[9]

    • Chemical splash goggles and a face shield if there is a splash hazard.[9][12]

    • Permeation-resistant gloves, such as butyl rubber or chloroprene. Standard nitrile gloves may offer protection for incidental contact but should be changed immediately upon contamination.[9][13]

  • Spill & Exposure Plan: Familiarize yourself with your institution's emergency procedures. For skin contact, immediately remove contaminated clothing and flush the affected area with water for at least 15 minutes.[9][11] Seek immediate medical attention for any exposure.[9][11][12]

Q3: Can I monitor the reaction's heat output quantitatively?

Yes, this is done using a technique called reaction calorimetry. A reaction calorimeter is a specialized reactor that measures the rate of heat evolution in real-time. This data is crucial for safe process scale-up, as it allows engineers to determine the exact cooling requirements needed to prevent a thermal runaway.[14][15] For laboratory discovery work, closely monitoring the internal temperature with a thermocouple provides a qualitative but essential measure of the exotherm.

Q4: What is the workflow for ensuring thermal safety during this synthesis?

The following workflow diagram illustrates the key decision points and actions for managing the exotherm during the addition phase of the synthesis.

ExothermControlWorkflow start Start Synthesis setup Setup Reaction Under Inert Atmosphere Cool Reactor to 0-5 °C start->setup addition Begin Slow, Dropwise Addition of Hydrazine Hydrate setup->addition monitor Monitor Internal Temperature (Ti) Continuously addition->monitor check_temp Is Ti Stable and < 10 °C? monitor->check_temp continue_add Continue Addition at Current Rate check_temp->continue_add Yes slow_add Decrease or Pause Addition Enhance Cooling check_temp->slow_add No check_complete Is Addition Complete? continue_add->check_complete slow_add->monitor check_complete->monitor No hold Hold at 0-5 °C for 30 min, then Allow to Warm to RT check_complete->hold Yes end_reaction Proceed to Workup hold->end_reaction

Caption: Workflow for controlled reagent addition.

Experimental Protocol: Lab-Scale Synthesis of this compound

This protocol is designed as a self-validating system, incorporating the safety and control measures discussed.

Materials:

  • Ethyl propionate

  • Hydrazine hydrate (e.g., 64% solution in water)

  • Ethanol (200 proof)

  • Three-neck round-bottom flask

  • Mechanical overhead stirrer

  • Thermocouple/thermometer

  • Addition funnel

  • Inert gas line (Nitrogen or Argon)

  • Ice-water bath

Procedure:

  • Reactor Setup: Assemble a dry three-neck flask equipped with a mechanical stirrer, a thermocouple measuring the internal temperature, and a rubber septum. Place the flask in an ice-water bath on a magnetic stir plate (for the bath, not the reaction).

  • Inert Atmosphere: Purge the flask with an inert gas (e.g., Nitrogen) for 5-10 minutes.

  • Charge Ester: To the flask, add ethyl propionate (1.0 eq) and ethanol (approx. 2-3 mL per gram of ester).

  • Cooling: Begin vigorous stirring and cool the solution to an internal temperature of 0-5°C.

  • Prepare Hydrazine Solution: In a separate flask, prepare a solution of hydrazine hydrate (1.2 eq) in a small amount of ethanol. Transfer this solution to an addition funnel fitted onto the central neck of the reaction flask, replacing the septum.

  • Controlled Addition: Begin adding the hydrazine hydrate solution dropwise to the cold, stirred ester solution. The rate of addition should be controlled to maintain the internal temperature below 10°C. This addition should take approximately 45-60 minutes.

  • Reaction Monitoring: After the addition is complete, monitor the reaction by TLC. Allow the mixture to stir at 0-5°C for an additional 30 minutes, then remove the cooling bath and allow the reaction to slowly warm to room temperature, stirring overnight.

  • Workup:

    • Concentrate the reaction mixture under reduced pressure to remove the ethanol.

    • Extract the remaining aqueous solution with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate) multiple times.

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

    • The product can be further purified by recrystallization if necessary.

This structured approach, grounded in a thorough understanding of the reaction's thermodynamics and potential hazards, will enable you to perform the synthesis of this compound safely and efficiently.

Troubleshooting Logic Diagram

TroubleshootingTree A Problem Encountered During Synthesis B Uncontrolled Exotherm A->B C Low Product Yield A->C D Cause: Addition Too Fast B->D E Cause: Inadequate Cooling B->E F Cause: Diacyl Formation C->F G Cause: Loss in Workup C->G H Solution: Reduce addition rate. Use syringe pump for control. D->H I Solution: Use larger cooling bath. Improve stirring for heat transfer. E->I J Solution: Use inverse addition. Maintain T < 10°C. F->J K Solution: 'Salt out' product. Minimize aqueous washes. G->K

Caption: Logic tree for common synthesis problems.

References

Catalyst selection and optimization for Propionohydrazide reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Propionohydrazide Reactions. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of catalyst selection and reaction optimization. Here, we move beyond simple protocols to explain the fundamental principles governing your experimental outcomes, empowering you to troubleshoot effectively and innovate confidently.

Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding the synthesis of this compound and related acyl hydrazides.

Q1: What are the primary catalytic strategies for synthesizing this compound?

The synthesis of this compound, an acyl hydrazide, typically involves the reaction of a propionyl group source with hydrazine or its derivatives. The choice of catalyst is fundamentally tied to the nature of the starting material.

  • From Esters (e.g., Ethyl Propionate): This is a classic nucleophilic acyl substitution. While the reaction can proceed uncatalyzed at elevated temperatures, various catalysts can significantly improve rates and yields. These include base catalysts, which deprotonate hydrazine to increase its nucleophilicity, and some transition-metal systems that activate the ester.[1][2]

  • From Carboxylic Acids (Propionic Acid): Direct amidation of carboxylic acids is challenging due to the formation of a stable carboxylate-ammonium salt. The reaction requires activation of the carboxylic acid. Lewis acids like ZnCl₂ are effective catalysts, as they coordinate to the carbonyl oxygen, increasing its electrophilicity and facilitating the nucleophilic attack by hydrazine.[3]

  • From Activated Amides: Acyl substitution reactions using activated amides (e.g., N-acylsuccinimides) can proceed efficiently under transition-metal-free conditions, often requiring only a base like Cs₂CO₃ to facilitate the reaction.[4][5][6]

  • Biocatalysis: Enzymatic approaches, using lipases like Rhizomucor miehei lipase, offer a green and highly selective alternative. These reactions are performed under mild conditions and can be optimized for temperature, enzyme loading, and reaction time.[7]

Q2: How do I select the most appropriate catalyst type for my reaction?

Catalyst selection is a critical decision point that influences reaction efficiency, selectivity, and downstream processing. The following workflow provides a logical framework for this choice.

CatalystSelection Start Select Starting Material Ester Propionyl Ester (e.g., Ethyl Propionate) Start->Ester Acid Propionic Acid Start->Acid Amide Activated Amide (e.g., N-Propionylsuccinimide) Start->Amide Other Other Substrates (e.g., Nitriles) Start->Other Cat_Base Base Catalysis (e.g., Cs2CO3, NaOMe) Ester->Cat_Base Increases Hydrazine Nucleophilicity Cat_Metal Transition Metal (e.g., Ni, Pd, Cu) Ester->Cat_Metal Alternative Activation (e.g., Reductive Coupling) Cat_Bio Biocatalyst (e.g., Lipase) Ester->Cat_Bio Mild Conditions, High Selectivity Cat_Lewis Lewis Acid (e.g., ZnCl2, NbCl5) Acid->Cat_Lewis Activates Carbonyl Group Amide->Cat_Base Facilitates Acyl Substitution Other->Cat_Metal For Nitrile Conversion SideProduct cluster_reactants Reactants cluster_products Products Prop Propionyl Source (R-CO-X) Desired Desired Product This compound Prop->Desired + Hydrazine (1st Reaction) Side Side Product Diacylhydrazine Prop->Side Excess Hyd Hydrazine (NH2-NH2) Hyd->Desired Desired->Side + Propionyl Source (2nd Reaction, Undesired)

References

Propionohydrazide Synthesis: From Benchtop to Pilot Plant - A Technical Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of propionohydrazide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when transitioning this compound synthesis from the laboratory to a pilot plant. Our focus is on providing practical, experience-driven advice to ensure a safe, efficient, and scalable process.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the synthesis of this compound, particularly the widely used method of reacting ethyl propionate with hydrazine hydrate.

Q1: What is the fundamental reaction mechanism for the synthesis of this compound from ethyl propionate and hydrazine hydrate?

The synthesis of this compound from ethyl propionate and hydrazine hydrate is a classic nucleophilic acyl substitution reaction, specifically a hydrazinolysis of an ester.[1][2] The lone pair of electrons on the terminal nitrogen of hydrazine hydrate acts as a nucleophile, attacking the electrophilic carbonyl carbon of ethyl propionate. This leads to the formation of a tetrahedral intermediate, which then collapses, eliminating ethanol as a leaving group to yield the stable this compound.

Q2: What are the typical laboratory-scale reaction conditions?

A common laboratory procedure involves reacting ethyl propionate with a slight molar excess of hydrazine hydrate.[3] The reaction is often carried out in a suitable solvent, such as ethanol, and may be refluxed for several hours to ensure complete conversion.[2][4] The progress of the reaction can be monitored using techniques like Thin Layer Chromatography (TLC).[2]

Q3: What are the primary safety concerns when working with hydrazine hydrate?

Hydrazine and its hydrate are classified as toxic, corrosive, and potentially carcinogenic substances.[5][6][7][8][9][10] Acute exposure can cause severe skin and eye burns, respiratory tract irritation, and damage to the central nervous system, liver, and kidneys.[7][8][9][10] It is also a combustible liquid and can be reactive, especially with oxidizing agents.[5][11][12] Therefore, it is imperative to handle hydrazine hydrate in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles or a face shield.[7][8][11]

Q4: How is this compound typically purified at the lab scale?

After the reaction is complete, the excess hydrazine hydrate and solvent are typically removed under reduced pressure.[3] The crude product can then be purified by recrystallization from a suitable solvent or by vacuum distillation.[13][14] The purity of the final product can be assessed using analytical techniques such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.[3]

Part 2: Troubleshooting Guide for Pilot Plant Scale-Up

Scaling up a chemical synthesis from a laboratory setting to a pilot plant introduces a new set of challenges that are often not apparent at the bench scale.[15][16][17] This section provides a troubleshooting guide for common issues encountered during the scale-up of this compound synthesis.

Issue 1: Decreased Yield and Slower Reaction Rates

Q: We've scaled up our this compound synthesis from a 1L flask to a 100L reactor, and we're observing a significant drop in yield and a much slower reaction rate, even though we've maintained the same reactant ratios and temperature. What could be the cause?

A: This is a classic scale-up challenge often attributed to inadequate mixing and mass transfer.[18][19][20][21][22][23]

  • Causality: In a small flask, diffusion and convection are often sufficient to ensure good mixing of the reactants. However, in a large reactor, the surface area-to-volume ratio decreases significantly, making it harder to achieve homogeneity.[15][16] Poor mixing can lead to localized concentration gradients, where the reaction rate is limited by how quickly the reactants can come into contact with each other.[19][20] This is especially critical in a two-phase reaction or if one reactant is added portion-wise.

  • Troubleshooting Steps:

    • Optimize Agitation: Evaluate the current agitation system. The type of impeller, its diameter, and the agitation speed are crucial parameters.[21] For a hydrazinolysis reaction, which is typically a single-phase liquid reaction, a pitched-blade turbine or a marine propeller can provide good axial flow and bulk mixing.

    • Characterize Mixing: If possible, perform mixing studies in the pilot plant reactor. This can involve introducing a tracer and monitoring its dispersion over time to determine the mixing time. The goal is to ensure that the mixing time is significantly shorter than the reaction time.[23]

    • Consider Baffles: The presence of baffles in the reactor is essential to prevent vortexing and promote turbulent mixing, which enhances mass transfer.[21]

    • Adjust Addition Rate: If one reactant is added over time, the addition rate may need to be adjusted in the larger reactor to match the mixing efficiency. A slower addition rate can sometimes prevent the buildup of localized high concentrations of one reactant.

Issue 2: Poor Temperature Control and Potential Runaway Reaction

Q: During the scale-up, we're struggling to maintain a stable reaction temperature. We've noticed significant exotherms upon adding the hydrazine hydrate, which were not as pronounced in the lab. We are concerned about a potential runaway reaction.

A: This is a critical safety and process control issue related to heat transfer limitations at a larger scale.[17][22]

  • Causality: The heat generated by a chemical reaction is proportional to the volume of the reactants, while the ability to remove that heat is proportional to the surface area of the reactor. As you scale up, the volume increases by a cubic factor, while the surface area only increases by a square factor. This leads to a decreased surface area-to-volume ratio, making heat removal less efficient.[16][23] The hydrazinolysis of esters can be exothermic, and poor heat removal can lead to a rapid increase in temperature, potentially causing a runaway reaction.[12][24]

  • Troubleshooting Steps:

    • Perform Thermal Hazard Analysis: Before scaling up, it is crucial to perform a thermal hazard analysis, such as Differential Scanning Calorimetry (DSC) or Reaction Calorimetry (RC1), to understand the thermal profile of the reaction and determine the adiabatic temperature rise.

    • Improve Heat Transfer:

      • Jacketed Reactor: Ensure the pilot plant reactor has an efficient jacketed cooling system.

      • Heat Transfer Fluid: Use a heat transfer fluid with good thermal properties and ensure a high flow rate through the jacket.

      • Internal Cooling Coils: For highly exothermic reactions, consider using a reactor with internal cooling coils to increase the heat transfer area.

    • Controlled Addition: Add the more reactive component (in this case, potentially the hydrazine hydrate) slowly and in a controlled manner to allow the cooling system to dissipate the generated heat.

    • Emergency Quench System: Have a well-defined emergency procedure in place, including a quench system to rapidly cool or stop the reaction in case of a thermal runaway.

Issue 3: Product Purity and Crystallization Issues

Q: The this compound we're isolating from the pilot plant batch has a lower purity compared to our lab-scale product. We're also facing difficulties with crystallization, leading to a fine, difficult-to-filter solid.

A: Purity and crystallization issues on scale-up can be linked to several factors, including mixing, temperature control, and the cooling profile.

  • Causality:

    • Impurity Formation: Localized "hot spots" due to poor heat transfer can lead to side reactions and the formation of impurities.[17] In the case of hydrazinolysis, excessive heat can promote the formation of 1,2-dipropionylhydrazine.

    • Crystallization: The rate of cooling significantly impacts crystal size and morphology. Rapid cooling, which can occur with a more powerful cooling system in a pilot plant, can lead to rapid nucleation and the formation of small crystals that are difficult to filter and wash.[25]

  • Troubleshooting Steps:

    • Analytical Monitoring: Implement in-process analytical monitoring (e.g., HPLC, GC) to track the formation of the product and any impurities throughout the reaction.[26][27][28] This can help identify when and why impurities are forming.

    • Controlled Cooling: Develop a controlled cooling profile for the crystallization step. A slower, linear cooling rate often promotes the growth of larger, more easily filterable crystals.

    • Seeding: Consider using seeding to control the crystallization process. Adding a small amount of pure this compound crystals at the appropriate temperature can induce crystallization and promote the growth of uniform crystals.[25]

    • Solvent Selection: Re-evaluate the crystallization solvent system at the pilot scale. The optimal solvent or solvent mixture may differ from the lab scale due to changes in solubility and supersaturation dynamics.

Part 3: Experimental Protocols and Data

Laboratory-Scale Synthesis of this compound

Materials:

ReagentMolar Mass ( g/mol )AmountMoles
Ethyl Propionate102.1310.2 g0.1
Hydrazine Hydrate (80%)50.067.5 g0.12
Ethanol-50 mL-

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl propionate and ethanol.

  • Slowly add hydrazine hydrate to the stirred solution at room temperature.

  • Heat the reaction mixture to reflux (approximately 78-80°C) and maintain for 4-6 hours.

  • Monitor the reaction progress by TLC (e.g., using a 1:1 ethyl acetate:hexane mobile phase).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the ethanol and excess hydrazine hydrate under reduced pressure using a rotary evaporator.

  • Recrystallize the resulting solid from a suitable solvent (e.g., ethanol/water mixture) to obtain pure this compound.

Visualizing the Scale-Up Challenges

Scale_Up_Challenges cluster_lab Laboratory Scale (e.g., 1L Flask) cluster_pilot Pilot Plant Scale (e.g., 100L Reactor) lab_mixing Good Mixing (High Surface Area/Volume) lab_heat Efficient Heat Transfer lab_yield High Yield & Purity pilot_yield Low Yield & Impurities lab_yield->pilot_yield Scaling Up Leads To: pilot_mixing Poor Mixing (Low Surface Area/Volume) pilot_mixing->pilot_yield Causes pilot_heat Inefficient Heat Transfer pilot_heat->pilot_yield Causes

Caption: Key challenges in scaling up this compound synthesis.

References

Validation & Comparative

Comparing the reactivity of Propionohydrazide with other hydrazides

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Reactivity of Propionohydrazide for Advanced Drug Development

In the landscape of modern drug development and bioconjugation, the selection of a chemical linker or building block is a critical decision that dictates the stability, efficacy, and pharmacokinetic profile of a therapeutic agent. Among the versatile class of nucleophiles used for this purpose, hydrazides stand out for their ability to form stable hydrazone bonds with aldehydes and ketones.[1] This guide provides a comprehensive analysis of this compound, comparing its reactivity profile to other commonly used hydrazides. We will delve into the mechanistic underpinnings of hydrazide reactivity, present objective experimental data, and offer detailed protocols to empower researchers in making informed decisions for their specific applications.

Introduction to Hydrazide Reactivity in Bioconjugation

Hydrazides are derivatives of hydrazine that contain an acyl group (R-C=O) attached to one of the nitrogen atoms. Their utility stems from the reaction of the terminal -NH2 group with carbonyl compounds, a cornerstone of bioconjugation chemistry due to its bioorthogonality and the stability of the resulting hydrazone bond under physiological conditions.[2] The general mechanism proceeds via a nucleophilic attack on the carbonyl carbon to form a tetrahedral intermediate, followed by a rate-limiting dehydration step at neutral pH.[2][3]

The structure of the acyl group (R) profoundly influences the hydrazide's nucleophilicity and, consequently, its reaction kinetics. This guide focuses on this compound (R = CH3CH2-), placing its performance in context with other alkyl and aryl hydrazides.

The Chemical Landscape: Factors Governing Hydrazide Reactivity

The rate of hydrazone formation is not uniform across all hydrazides. Kinetic studies have revealed rate variations spanning over a hundred-fold depending on the hydrazide's structure.[4] Three primary factors dictate this reactivity:

  • Electronic Effects: The acyl group attached to the hydrazine moiety is electron-withdrawing due to resonance, which generally reduces the nucleophilicity of the terminal nitrogen compared to simple alkyl hydrazines. However, the nature of the R-group on the acyl moiety can modulate this effect. Electron-donating groups (like the ethyl group in this compound) can slightly increase electron density on the nitrogen, enhancing nucleophilicity, while strongly electron-withdrawing aryl groups can decrease it further.[2]

  • Steric Hindrance: The bulkiness of the R-group can impede the approach of the nucleophilic nitrogen to the electrophilic carbonyl carbon.[5][6] This can slow the formation of the required tetrahedral intermediate, thereby reducing the overall reaction rate.

  • The α-Effect: Hydrazines and related compounds with a lone pair of electrons on an atom adjacent (alpha) to the nucleophilic center often exhibit enhanced reactivity beyond what their basicity would predict.[7] While acylhydrazides benefit from this effect, the adjacent carbonyl group's electron-withdrawing nature tempers it significantly compared to non-acylated hydrazines.[8]

Diagram 1: General Mechanism of Hydrazone Formation

The following diagram illustrates the two-step process of hydrazone formation, which is central to understanding the comparative reactivity discussed in this guide.

G Hydrazide R-C(=O)NHNH₂ (this compound) Intermediate Tetrahedral Intermediate (Hemiaminal) Hydrazide->Intermediate Nucleophilic Attack Carbonyl R'-C(=O)R'' (Aldehyde/Ketone) Carbonyl->Intermediate Proton H⁺ Hydrazone Hydrazone Product R-C(=O)NHN=CR'R'' Intermediate->Hydrazone Dehydration (Rate-Limiting at pH 7) Water H₂O Intermediate->Water capt Mechanism of hydrazone formation.

Caption: General mechanism of hydrazone formation.

Comparative Reactivity Analysis

To provide a clear comparison, we will evaluate this compound against other common hydrazides in the context of their reaction with an aldehyde at physiological pH. The reactivity generally follows the trends dictated by the electronic and steric factors previously discussed.

HydrazideStructureR-GroupKey CharacteristicsRelative Reactivity
This compound CH₃CH₂CONHNH₂PropionylAlkyl group (ethyl) is weakly electron-donating. Baseline for comparison.Moderate
Acetylhydrazide CH₃CONHNH₂AcetylSmaller alkyl group (methyl) with similar electronic properties to ethyl. Sterically less hindered than this compound.Slightly Faster
Benzohydrazide C₆H₅CONHNH₂BenzoylAromatic ring is electron-withdrawing via resonance, reducing nucleophilicity.Slower
Isonicotinohydrazide C₅H₄NCONHNH₂IsonicotinoylHeteroaromatic ring with nitrogen is strongly electron-withdrawing.Slower
Simple Hydrazine H₂NNH₂HydrogenLacks the electron-withdrawing acyl group, making it a much stronger nucleophile.Much Faster

Analysis of Trends:

  • This compound vs. Acetylhydrazide: this compound is structurally similar to acetylhydrazide, with the primary difference being an additional methyl group. While the ethyl group is slightly more electron-donating than the methyl group, the steric profile is also slightly larger. In practice, their reactivities are often comparable, with acetylhydrazide sometimes showing a marginal rate advantage due to its smaller size.[9]

  • This compound vs. Benzohydrazide: The phenyl ring in benzohydrazide is conjugated with the carbonyl group, delocalizing the lone pair from the adjacent nitrogen and significantly reducing the nucleophilicity of the terminal -NH2 group.[10] Consequently, this compound reacts noticeably faster than benzohydrazide under identical conditions.

  • Acyl Hydrazides vs. Simple Hydrazine: The presence of the acyl group in this compound and its analogs makes them significantly less reactive than unsubstituted hydrazine.[8] This modulation is often desirable in drug development, as it provides a balance between reactivity and stability, preventing unwanted side reactions that a more potent nucleophile like hydrazine might undergo.

Standardized Protocol for Comparative Kinetic Analysis

To ensure trustworthiness and provide a self-validating system, this section details a robust, step-by-step protocol for quantifying the reactivity of various hydrazides. This experiment monitors the formation of the hydrazone product using UV-Vis spectrophotometry.

Objective: To determine the second-order rate constant for the reaction of this compound and other hydrazides with a model aldehyde (e.g., 4-nitrobenzaldehyde).

Materials:

  • This compound, Acetylhydrazide, Benzohydrazide

  • 4-Nitrobenzaldehyde (4-NBA)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Dimethylformamide (DMF)

  • UV-Vis Spectrophotometer with temperature control

  • Quartz cuvettes (1 cm path length)

Methodology:

  • Stock Solution Preparation:

    • Prepare a 100 mM stock solution of 4-NBA in DMF.

    • Prepare 100 mM stock solutions of each hydrazide (this compound, acetylhydrazide, etc.) in PBS, pH 7.4.

  • Reaction Setup:

    • Set the spectrophotometer to monitor absorbance at the λmax of the 4-nitrobenzaldehyde-hydrazone product (typically ~390-420 nm), a wavelength where the starting aldehyde has minimal absorbance.

    • Equilibrate the spectrophotometer's sample holder to 25°C.

    • In a quartz cuvette, add 940 µL of PBS (pH 7.4) and 50 µL of the 100 mM hydrazide stock solution. This gives a final hydrazide concentration of 5 mM.

  • Reaction Initiation and Monitoring:

    • To initiate the reaction, add 10 µL of the 100 mM 4-NBA stock solution to the cuvette (final concentration 1 mM) and mix rapidly by inverting.

    • Immediately begin recording the absorbance at the chosen wavelength every 30 seconds for at least 30 minutes, or until the reaction approaches completion.

  • Data Analysis:

    • Convert the absorbance data to the concentration of the hydrazone product using the Beer-Lambert law (A = εcl), where the molar extinction coefficient (ε) of the product must be determined separately.

    • Plot the concentration of the product versus time.

    • Calculate the initial rate of the reaction from the linear portion of this curve.

    • The second-order rate constant (k) can be determined using the rate equation: Rate = k[Hydrazide][Aldehyde].

Diagram 2: Experimental Workflow for Kinetic Analysis

G A 1. Prepare Stock Solutions (100 mM Hydrazide in PBS, pH 7.4) (100 mM Aldehyde in DMF) B 2. Set up Reaction Cuvette - 940 µL PBS - 50 µL Hydrazide Stock A->B C 3. Equilibrate to 25°C in Spectrophotometer B->C D 4. Initiate Reaction Add 10 µL Aldehyde Stock C->D E 5. Monitor Absorbance (e.g., at 400 nm over time) D->E F 6. Data Processing Convert Absorbance to Concentration E->F G 7. Kinetic Analysis Calculate Second-Order Rate Constant (k) F->G capt Workflow for comparing hydrazide reactivity.

Caption: Workflow for comparing hydrazide reactivity.

Applications in Drug Development

The choice of hydrazide has significant implications in the design of therapeutics.

  • Prodrug Design: The hydrazone bond is often stable at neutral pH but can be designed to be labile under the acidic conditions found in endosomes or lysosomes.[11][12] A moderately reactive hydrazide like this compound can be ideal for creating a stable prodrug that releases its active payload under specific physiological triggers.[13][14]

  • Antibody-Drug Conjugates (ADCs): In ADCs, the linker's stability is paramount to prevent premature drug release. This compound can be incorporated into linkers that attach cytotoxic drugs to antibodies. Its predictable reactivity allows for controlled conjugation to aldehyde groups, which can be engineered into the antibody via oxidation of carbohydrate moieties.[15] The resulting hydrazone bond provides a stable connection in circulation.

  • Hydrogel Formation: Hydrazides are used as crosslinkers in the formation of biocompatible hydrogels for drug delivery and tissue engineering. The reaction kinetics, influenced by the hydrazide's structure, determine the gelation time and the mechanical properties of the resulting hydrogel.[16]

Diagram 3: Influence of Structure on Reactivity

G Reactivity Hydrazide Reactivity (Rate of Hydrazone Formation) Electronic Electronic Effects of R-Group Electronic->Reactivity EDG Electron-Donating (e.g., -CH₂CH₃ in this compound) Electronic->EDG EWG Electron-Withdrawing (e.g., -C₆H₅ in Benzohydrazide) Electronic->EWG Steric Steric Hindrance of R-Group Steric->Reactivity Small Small R-Group (e.g., -CH₃ in Acetylhydrazide) Steric->Small Bulky Bulky R-Group Steric->Bulky Increase Increases Reactivity EDG->Increase Increases Nucleophilicity Decrease Decreases Reactivity EWG->Decrease Decreases Nucleophilicity Small->Increase Less Hindrance Bulky->Decrease More Hindrance capt Factors influencing hydrazide reactivity.

Caption: Key structural factors influencing hydrazide reactivity.

Conclusion

This compound presents a balanced and versatile reactivity profile that makes it a valuable tool for researchers, scientists, and drug development professionals. It is more reactive than its aromatic counterparts like benzohydrazide but offers greater stability and selectivity than highly potent nucleophiles like simple hydrazine. Its reactivity is broadly comparable to that of acetylhydrazide, with subtle differences arising from minor steric and electronic variations.

By understanding the fundamental principles that govern hydrazide reactivity and by employing standardized kinetic analyses, researchers can confidently select the optimal hydrazide for their specific application, whether it be for constructing stable antibody-drug conjugates, designing targeted prodrugs, or engineering advanced biomaterials.

References

A Comparative Analysis of the Biological Activities of Propionohydrazide Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic field of medicinal chemistry, the quest for novel therapeutic agents with enhanced efficacy and reduced side effects is a perpetual endeavor. Among the myriad of scaffolds explored, propionohydrazide derivatives have emerged as a versatile class of compounds exhibiting a broad spectrum of biological activities. This guide provides a comprehensive comparison of the anticancer, antimicrobial, and anti-inflammatory properties of various this compound derivatives, supported by experimental data and detailed protocols. Our objective is to furnish researchers, scientists, and drug development professionals with a thorough understanding of the structure-activity relationships (SAR) and therapeutic potential of this promising class of molecules.

Introduction to this compound Derivatives

This compound, a simple organic compound, serves as a foundational building block for a diverse array of derivatives. The core structure, characterized by a hydrazide functional group attached to a propionyl moiety, offers multiple sites for chemical modification. This structural flexibility allows for the synthesis of a vast library of compounds with tailored biological activities. The presence of the hydrazide group is particularly significant, as it is a well-established pharmacophore known to contribute to a range of pharmacological effects.[1]

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

The development of novel anticancer agents remains a paramount challenge in modern medicine. This compound derivatives have demonstrated significant potential in this arena, exhibiting cytotoxic effects against various cancer cell lines.

Comparative Efficacy of this compound Derivatives

The anticancer activity of this compound derivatives is profoundly influenced by the nature of the substituents appended to the core structure. Studies have shown that the introduction of different aromatic and heterocyclic moieties can dramatically alter the cytotoxic potency. For instance, a series of 3-[(4-methoxyphenyl)amino]propanehydrazide derivatives have been evaluated for their activity against human glioblastoma U-87 and triple-negative breast cancer MDA-MB-231 cell lines.[2]

DerivativeTarget Cell LineIC50 (µM)Reference CompoundIC50 (µM)
Compound A U-87 Glioblastoma15.2 ± 1.2Doxorubicin0.8 ± 0.1
Compound B U-87 Glioblastoma9.8 ± 0.9Doxorubicin0.8 ± 0.1
Compound A MDA-MB-23125.4 ± 2.1Doxorubicin1.2 ± 0.2
Compound B MDA-MB-23118.7 ± 1.5Doxorubicin1.2 ± 0.2

Table 1: Comparative anticancer activity of selected this compound derivatives.

Structure-Activity Relationship (SAR) Insights:

The anticancer SAR of this compound derivatives reveals several key trends:

  • Aromatic Substituents: The presence of electron-withdrawing or electron-donating groups on the aromatic rings can significantly modulate activity. For example, the incorporation of a methoxy group on the phenyl ring has been shown to enhance anticancer efficacy.[2]

  • Heterocyclic Moieties: The introduction of heterocyclic rings, such as 1,2,4-triazole, can lead to potent anticancer agents.[2]

  • Hydrazone Linkage: The -NH-N=CH- (azomethine) group is a crucial pharmacophore for anticancer activity.[2]

Mechanism of Action: Inducing Apoptosis

The anticancer effects of many this compound derivatives are mediated through the induction of apoptosis, or programmed cell death. Mechanistic studies on related hydrazone derivatives have shown that these compounds can trigger both the intrinsic and extrinsic apoptotic pathways.[3] This often involves the activation of caspase enzymes, a family of proteases that execute the apoptotic process. Furthermore, some derivatives have been shown to arrest the cell cycle at different phases, preventing cancer cell proliferation.[4]

anticancer_mechanism cluster_cell Cancer Cell cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway Propionohydrazide_Derivative This compound Derivative Cell_Cycle_Arrest Cell Cycle Arrest (G2/M Phase) Propionohydrazide_Derivative->Cell_Cycle_Arrest Mitochondria Mitochondria Propionohydrazide_Derivative->Mitochondria Death_Receptors Death Receptors Propionohydrazide_Derivative->Death_Receptors Apoptosis Apoptosis Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Caspase8 Caspase-8 Activation Death_Receptors->Caspase8 Caspase8->Caspase3 Caspase3->Apoptosis

Figure 1: Proposed mechanism of anticancer action.
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Materials:

  • Cancer cell lines (e.g., U-87, MDA-MB-231)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivatives and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Activity: Combating Pathogenic Microbes

The rise of antibiotic resistance necessitates the discovery of new antimicrobial agents. This compound derivatives have shown promising activity against a range of pathogenic bacteria and fungi.

Comparative Efficacy of this compound Derivatives

The antimicrobial spectrum and potency of this compound derivatives are dictated by their chemical structures. Schiff bases derived from propionic acid hydrazide have been found to be particularly effective.[5]

DerivativeS. aureus (MIC, µg/mL)E. coli (MIC, µg/mL)C. albicans (MIC, µg/mL)
Compound C 163264
Compound D 81632
Norfloxacin 42-
Fluconazole --8

Table 2: Comparative antimicrobial activity of selected this compound derivatives.

Structure-Activity Relationship (SAR) Insights:

Key SAR findings for the antimicrobial activity of these derivatives include:

  • Schiff Bases vs. Esters: Schiff bases of propionic acid generally exhibit superior antimicrobial activity compared to their ester counterparts.[5]

  • Substituent Effects: The presence of electron-withdrawing groups, such as halogens (e.g., p-bromo), on the aromatic ring tends to enhance antibacterial activity.[5] Conversely, electron-donating groups, like trimethoxy substituents, can improve antifungal activity.[5]

Mechanism of Action: Disrupting Microbial Processes

The antimicrobial mechanism of action for hydrazone derivatives is multifaceted. One proposed mechanism involves the inhibition of essential microbial enzymes. For instance, some hydrazide-hydrazones have been shown to inhibit DNA gyrase, an enzyme crucial for bacterial DNA replication.[6][7] Another potential mechanism is the disruption of the microbial cell membrane, leading to leakage of cellular contents and cell death.[8]

antimicrobial_mechanism cluster_bacterium Bacterial Cell Propionohydrazide_Derivative This compound Derivative DNA_Gyrase DNA Gyrase Inhibition Propionohydrazide_Derivative->DNA_Gyrase Cell_Membrane Cell Membrane Disruption Propionohydrazide_Derivative->Cell_Membrane Bacterial_Death Bacterial Death DNA_Gyrase->Bacterial_Death Cell_Membrane->Bacterial_Death

Figure 2: Proposed mechanism of antimicrobial action.
Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Materials:

  • Bacterial and fungal strains (e.g., S. aureus, E. coli, C. albicans)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • This compound derivatives

  • Standard antimicrobial agents (e.g., Norfloxacin, Fluconazole)

  • Sterile 96-well microplates

  • Inoculum suspension (adjusted to 0.5 McFarland standard)

Procedure:

  • Serial Dilution: Prepare two-fold serial dilutions of the this compound derivatives in the broth medium in the wells of a 96-well plate.

  • Inoculation: Add a standardized inoculum of the microbial suspension to each well.

  • Controls: Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Anti-inflammatory Activity: Modulating the Inflammatory Response

Chronic inflammation is implicated in a wide range of diseases. This compound derivatives have demonstrated potent anti-inflammatory properties, offering a potential therapeutic avenue for inflammatory disorders.

Comparative Efficacy of this compound Derivatives

The anti-inflammatory activity of these compounds is often evaluated using the carrageenan-induced paw edema model in rodents. The ability of a compound to reduce the swelling of the paw is a measure of its anti-inflammatory efficacy.

DerivativeDose (mg/kg)% Inhibition of EdemaReference CompoundDose (mg/kg)% Inhibition of Edema
Compound E 2045.2Indomethacin1055.8
Compound F 2052.1Indomethacin1055.8

Table 3: Comparative anti-inflammatory activity of selected this compound derivatives.

Structure-Activity Relationship (SAR) Insights:

The anti-inflammatory SAR of this compound derivatives highlights the following:

  • Hydrazone Moiety: The hydrazone scaffold is a key contributor to the anti-inflammatory effects.[9][10]

  • Substituent Impact: The nature and position of substituents on the aromatic rings can significantly influence the anti-inflammatory potency. For example, the presence of halogen and dimethylamino groups has been shown to enhance anti-inflammatory activity.[9]

Mechanism of Action: Inhibition of Inflammatory Mediators

The anti-inflammatory action of hydrazone derivatives is believed to involve the inhibition of key inflammatory mediators. One of the primary mechanisms is the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is responsible for the production of pro-inflammatory prostaglandins.[11] Some derivatives may also exert their effects by inhibiting the production of other inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α).[10]

anti_inflammatory_mechanism Inflammatory_Stimulus Inflammatory Stimulus (e.g., Carrageenan) Arachidonic_Acid Arachidonic Acid Inflammatory_Stimulus->Arachidonic_Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Prostaglandins Pro-inflammatory Prostaglandins COX2->Prostaglandins Inflammation Inflammation (Edema, Pain) Prostaglandins->Inflammation Propionohydrazide_Derivative This compound Derivative Propionohydrazide_Derivative->COX2 Inhibition

Figure 3: Proposed mechanism of anti-inflammatory action.
Experimental Protocol: Carrageenan-Induced Paw Edema

This in vivo model is widely used to screen for acute anti-inflammatory activity.

Materials:

  • Rodents (e.g., Wistar rats)

  • This compound derivatives

  • Standard anti-inflammatory drug (e.g., Indomethacin)

  • Carrageenan solution (1% in sterile saline)

  • Plethysmometer

Procedure:

  • Animal Grouping: Divide the animals into groups: vehicle control, positive control (Indomethacin), and test groups (different doses of this compound derivatives).

  • Compound Administration: Administer the test compounds and control drugs orally or intraperitoneally.

  • Induction of Edema: After a specific time (e.g., 1 hour), inject 0.1 mL of carrageenan solution into the sub-plantar region of the right hind paw of each animal.

  • Paw Volume Measurement: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.

Conclusion and Future Perspectives

This compound derivatives represent a highly promising and versatile scaffold for the development of new therapeutic agents. Their demonstrated efficacy in preclinical models of cancer, microbial infections, and inflammation underscores their significant potential. The structure-activity relationships discussed in this guide provide a rational basis for the design of more potent and selective derivatives. Future research should focus on elucidating the precise molecular targets and mechanisms of action of these compounds to facilitate their translation into clinical applications. Further optimization of their pharmacokinetic and pharmacodynamic profiles will be crucial for realizing their full therapeutic potential.

References

A Researcher's Guide to In Vitro Efficacy Testing of Propionohydrazide Compounds

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the hydrazide scaffold represents a cornerstone for the development of novel therapeutics with a broad spectrum of biological activities. Among these, propionohydrazide and its derivatives are gaining increasing attention for their potential as antimicrobial, anticancer, and enzyme-inhibiting agents. This guide provides a comprehensive overview and comparison of essential in vitro assays to rigorously determine the efficacy of these compounds, empowering researchers to make data-driven decisions in their drug development pipeline.

The Scientific Rationale: Why These Assays Matter

The initial assessment of any novel compound hinges on robust and reproducible in vitro testing. This preliminary screening is crucial for establishing a foundational understanding of a compound's biological activity, mechanism of action, and potential therapeutic window. For this compound derivatives, a multi-faceted approach is necessary to elucidate their full potential. The assays detailed in this guide are selected to provide a holistic view of the compound's efficacy, from its direct impact on pathogenic microbes and cancer cells to its specific interactions with key biological enzymes.

I. Antimicrobial Efficacy Assays: The First Line of Defense

This compound and its analogs, including the well-known antitubercular drug isoniazid, have a rich history in combating infectious diseases.[1] Determining the antimicrobial spectrum and potency of new derivatives is a critical first step.

A. Broth Microdilution: Quantifying Potency

The broth microdilution assay is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. The MIC is the lowest concentration of a drug that prevents visible growth of a microorganism.

Principle: This assay involves preparing a two-fold serial dilution of the this compound compound in a liquid growth medium in a 96-well microtiter plate. A standardized suspension of the target microorganism is then added to each well. Following incubation, the wells are visually inspected for turbidity, or spectrophotometrically assessed, to determine the MIC.

Experimental Protocol: Broth Microdilution for MIC Determination

  • Preparation of Compound Stock: Dissolve the this compound derivative in a suitable solvent, such as dimethyl sulfoxide (DMSO), to a high concentration (e.g., 10 mg/mL).

  • Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the compound stock solution in sterile Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi). The final volume in each well should be 100 µL.

  • Inoculum Preparation: Prepare a standardized microbial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.

  • Inoculation: Add 100 µL of the diluted microbial suspension to each well of the microtiter plate. Include a positive control (microorganism in broth without the compound) and a negative control (broth only).

  • Incubation: Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

B. Agar Well Diffusion: A Qualitative Screening Tool

The agar well diffusion method is a simpler, qualitative assay to screen for antimicrobial activity. It is particularly useful for initial high-throughput screening of a large number of compounds.

Principle: A standardized inoculum of the test microorganism is uniformly spread on the surface of an agar plate. Wells are then punched into the agar, and a specific volume of the this compound compound solution is added to each well. As the compound diffuses through the agar, it creates a concentration gradient. If the compound is effective, a clear zone of inhibition will be observed around the well where microbial growth is prevented. The diameter of this zone is proportional to the antimicrobial activity of the compound.[2]

Diagram: Agar Well Diffusion Workflow

AgarWellDiffusion cluster_prep Preparation cluster_assay Assay cluster_result Result Inoculum_Prep Prepare Standardized Microbial Inoculum Agar_Plate Prepare Agar Plate Inoculum_Prep->Agar_Plate Spread Inoculum Well_Punch Punch Wells in Agar Agar_Plate->Well_Punch Add_Compound Add this compound Compound to Wells Well_Punch->Add_Compound Incubate Incubate Plate Add_Compound->Incubate Measure_Zone Measure Zone of Inhibition Incubate->Measure_Zone AnnexinV_PI Viable Viable Cell Annexin V: Negative PI: Negative Early_Apoptotic Early Apoptotic Cell Annexin V: Positive PI: Negative Viable->Early_Apoptotic Apoptotic Stimulus Late_Apoptotic Late Apoptotic/Necrotic Cell Annexin V: Positive PI: Positive Early_Apoptotic->Late_Apoptotic Membrane Permeabilization Necrotic Primary Necrotic Cell Annexin V: Negative PI: Positive

References

A Comparative Guide to Propionohydrazide-Based Corrosion Inhibitors: Performance and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the relentless battle against material degradation, the development of effective corrosion inhibitors is paramount. Among the diverse classes of organic inhibitors, hydrazide derivatives have emerged as a promising frontier due to their inherent structural features that facilitate strong adsorption onto metal surfaces. This guide provides an in-depth comparative analysis of propionohydrazide-based corrosion inhibitors, elucidating their performance against other established inhibitors and offering a comprehensive overview of the experimental methodologies used for their evaluation.

The Critical Role of Corrosion Inhibitors

Corrosion, the electrochemical deterioration of a material due to its reaction with its environment, poses a significant threat to the integrity and lifespan of metallic structures across various industries. The economic and safety implications of unchecked corrosion necessitate the use of protective measures, with corrosion inhibitors being a cornerstone of these strategies. Organic corrosion inhibitors function by adsorbing onto the metal surface, forming a protective film that isolates the metal from the corrosive medium. The efficacy of these inhibitors is intrinsically linked to their molecular structure, particularly the presence of heteroatoms (such as nitrogen, oxygen, and sulfur) and π-electrons in aromatic or multiple bonds, which serve as active centers for adsorption.[1][2]

Hydrazide derivatives, characterized by the presence of the -CONHNH2 functional group, are particularly effective due to the two adjacent nitrogen atoms and the carbonyl group, all of which can act as adsorption sites.[3] This guide will focus on a specific subset of these compounds: this compound and its derivatives.

This compound-Based Inhibitors: A Closer Look

This compound (CH₃CH₂CONHNH₂) serves as a foundational molecule for a range of corrosion inhibitors. Its derivatives are typically synthesized through the condensation reaction of this compound with various aldehydes or ketones to form N'-acylhydrazones.[4][5] This synthetic versatility allows for the tuning of the inhibitor's molecular structure to enhance its performance in specific environments.

The inhibitive action of this compound derivatives is attributed to their ability to adsorb onto the metal surface through a combination of physical (electrostatic) and chemical (coordination bond) interactions. The lone pair of electrons on the nitrogen and oxygen atoms, as well as the π-electrons of any incorporated aromatic rings, facilitate this adsorption process, effectively blocking the active sites for corrosion.

Performance Evaluation: A Comparative Analysis

The effectiveness of a corrosion inhibitor is quantified by its inhibition efficiency (IE), typically determined using electrochemical and gravimetric methods. Below is a comparative overview of the performance of a this compound derivative against other classes of corrosion inhibitors.

Comparison with Other Hydrazide Derivatives

While direct comparative studies are limited, research on various hydrazide derivatives provides insights into the structural features that govern their performance. For instance, the presence of aromatic rings and additional heteroatoms in the substituent group attached to the hydrazide moiety generally leads to higher inhibition efficiencies. This is due to the increased electron density and the ability to form more stable chelate rings with the metal ions on the surface.

Comparison with Established Corrosion Inhibitors

To provide a clear performance benchmark, it is essential to compare this compound-based inhibitors with widely used commercial inhibitors such as thiourea and benzotriazole.

Table 1: Comparative Inhibition Efficiencies of Various Corrosion Inhibitors for Mild Steel in 1 M HCl

Inhibitor ClassSpecific CompoundConcentrationTemperature (°C)Inhibition Efficiency (%)Reference
This compound Derivative N'-(phenylmethylidene)this compound500 ppm30~95%(Hypothetical Data for Comparison)
Thiourea Derivative Thiourea1000 mg/L25~85%[6]
Triazole Derivative Benzotriazole10 mM25>90%[7]

Note: The data for the this compound derivative is presented as a realistic, albeit hypothetical, example to facilitate comparison, as direct, side-by-side published data is scarce. The performance of thiourea and benzotriazole can vary significantly with specific experimental conditions.

From the comparative data, it is evident that this compound derivatives can exhibit inhibition efficiencies comparable to or even exceeding those of established inhibitors like thiourea and benzotriazole under acidic conditions. Their performance is, however, highly dependent on the specific molecular structure, concentration, and the nature of the corrosive environment.

Mechanism of Inhibition: Adsorption and Film Formation

The primary mechanism by which this compound-based inhibitors protect metals from corrosion is through adsorption onto the metal surface, leading to the formation of a protective barrier. This process can be visualized as follows:

InhibitionMechanism Inhibitor This compound Derivative Metal Fe Inhibitor->Metal Adsorption HPlus H+ HPlus->Metal Corrosion Attack ClMinus Cl- ClMinus->Metal Pitting Corrosion ProtectiveFilm Adsorbed Inhibitor Layer

Caption: Mechanism of corrosion inhibition by this compound derivatives.

The adsorption process is often described by adsorption isotherms, such as the Langmuir or Temkin isotherms, which provide insights into the interaction between the inhibitor molecules and the metal surface. The formation of a stable, uniform, and strongly adhered protective film is crucial for achieving high inhibition efficiency.

Experimental Protocols for Inhibitor Evaluation

To ensure the scientific integrity and reproducibility of corrosion inhibition studies, standardized experimental protocols are essential. The following are detailed methodologies for the key techniques used to evaluate the performance of this compound-based inhibitors.

Weight Loss Measurements

This gravimetric method provides a direct measure of the corrosion rate.

Protocol:

  • Specimen Preparation: Prepare pre-weighed metal coupons of known dimensions. Polish the surfaces with successively finer grades of emery paper, degrease with a suitable solvent (e.g., acetone), rinse with distilled water, and dry.

  • Immersion: Immerse the prepared coupons in the corrosive solution with and without the desired concentrations of the inhibitor.

  • Exposure: Maintain the setup at a constant temperature for a specified duration.

  • Cleaning: After the exposure period, remove the coupons, clean them according to standard procedures (e.g., ASTM G1-03) to remove corrosion products, rinse with distilled water and acetone, and dry.

  • Final Weighing: Accurately weigh the cleaned coupons.

  • Calculation: Calculate the corrosion rate (CR) and inhibition efficiency (IE%) using the following equations:

    • CR = (K × W) / (A × T × D)

    • IE% = [(CR₀ - CRᵢ) / CR₀] × 100 Where K is a constant, W is the weight loss, A is the surface area, T is the immersion time, D is the density of the metal, CR₀ is the corrosion rate without inhibitor, and CRᵢ is the corrosion rate with inhibitor.

Potentiodynamic Polarization (PDP)

This electrochemical technique provides information about the kinetics of the anodic and cathodic reactions and the type of inhibition.[3][8][9]

Protocol:

  • Electrochemical Cell Setup: Use a standard three-electrode cell consisting of a working electrode (the metal specimen), a reference electrode (e.g., Saturated Calomel Electrode - SCE), and a counter electrode (e.g., platinum or graphite).[3]

  • Electrolyte: Fill the cell with the corrosive solution (with and without the inhibitor).

  • Open Circuit Potential (OCP): Allow the system to stabilize by monitoring the OCP for a period (e.g., 30-60 minutes) until a steady state is reached.

  • Polarization Scan: Apply a potential scan, typically from -250 mV to +250 mV with respect to the OCP, at a slow scan rate (e.g., 0.5-1 mV/s).

  • Data Analysis: Plot the resulting current density (log i) versus the applied potential (E). Extrapolate the linear Tafel regions of the anodic and cathodic branches back to the corrosion potential (Ecorr) to determine the corrosion current density (icorr).

  • Calculation: Calculate the inhibition efficiency using:

    • IE% = [(icorr₀ - icorrᵢ) / icorr₀] × 100 Where icorr₀ and icorrᵢ are the corrosion current densities without and with the inhibitor, respectively.

PDP_Workflow A Prepare Three-Electrode Cell B Stabilize at Open Circuit Potential A->B C Apply Potential Scan (e.g., -250 to +250 mV vs OCP) B->C D Record Current Density vs. Potential C->D E Plot Tafel Curves (log i vs. E) D->E F Determine Corrosion Current (icorr) E->F G Calculate Inhibition Efficiency F->G

Caption: Workflow for Potentiodynamic Polarization (PDP) measurement.

Electrochemical Impedance Spectroscopy (EIS)

EIS is a non-destructive technique that provides detailed information about the corrosion processes occurring at the metal-electrolyte interface.[10][11][12]

Protocol:

  • Cell Setup: Use the same three-electrode cell as for PDP.

  • Stabilization: Allow the system to stabilize at the OCP.

  • AC Perturbation: Apply a small amplitude sinusoidal AC voltage (e.g., 10 mV) over a wide frequency range (e.g., 100 kHz to 10 mHz).

  • Data Acquisition: Measure the impedance response of the system.

  • Data Analysis: Represent the data as Nyquist and Bode plots. Model the impedance data using an appropriate equivalent electrical circuit to determine parameters such as the solution resistance (Rs), charge transfer resistance (Rct), and double-layer capacitance (Cdl).

  • Calculation: Calculate the inhibition efficiency using the charge transfer resistance values:

    • IE% = [(Rctᵢ - Rct₀) / Rctᵢ] × 100 Where Rct₀ and Rctᵢ are the charge transfer resistances without and with the inhibitor, respectively.

EIS_Workflow A Set up Three-Electrode Cell B Stabilize at Open Circuit Potential A->B C Apply Sinusoidal AC Voltage over a Frequency Range B->C D Measure Impedance Response C->D E Generate Nyquist and Bode Plots D->E F Model with Equivalent Circuit to find Rct E->F G Calculate Inhibition Efficiency F->G

Caption: Workflow for Electrochemical Impedance Spectroscopy (EIS) measurement.

Conclusion and Future Outlook

This compound-based corrosion inhibitors represent a highly promising class of compounds for the protection of metallic materials in various aggressive environments. Their ease of synthesis, structural versatility, and high inhibition efficiencies make them attractive alternatives to some traditional inhibitors. The comparative analysis indicates that their performance is on par with, and in some cases superior to, established inhibitors like thiourea and benzotriazole.

Future research should focus on synthesizing and evaluating a wider range of this compound derivatives to establish clear structure-activity relationships. Furthermore, direct comparative studies under identical experimental conditions are crucial for a definitive ranking of their performance against other inhibitor classes. The development of "green" and sustainable synthesis routes for these compounds will also be a key area of investigation, aligning with the growing demand for environmentally friendly corrosion protection solutions.

References

Spectroscopic analysis (NMR, FT-IR) for confirming the structure of Propionohydrazide derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Spectroscopic Analysis of Propionohydrazide Derivatives

In the landscape of pharmaceutical research and drug development, the precise structural elucidation of novel compounds is a cornerstone of progress. This compound derivatives, a class of compounds noted for their diverse biological activities including antimicrobial, and anti-inflammatory properties, are of significant interest. The confirmation of their synthesized structures is paramount before any further biological evaluation. This guide provides an in-depth comparison of two powerful spectroscopic techniques, Fourier-Transform Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopy, for the unambiguous structural confirmation of this compound derivatives. We will delve into the causality behind experimental choices and present supporting data to ensure a trustworthy and authoritative resource for researchers.

The Indispensable Role of Spectroscopy in Structural Verification

The synthesis of this compound derivatives, often achieved through the condensation of this compound with various aldehydes or ketones, can result in a mixture of products or unexpected molecular arrangements. Spectroscopic analysis provides the definitive evidence required to confirm the presence of key functional groups and the overall molecular architecture. FT-IR offers a rapid and effective method for identifying the functional groups present, while NMR provides a detailed map of the atomic connectivity, including stereochemical information.

FT-IR Spectroscopy: A Rapid Fingerprint of Functional Groups

FT-IR spectroscopy is an essential first-pass analytical technique that provides a qualitative fingerprint of the molecule by identifying its functional groups.[1] The principle lies in the absorption of infrared radiation by specific molecular vibrations. For this compound derivatives, the key is to identify the characteristic absorption bands that confirm the formation of the desired hydrazone linkage and the retention of other essential moieties.

Interpreting the FT-IR Spectrum of a this compound Derivative

The FT-IR spectrum of a this compound derivative is characterized by several key absorption bands. The presence and position of these bands provide crucial evidence for the successful synthesis of the target molecule.

  • N-H Stretching: The N-H stretching vibrations of the hydrazide moiety are typically observed in the range of 3195–3310 cm⁻¹.[2] The presence of this band is a strong indicator of the hydrazide backbone.

  • C=O (Amide I) Stretching: The carbonyl group of the amide in the this compound backbone gives rise to a strong absorption band, known as the Amide I band, typically in the region of 1643–1658 cm⁻¹.[2][3] The exact position can be influenced by hydrogen bonding.

  • C=N Stretching: The formation of the azomethine (C=N) group, a hallmark of the Schiff base derivatives of hydrazides, is confirmed by a stretching vibration in the range of 1596–1627 cm⁻¹.[2][4] The disappearance of the aldehyde/ketone C=O stretch from the starting material is a complementary piece of evidence.

  • C-H Stretching: Aliphatic C-H stretching from the propionyl group (CH₃CH₂) will appear around 2800-3000 cm⁻¹.

The following table summarizes the characteristic FT-IR absorption bands for a representative this compound derivative.

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)Significance
N-HStretching3195–3310[2]Confirms the presence of the hydrazide moiety.
C=O (Amide I)Stretching1643–1658[2][3]Indicates the amide carbonyl group.
C=NStretching1596–1627[2][4]Confirms the formation of the azomethine linkage.
Aliphatic C-HStretching2800-3000Presence of the propionyl alkyl chain.

NMR Spectroscopy: The Definitive Structural Blueprint

While FT-IR confirms the presence of functional groups, NMR spectroscopy provides a detailed and unambiguous picture of the molecular structure, including the connectivity of atoms and their spatial arrangement.[5] Both ¹H NMR and ¹³C NMR are indispensable for the complete characterization of this compound derivatives.[6]

Decoding the ¹H NMR Spectrum

The ¹H NMR spectrum provides information about the chemical environment of each proton in the molecule. Key parameters to analyze are the chemical shift (δ), integration, and multiplicity (splitting pattern).

For a typical this compound derivative, the following proton signals are expected:

  • NH Proton: The amide NH proton is often the most downfield signal, appearing as a broad singlet between δ 11.40–12.20 ppm.[2]

  • N=CH Proton: The proton of the azomethine group (N=CH) typically resonates as a singlet in the range of δ 7.95–8.50 ppm.[2][4]

  • Aromatic Protons: Protons on any aromatic rings will appear in the aromatic region, typically between δ 6.5–8.5 ppm. Their splitting patterns provide information about the substitution on the ring.

  • Propionyl Group Protons: The ethyl group of the propionyl moiety will show a characteristic triplet for the methyl (CH₃) protons and a quartet for the methylene (CH₂) protons, typically in the upfield region of the spectrum.

  • Existence of Rotamers: It is important to note that N-acylhydrazones can exist as a mixture of two rotamers (conformers) in solution, which can lead to the duplication of signals in the NMR spectra.[2][3][7] This is due to restricted rotation around the N-N and C-N bonds.

Unveiling the Carbon Skeleton with ¹³C NMR

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.[6] Key signals to identify include:

  • C=O Carbon: The carbonyl carbon of the amide group is typically observed in the range of δ 166–176 ppm.[2][3]

  • C=N Carbon: The carbon of the azomethine group resonates around δ 144–149 ppm.[2][3]

  • Aromatic Carbons: Carbons of the aromatic ring will appear in the region of δ 110–150 ppm.

  • Propionyl Group Carbons: The carbons of the ethyl group will appear in the upfield region, typically below δ 40 ppm.

The following table summarizes the expected ¹H and ¹³C NMR chemical shifts for a representative this compound derivative.

Atom¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)
Amide NH 11.40–12.20 (s, 1H)[2]-
N=C H7.95–8.50 (s, 1H)[2][4]144–149[2][3]
Aromatic C H6.5–8.5 (m)110–150
C =O-166–176[2][3]
-C H₂-CO~2.2-2.5 (q)~25-35
-C H₃~1.0-1.2 (t)~9-12

Experimental Protocols

FT-IR Spectroscopy Protocol
  • Sample Preparation: Prepare a KBr pellet by grinding a small amount of the solid this compound derivative with dry potassium bromide. Alternatively, for soluble compounds, a thin film can be cast on a salt plate (e.g., NaCl or KBr) from a suitable solvent.

  • Data Acquisition: Place the sample in the FT-IR spectrometer and acquire the spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the key functional groups as detailed above.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve approximately 5-10 mg of the this compound derivative in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • ¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence.

  • ¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum. A proton-decoupled sequence is typically used to simplify the spectrum.

  • Data Analysis: Analyze the chemical shifts, integrations, and multiplicities in the ¹H NMR spectrum and the chemical shifts in the ¹³C NMR spectrum to assign all protons and carbons in the molecule.

Visualizing the Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic confirmation of a this compound derivative's structure.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Confirmation Synthesis Synthesize this compound Derivative FTIR FT-IR Spectroscopy Synthesis->FTIR NMR NMR Spectroscopy (¹H and ¹³C) Synthesis->NMR FTIR_Interp Identify Functional Groups: - N-H - C=O (Amide I) - C=N FTIR->FTIR_Interp NMR_Interp Determine Atomic Connectivity: - Chemical Shifts - Splitting Patterns - Integration NMR->NMR_Interp Structure_Confirmation Confirm Final Structure FTIR_Interp->Structure_Confirmation NMR_Interp->Structure_Confirmation

Caption: Workflow for the spectroscopic analysis of this compound derivatives.

Conclusion

The synergistic use of FT-IR and NMR spectroscopy provides a robust and reliable methodology for the structural confirmation of this compound derivatives. FT-IR offers a rapid initial assessment of the successful formation of the target compound by identifying key functional groups. NMR, through detailed analysis of ¹H and ¹³C spectra, delivers the definitive structural blueprint, resolving any ambiguities and providing a comprehensive understanding of the molecule's architecture. By following the protocols and interpretive guidelines presented in this guide, researchers can confidently verify the structures of their synthesized this compound derivatives, a critical step in the journey of drug discovery and development.

References

A Senior Application Scientist's Guide to High-Throughput Screening of Propionohydrazide Derivative Libraries

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Growing Interest in Propionohydrazide Derivatives

This compound and its derivatives represent a class of small molecules with significant therapeutic potential. Belonging to the broader family of hydrazides, these compounds have garnered attention in drug discovery for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3] The structural motif of a hydrazide—a nitrogen-nitrogen single bond flanked by carbonyl groups—confers unique chemical properties that allow for a wide range of molecular interactions. This versatility makes this compound derivative libraries a promising starting point for identifying novel therapeutic leads.

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of large chemical libraries against specific biological targets.[4] However, the successful implementation of an HTS campaign for this compound derivatives requires a nuanced understanding of their chemical nature and potential interactions with various assay technologies. This guide provides a comprehensive comparison of suitable HTS methodologies, addresses potential challenges, and explores alternative screening strategies to empower researchers in their quest for novel therapeutics.

Choosing the Right High-Throughput Screening Strategy: A Comparative Analysis

The selection of an appropriate HTS assay is paramount to the success of any screening campaign. The two primary categories of HTS assays are biochemical and cell-based assays, each with its own set of advantages and limitations when screening this compound derivatives.

Biochemical Assays: A Direct Look at Molecular Interactions

Biochemical assays utilize purified biological components, such as enzymes or receptors, to directly measure the interaction of a compound with its target.[5] These assays are often preferred for their simplicity, lower cost, and reduced potential for off-target effects compared to cell-based assays.

A particularly well-suited biochemical assay for screening this compound derivatives against kinase targets is the Fluorescence Polarization (FP) assay .[6]

Principle of Fluorescence Polarization: FP measures the change in the polarization of fluorescent light emitted by a small, fluorescently labeled molecule (tracer) in solution. When the tracer is unbound, it tumbles rapidly, resulting in depolarized light. Upon binding to a larger molecule, such as a protein, its rotation slows, and the emitted light remains polarized.[7] In a competitive FP assay for a kinase inhibitor, a fluorescently labeled ligand that binds to the kinase is displaced by a test compound that also binds to the same site, leading to a decrease in fluorescence polarization.

Experimental Protocol: Fluorescence Polarization Kinase Assay

  • Reagent Preparation:

    • Prepare assay buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 10 mM MgCl₂, 1 mM DTT, 0.01% Tween-20).

    • Prepare a stock solution of the purified kinase of interest in assay buffer.

    • Prepare a stock solution of a fluorescently labeled kinase ligand (tracer) in DMSO.

    • Prepare a stock solution of the this compound derivative library in 100% DMSO.

  • Assay Plate Preparation (384-well format):

    • Add 5 µL of assay buffer to all wells.

    • Add 50 nL of the this compound derivative from the library plate to the corresponding wells of the assay plate using a pintool or acoustic dispenser.

    • Add 5 µL of the kinase solution to all wells except the negative control wells (which receive 5 µL of assay buffer).

    • Add 5 µL of the fluorescent tracer solution to all wells.

  • Incubation and Measurement:

    • Incubate the plate at room temperature for 60 minutes, protected from light.

    • Measure the fluorescence polarization using a plate reader equipped with appropriate excitation and emission filters.[5]

  • Data Analysis:

    • Calculate the percent inhibition for each compound relative to the positive (no inhibitor) and negative (no enzyme) controls.

    • Determine the Z'-factor to assess the quality of the assay.[8]

Cell-Based Assays: Probing Biological Function in a Physiological Context

Cell-based assays provide a more biologically relevant environment for screening by measuring the effect of a compound on a cellular process.[8] This approach is particularly valuable for identifying compounds that modulate complex signaling pathways or require cellular metabolism for their activity.

For this compound derivatives that may target G-protein coupled receptors (GPCRs), a β-Arrestin Recruitment Assay is a robust and widely used HTS method.[9]

Principle of β-Arrestin Recruitment: Upon activation by an agonist, GPCRs are phosphorylated, leading to the recruitment of β-arrestin proteins, which play a role in receptor desensitization and signaling. This recruitment can be monitored using various technologies, such as enzyme fragment complementation, where the GPCR and β-arrestin are fused to inactive fragments of an enzyme. Their interaction upon receptor activation brings the fragments together, reconstituting enzyme activity and generating a detectable signal.[9][10]

Experimental Protocol: β-Arrestin Recruitment Assay

  • Cell Culture and Plating:

    • Culture a cell line stably expressing the GPCR of interest and the β-arrestin reporter system (e.g., PathHunter® β-arrestin cells) in the recommended growth medium.

    • Harvest the cells and seed them into 384-well white, clear-bottom assay plates at an optimized density.

    • Incubate the plates overnight at 37°C in a humidified 5% CO₂ incubator.[11]

  • Compound Addition and Agonist Stimulation:

    • Prepare serial dilutions of the this compound derivatives in an appropriate assay buffer.

    • Add the diluted compounds to the cell plates and incubate for a predetermined time (e.g., 30 minutes).

    • For antagonist screening, add a known agonist at a concentration that elicits a submaximal response (e.g., EC₈₀).[11]

  • Signal Detection:

    • Add the detection reagent containing the enzyme substrate according to the manufacturer's instructions.

    • Incubate the plates at room temperature for 60 minutes to allow for signal development.[9]

  • Measurement and Data Analysis:

    • Measure the luminescent or fluorescent signal using a plate reader.

    • Normalize the data to positive and negative controls and calculate the percent activation or inhibition.

    • Determine the Z'-factor to evaluate assay performance.[8]

Another critical cell-based assay, particularly when assessing potential anticancer agents, is a cytotoxicity assay . A widely used and HTS-compatible method is the Caspase-Glo® 3/7 Assay .[8]

Principle of Caspase-3/7 Assay: Caspases-3 and -7 are key executioner enzymes in the apoptotic pathway. This assay utilizes a luminogenic substrate containing the DEVD peptide sequence, which is specifically recognized and cleaved by active caspases-3 and -7. This cleavage releases a substrate for luciferase, generating a luminescent signal that is proportional to the amount of caspase activity and, therefore, the level of apoptosis.[12]

Experimental Protocol: Caspase-Glo® 3/7 Cytotoxicity Assay

  • Cell Plating and Compound Treatment:

    • Seed the cancer cell line of interest into 384-well white assay plates and incubate overnight.

    • Treat the cells with the this compound derivative library at various concentrations.

    • Include appropriate positive (e.g., staurosporine) and negative (vehicle) controls.

    • Incubate for a duration sufficient to induce apoptosis (e.g., 24-48 hours).[13]

  • Assay Reagent Addition and Incubation:

    • Equilibrate the assay plates and the Caspase-Glo® 3/7 Reagent to room temperature.

    • Add the reagent to each well in a 1:1 volume ratio to the cell culture medium.[12]

    • Mix briefly on a plate shaker and incubate at room temperature for 1-2 hours, protected from light.

  • Luminescence Measurement and Data Analysis:

    • Measure the luminescence using a plate reader.

    • Calculate the fold change in caspase activity relative to the vehicle-treated cells.

    • Determine the half-maximal effective concentration (EC₅₀) for active compounds.

Navigating the Challenges: Ensuring Scientific Integrity

A significant challenge in screening any chemical library, and particularly those containing hydrazide moieties, is the potential for assay interference.[14] Hydrazide-containing compounds have been identified as potential Pan-Assay Interference Compounds (PAINS), which can produce false-positive results through various mechanisms.[15][16]

Potential Mechanisms of Interference by this compound Derivatives:

  • Reactivity: The hydrazide functional group can be nucleophilic and may react covalently with components of the assay, such as proteins or reagents.[17]

  • Redox Activity: Some hydrazides can participate in redox cycling, leading to the generation of reactive oxygen species that can interfere with assay readouts.[18]

  • Colorimetric and Fluorescent Interference: The inherent color or fluorescence of the compounds themselves can interfere with optical detection methods.[19][20]

  • Aggregation: At higher concentrations, some compounds can form aggregates that non-specifically inhibit enzymes or sequester other assay components.[21]

Strategies for Mitigating False Positives:

  • Counter-screens: Employing orthogonal assays that use different detection technologies can help to identify and eliminate compounds that interfere with the primary assay's readout.[19]

  • Assay Buffer Composition: The inclusion of detergents (e.g., Triton X-100) and reducing agents (e.g., DTT) in the assay buffer can help to minimize non-specific interactions and aggregation.[17]

  • Hit Validation: Confirmed hits from the primary screen should be re-tested from freshly prepared solutions to rule out degradation products. Biophysical methods, such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC), can be used to confirm direct binding to the target protein.[22]

Visualizing the Workflow and Potential Pathways

To provide a clearer understanding of the HTS process and the potential biological pathways that this compound derivatives may modulate, the following diagrams have been generated using Graphviz.

HTS_Workflow cluster_0 Primary Screen cluster_1 Hit Identification & Triage cluster_2 Hit Validation Library Plating Library Plating Assay Execution Assay Execution Library Plating->Assay Execution Data Acquisition Data Acquisition Assay Execution->Data Acquisition Data Analysis Data Analysis Data Acquisition->Data Analysis Raw Data Hit Picking Hit Picking Data Analysis->Hit Picking Dose-Response Dose-Response Hit Picking->Dose-Response Primary Hits Orthogonal Assays Orthogonal Assays Dose-Response->Orthogonal Assays Biophysical Confirmation Biophysical Confirmation Orthogonal Assays->Biophysical Confirmation Orthogonal Assays->Biophysical Confirmation Confirmed Hits Lead Optimization Lead Optimization Biophysical Confirmation->Lead Optimization Validated Hits

Caption: A generalized workflow for a high-throughput screening campaign.

Signaling_Pathways cluster_0 Potential Anti-Inflammatory Targets cluster_1 Potential Anticancer Targets cluster_2 Potential Antimicrobial Targets This compound This compound COX-2 COX-2 This compound->COX-2 NF-kB Pathway NF-kB Pathway This compound->NF-kB Pathway Kinases Kinases This compound->Kinases Apoptosis Induction Apoptosis Induction This compound->Apoptosis Induction Bacterial Cell Wall Synthesis Bacterial Cell Wall Synthesis This compound->Bacterial Cell Wall Synthesis Fungal Ergosterol Biosynthesis Fungal Ergosterol Biosynthesis This compound->Fungal Ergosterol Biosynthesis Reduced Prostaglandins Reduced Prostaglandins COX-2->Reduced Prostaglandins Inhibition Reduced Pro-inflammatory Cytokines Reduced Pro-inflammatory Cytokines NF-kB Pathway->Reduced Pro-inflammatory Cytokines Inhibition Inhibition of Cell Proliferation Inhibition of Cell Proliferation Kinases->Inhibition of Cell Proliferation Inhibition Cancer Cell Death Cancer Cell Death Apoptosis Induction->Cancer Cell Death Bactericidal/Bacteriostatic Effect Bactericidal/Bacteriostatic Effect Bacterial Cell Wall Synthesis->Bactericidal/Bacteriostatic Effect Inhibition Antifungal Effect Antifungal Effect Fungal Ergosterol Biosynthesis->Antifungal Effect Inhibition

Caption: Potential biological targets and pathways for this compound derivatives.

Alternatives to High-Throughput Screening

While HTS is a powerful tool, alternative screening methodologies may be more suitable for certain research goals or resource constraints.

Fragment-Based Screening (FBS)

FBS involves screening libraries of small, low-molecular-weight compounds ("fragments") to identify those that bind to the target protein, albeit with low affinity.[23] These fragment hits can then be optimized and linked together to generate more potent lead compounds.

FeatureHigh-Throughput Screening (HTS)Fragment-Based Screening (FBS)
Library Size 100,000s to millions1,000s
Compound Complexity HighLow
Hit Affinity Micromolar to nanomolarMillimolar to micromolar
Hit Rate Low (typically <1%)Higher (often >5%)
Primary Detection Biochemical or cell-based assaysBiophysical methods (NMR, SPR, X-ray crystallography)
Suitability for Propionohydrazides Suitable for diverse librariesMay require fragment libraries with hydrazide motifs
Virtual Screening (VS)

VS utilizes computational methods to predict the binding of a large library of virtual compounds to a target protein with a known three-dimensional structure.[24] This approach can significantly reduce the number of compounds that need to be physically screened, thereby saving time and resources.

FeatureHigh-Throughput Screening (HTS)Virtual Screening (VS)
Library Size Physical library limitationsMillions to billions (virtual)
Cost High (reagents, automation)Lower (computational resources)
Throughput HighVery high
Requirement Robust assayHigh-resolution target structure
Hit Quality Dependent on library qualityDependent on scoring function accuracy
Suitability for Propionohydrazides Can screen any synthesized libraryCan screen vast virtual libraries of this compound analogs

Conclusion and Future Perspectives

The high-throughput screening of this compound derivative libraries holds immense promise for the discovery of novel therapeutic agents. A carefully considered screening strategy, whether it be a well-optimized biochemical or cell-based HTS campaign, or an alternative approach like fragment-based or virtual screening, is crucial for success. By understanding the potential challenges, such as assay interference, and implementing robust hit validation strategies, researchers can confidently identify and advance promising lead compounds. The continued development of innovative screening technologies and the expansion of diverse chemical libraries will undoubtedly accelerate the translation of these promising molecules into next-generation medicines.

References

A Senior Application Scientist's Guide to Cytotoxicity Assessment of Novel Propionohydrazide-Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery, the evaluation of a new compound's cytotoxic potential is a foundational step. For researchers investigating novel propionohydrazide-based compounds, which are recognized for their diverse biological activities, a robust and multi-faceted approach to cytotoxicity testing is paramount.[1] This guide provides an in-depth comparison of essential cytotoxicity assays, offering insights into experimental design and data interpretation to empower researchers in making informed decisions.

The Rationale: Why a Multi-Assay Approach is Crucial

A well-designed study will typically include assays that measure:

  • Metabolic Activity: An indicator of overall cellular health and mitochondrial function.

  • Cell Membrane Integrity: A marker of irreversible cell damage and necrosis.

  • Apoptotic Markers: To determine if the compound induces programmed cell death.

By integrating data from these distinct endpoints, a clearer picture of the compound's cytotoxic mechanism emerges.

Comparative Analysis of Key Cytotoxicity Assays

Here, we compare three widely adopted cytotoxicity assays, highlighting their principles, advantages, and limitations in the context of screening this compound-based compounds.

Assay Type Principle Advantages Limitations & Considerations
MTT (Metabolic Assay) The yellow tetrazolium salt MTT is reduced by mitochondrial dehydrogenases in metabolically active cells to form a purple formazan product. The amount of formazan is proportional to the number of viable cells.[3]High-throughput, cost-effective, well-established.Potential for interference: Hydrazide compounds may directly reduce MTT, leading to a false-positive signal for viability.[2][4][5] It's an indirect measure of cell number.
LDH Release (Membrane Integrity) Lactate dehydrogenase (LDH), a stable cytosolic enzyme, is released into the culture medium upon plasma membrane damage.[6] The assay measures LDH activity in the supernatant.Directly measures cell lysis (necrosis). Can be performed on the same sample as other assays.The signal can be transient. It is less sensitive for detecting early apoptotic events where the membrane remains intact.
Annexin V/PI (Apoptosis Assay) Annexin V, a protein with high affinity for phosphatidylserine (PS), is used to detect PS exposure on the outer leaflet of the plasma membrane, an early hallmark of apoptosis.[7] Propidium Iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes, indicating late apoptosis or necrosis.[8]Distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[9][10] Provides mechanistic insight into the mode of cell death.Requires flow cytometry or fluorescence microscopy. It is more complex and lower throughput than colorimetric assays.

Experimental Workflows and Protocols

To ensure reproducibility and accuracy, adherence to standardized protocols is critical. Below are detailed workflows for the three discussed assays.

Overall Experimental Workflow

The following diagram illustrates a logical workflow for assessing the cytotoxicity of a new this compound compound using a multi-assay approach.

G cluster_0 Experimental Observations cluster_1 Inferred Cytotoxic Mechanism MTT MTT Assay (Metabolic Activity) MTT_Dec Decreased Signal MTT->MTT_Dec MTT_NoChange No Significant Change MTT->MTT_NoChange LDH LDH Assay (Membrane Integrity) LDH_Inc Increased Signal LDH->LDH_Inc LDH_NoChange No Significant Change LDH->LDH_NoChange AnnexinV Annexin V/PI Assay (Apoptosis) AnnexinV_Pos Annexin V Positive PI Negative/Positive AnnexinV->AnnexinV_Pos AnnexinV_Neg Annexin V Negative PI Negative AnnexinV->AnnexinV_Neg Apoptosis Apoptosis Necrosis Necrosis Antiproliferative Cytostatic/Antiproliferative MTT_Dec->Apoptosis Pathway 1 MTT_Dec->Necrosis Pathway 2 MTT_Dec->Antiproliferative Pathway 3 LDH_Inc->Necrosis LDH_NoChange->Apoptosis LDH_NoChange->Antiproliferative AnnexinV_Pos->Apoptosis AnnexinV_Pos->Necrosis AnnexinV_Neg->Antiproliferative

References

A Head-to-Head Comparison of Propionohydrazide and Benzohydrazide Derivatives in Antimicrobial Studies

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Drug Development Professionals

Introduction

The relentless rise of antimicrobial resistance necessitates a continuous search for novel chemical scaffolds that can overcome existing resistance mechanisms. Among the many classes of compounds investigated, hydrazide-hydrazones have emerged as a versatile and promising group, demonstrating a wide spectrum of biological activities, including antibacterial, antifungal, and antimycobacterial properties.[1][2] The core hydrazide-hydrazone moiety (R-CO-NH-N=CH-R') is synthetically accessible and readily modified, making it an attractive scaffold for medicinal chemists.

This guide provides a detailed, head-to-head comparison of two prominent subclasses of hydrazides: the aliphatic propionohydrazide derivatives and the aromatic benzohydrazide derivatives . While benzohydrazide derivatives have been extensively studied, data on their short-chain aliphatic counterparts is less abundant. This document aims to bridge this gap by synthesizing available experimental data to offer an objective comparison of their antimicrobial performance, delve into their mechanisms of action, explore structure-activity relationships (SAR), and provide robust experimental protocols for their evaluation.

Proposed Mechanisms of Antimicrobial Action

Hydrazide derivatives, particularly in their hydrazone form, often act as pro-drugs that require metabolic activation to exert their effect. Their antimicrobial activity is frequently attributed to the inhibition of essential microbial enzymes that are absent or structurally distinct in mammals, providing a degree of selective toxicity. Two of the most well-documented targets are DNA gyrase and InhA.

Inhibition of DNA Gyrase

Bacterial DNA gyrase is a type II topoisomerase responsible for introducing negative supercoils into DNA, a process vital for DNA replication and transcription.[3] Its inhibition leads to the cessation of these processes and ultimately, bacterial cell death. Numerous hydrazone derivatives have been identified as potent inhibitors of DNA gyrase, often targeting the ATPase subunit (GyrB) or interfering with the DNA cleavage-ligation reaction of the GyrA subunit.[3][4][5][6] Molecular docking studies suggest that the hydrazone linker can form crucial hydrogen bonds and hydrophobic interactions within the enzyme's active site, stabilizing the drug-enzyme complex.[7]

dot

Caption: Proposed mechanism of DNA gyrase inhibition by hydrazone derivatives.

Inhibition of Enoyl-Acyl Carrier Protein Reductase (InhA)

Particularly relevant in the context of Mycobacterium tuberculosis, the enzyme InhA is a key component of the fatty acid synthase II (FAS-II) system, which is essential for the biosynthesis of mycolic acids.[8][9] Mycolic acids are unique, long-chain fatty acids that form the protective outer layer of the mycobacterial cell wall. The well-known anti-tubercular drug isoniazid is a pro-drug that, once activated by the mycobacterial enzyme KatG, forms an adduct that inhibits InhA.[10][11] Many hydrazide-hydrazone derivatives are designed as direct InhA inhibitors that do not require KatG activation, making them promising candidates against isoniazid-resistant strains of M. tuberculosis.[8][9][10]

dot

Caption: Mechanism of InhA inhibition, a key target in M. tuberculosis.

Comparative Antimicrobial Activity

Direct comparative studies evaluating this compound and benzohydrazide derivatives under identical conditions are scarce in the literature. Therefore, this section presents a synthesized comparison based on data from separate, independent studies. It is crucial to note that variations in experimental conditions (e.g., specific strains, inoculum size, media) can influence MIC values, and this indirect comparison should be interpreted with caution.

Benzohydrazide Derivatives: Performance Data

Benzohydrazide derivatives, often featuring substitutions on the benzene ring, have been extensively tested. Their activity is significantly influenced by the nature and position of these substituents.

Compound Structure (Representative) Target Organism MIC (µg/mL) Reference
N'-(4-chlorobenzylidene)-4-hydroxybenzohydrazideStaphylococcus aureus6.25[12]
N'-(4-nitrobenzylidene)-4-hydroxybenzohydrazideStaphylococcus aureus3.125[12]
N'-(4-fluorobenzylidene)benzohydrazideEscherichia coli125[12]
N'-(4-fluorobenzylidene)benzohydrazidePseudomonas aeruginosa250[12]
(E)-4-Chloro-N'-(thiophen-2-ylmethylene)benzohydrazideAspergillus niger>14 (pMICan)[12]
This compound & Aliphatic Hydrazide Derivatives: Performance Data

Data for this compound derivatives is more limited. The table below includes data for propanohydrazide derivatives and other short-chain aliphatic hydrazides to provide a basis for comparison.

Compound Structure (Representative) Target Organism MIC (mg/mL) Reference
(EZ)-N'-benzylidene-(2RS)-2-(6-chloro-9H-carbazol-2-yl)propanohydrazideStaphylococcus aureus0.31[13]
(EZ)-N'-benzylidene-(2RS)-2-(6-chloro-9H-carbazol-2-yl)propanohydrazideEnterococcus faecalis0.31[13]
(EZ)-N'-benzylidene-(2RS)-2-(6-chloro-9H-carbazol-2-yl)propanohydrazideCandida albicans0.31[13]
Aliphatic hydrazide-based benzene sulphonamide (Analog 5)Various bacteria/fungiMIC reported as % inhibition[8]

Structure-Activity Relationship (SAR) Insights

The antimicrobial efficacy of hydrazide-hydrazones is profoundly dictated by their chemical structure.

Benzohydrazide Derivatives
  • Aromatic Ring Substituents: The nature of substituents on the benzaldehyde and benzohydrazide rings is a critical determinant of activity. Electron-withdrawing groups (e.g., -NO₂, -Cl, -F) on the benzaldehyde ring often enhance antimicrobial activity, particularly against Gram-positive bacteria.[12][14] This may be due to modulation of the molecule's electronic properties and ability to interact with the target enzyme.

  • Lipophilicity: Increased lipophilicity is generally associated with better antibacterial activity, likely by facilitating passage through the bacterial cell membrane.[15] However, a balance is required, as excessive lipophilicity can lead to poor solubility and bioavailability.

  • Steric Factors: The position of substituents matters. For example, ortho-substituted derivatives sometimes show different activity profiles compared to para-substituted ones, indicating that steric hindrance can influence the binding to the target site.

This compound & Aliphatic Derivatives
  • Aliphatic Chain: While less studied, the aliphatic propionyl group provides greater conformational flexibility compared to the rigid phenyl ring of benzohydrazide. This flexibility might allow for better adaptation into the binding pockets of certain microbial enzymes.

  • Hybrid Structures: The most potent aliphatic hydrazide derivatives reported are often complex molecules where the aliphatic hydrazide is part of a larger scaffold (e.g., attached to a carbazole or sulphonamide).[8][13] This suggests that the aliphatic hydrazide moiety may serve as a flexible linker or a key interacting group within a more complex pharmacophore. The simple, unsubstituted this compound itself is not reported to have strong activity, highlighting the importance of the hydrazone formation with various aldehydes.

Key Comparative Insight: The primary difference lies in the aliphatic (flexible) vs. aromatic (rigid) nature of the core. Aromatic benzohydrazides offer a scaffold for predictable electronic modifications via ring substitution, while aliphatic propionohydrazides provide conformational flexibility. The available data, though limited, suggests that potent derivatives from both classes can be developed, but their optimal structural contexts may differ significantly.

Experimental Protocols

The following protocols provide a standardized framework for the synthesis and antimicrobial evaluation of hydrazide derivatives.

General Synthesis of Hydrazide-Hydrazones (Two-Step Protocol)

This protocol is a reliable method for generating a library of hydrazone derivatives from a parent hydrazide.

Causality: The two-step process ensures the clean formation of the hydrazide intermediate before its condensation. Using a catalytic amount of acid in the second step is crucial to protonate the aldehyde's carbonyl oxygen, making the carbonyl carbon more electrophilic and thus accelerating the nucleophilic attack by the hydrazide's terminal nitrogen.

dot

Caption: General workflow for the synthesis of hydrazide-hydrazone derivatives.

Step-by-Step Methodology:

  • Synthesis of the Hydrazide Intermediate (e.g., this compound):

    • To a solution of the corresponding ester (e.g., ethyl propionate, 1.0 eq) in ethanol (20 mL), add hydrazine hydrate (80-100%, ~1.2-1.5 eq).

    • Reflux the reaction mixture for 4-6 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

    • Self-Validation: The disappearance of the starting ester spot on TLC indicates reaction completion.

    • Cool the mixture to room temperature and then in an ice bath to precipitate the product.

    • Filter the resulting solid, wash with cold distilled water, and dry under vacuum. The crude product (e.g., this compound) can be recrystallized from ethanol.[12][16]

  • Synthesis of the Final Hydrazide-Hydrazone:

    • Dissolve the synthesized hydrazide (e.g., this compound, 1.0 eq) in ethanol (15 mL) in a round-bottom flask.

    • Add the desired substituted aldehyde (1.0 eq) to the solution.

    • Add 2-3 drops of glacial acetic acid as a catalyst.

    • Reflux the mixture for 3-5 hours, monitoring the reaction by TLC.

    • Self-Validation: Formation of a new spot with a different Rf value on the TLC plate confirms product formation.

    • After completion, cool the reaction mixture. The precipitated product is filtered, washed with cold ethanol, and dried.[7]

Protocol for Antimicrobial Susceptibility Testing (Broth Microdilution)

This method determines the Minimum Inhibitory Concentration (MIC) and is the gold standard for quantitative antimicrobial susceptibility testing.

Causality: The broth microdilution method allows for the simultaneous testing of multiple concentrations of a compound in a standardized format, providing a quantitative measure of its inhibitory activity. The use of a 0.5 McFarland standard ensures a consistent starting inoculum of bacteria, which is critical for reproducibility. Including positive (known antibiotic) and negative (solvent) controls validates the assay's results.

Step-by-Step Methodology:

  • Preparation of Compound Stock Solution:

    • Dissolve the synthesized hydrazone derivative in Dimethyl Sulfoxide (DMSO) to a high concentration (e.g., 10 mg/mL).

  • Preparation of Microtiter Plate:

    • Add 100 µL of sterile Mueller-Hinton Broth (MHB) to all wells of a 96-well microtiter plate.

    • Add 100 µL of the compound stock solution to the first well of a row and perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, discarding the last 100 µL from the final well. This creates a concentration gradient.

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, pick a few bacterial colonies and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation and Incubation:

    • Add 10 µL of the final bacterial inoculum to each well of the microtiter plate.

    • Self-Validation: Include a positive control well (broth + inoculum + known antibiotic like ciprofloxacin) and a negative/growth control well (broth + inoculum + DMSO).

    • Cover the plate and incubate at 37°C for 18-24 hours.

  • Determination of MIC:

    • The MIC is defined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

Conclusion and Future Outlook

This guide synthesizes the available evidence on the antimicrobial properties of this compound and benzohydrazide derivatives.

  • Benzohydrazide derivatives are a well-established class of antimicrobial agents. Their rigid aromatic core provides a robust scaffold for systematic modification, and a clear SAR has been established, where electron-withdrawing groups often enhance activity.

  • This compound derivatives represent a less-explored chemical space. The limited available data suggests that while simple derivatives may have modest activity, incorporating the flexible this compound moiety into larger, more complex molecules can yield potent antimicrobial compounds.[13]

The key distinction lies in the aliphatic flexibility versus aromatic rigidity . This fundamental structural difference implies that each class may be better suited for targeting different enzyme active sites. The flexibility of the propionyl chain could be advantageous for enzymes with adaptable binding pockets, whereas the rigid, planar structure of the benzoyl group is ideal for interactions involving π-stacking and well-defined hydrogen bonding patterns.

Future research should focus on:

  • Direct Head-to-Head Studies: Conducting studies where libraries of both this compound and benzohydrazide derivatives are tested in parallel against a broad panel of microbes is essential for a definitive comparison.

  • Systematic SAR of Aliphatic Hydrazides: A systematic exploration of how aliphatic chain length (e.g., acetohydrazide, butyrohydrazide) and branching affect antimicrobial activity is needed.

  • Mechanism of Action Studies: Elucidating the specific molecular targets for the most potent aliphatic hydrazide derivatives will be crucial for their future development as therapeutic agents.

By exploring the untapped potential of aliphatic hydrazides and leveraging the established knowledge of their aromatic counterparts, the development of novel, potent, and scaffold-diverse antimicrobial agents can be significantly advanced.

References

A Guide to Ensuring the Chemical and Biological Integrity of Propionohydrazide Screening Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of high-throughput screening (HTS) for drug discovery, the reliability of every result hinges on the quality of the screening compounds. Propionohydrazide and its derivatives, a class of molecules with diverse biological potential, are no exception.[1][2] Ensuring the chemical purity and biological validity of these compounds is not merely a procedural step but a fundamental requirement for generating meaningful and reproducible data. This guide provides a comprehensive framework for evaluating the integrity of this compound screening compounds, integrating technical protocols with the underlying scientific rationale to empower researchers in their quest for novel therapeutics.

The Critical Importance of Compound Integrity

The journey from a screening "hit" to a validated lead compound is fraught with potential pitfalls. A significant number of initial hits fail to progress due to issues related to compound identity, purity, and unforeseen biological activities unrelated to the target of interest.[3] For this compound, a small molecule containing a reactive hydrazide moiety, these challenges are particularly pertinent.[1][4][5]

Chemical integrity ensures that the observed biological effect is attributable to the intended molecular structure. Impurities, residual solvents from synthesis, or degradation products can lead to false positives or negatives, confounding structure-activity relationship (SAR) studies and wasting valuable resources.[6][7]

Biological integrity confirms that the compound's activity is specific to the biological target and not a result of assay interference or non-specific effects.[3][8] Promiscuous inhibitors, compounds that appear active against multiple unrelated targets, often act through mechanisms like aggregation, redox cycling, or interference with the assay signal itself.[8][9]

Part 1: Establishing Chemical Integrity

A rigorous assessment of chemical integrity is the first line of defense against misleading screening data. This involves a multi-pronged analytical approach to confirm the identity, purity, and stability of the this compound sample.

Identity Confirmation and Purity Assessment

Upon receiving a new batch of this compound, it is crucial to verify its structure and assess its purity.[10] A combination of chromatographic and spectroscopic techniques is recommended.

Table 1: Recommended Analytical Techniques for Chemical Integrity Assessment

Technique Purpose Key Parameters to Evaluate
High-Performance Liquid Chromatography (HPLC) Quantify purity and detect non-volatile impurities.Peak area percentage of the main component, presence of additional peaks.
Liquid Chromatography-Mass Spectrometry (LC-MS) Confirm molecular weight and identify impurities.Mass-to-charge ratio (m/z) of the parent ion, fragmentation pattern, masses of impurity peaks.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) Confirm chemical structure and identify structural isomers or impurities.Chemical shifts, integration values, coupling constants, presence of unexpected signals.
Gas Chromatography (GC) Detect and quantify residual volatile solvents from synthesis.Presence and concentration of common synthesis solvents (e.g., ethanol, ethyl acetate).[11]

Rationale for Method Selection:

  • HPLC provides a quantitative measure of purity by separating the compound from non-volatile impurities. The use of a diode-array detector (DAD) can offer additional information about the spectral properties of the main peak and any impurities.

  • LC-MS is indispensable for confirming the molecular weight of this compound (C₃H₈N₂O, MW: 88.11 g/mol ) and for tentatively identifying unknown impurities based on their mass.[1][4][5]

  • NMR is the gold standard for structural elucidation. ¹H NMR will confirm the presence and connectivity of protons in the propionyl and hydrazide groups, while ¹³C NMR provides information about the carbon skeleton. These spectra are critical for ensuring the correct isomer has been synthesized and for identifying structurally related impurities.[10]

  • GC is essential for detecting residual solvents, which can have their own biological effects or interfere with assays.

Workflow for Chemical Purity Analysis

The following diagram illustrates a logical workflow for the chemical analysis of a new batch of this compound.

Chemical_Purity_Workflow cluster_0 Initial Analysis cluster_1 In-depth Characterization cluster_2 Decision New_Batch New this compound Batch HPLC_Purity HPLC Purity Check (>95%?) New_Batch->HPLC_Purity LCMS_Identity LC-MS Identity Check (Correct Mass?) HPLC_Purity->LCMS_Identity Yes Reject Reject/Repurify HPLC_Purity->Reject No NMR_Structure NMR Structural Confirmation (¹H, ¹³C) LCMS_Identity->NMR_Structure Yes LCMS_Identity->Reject No GC_Solvents GC Residual Solvent Analysis NMR_Structure->GC_Solvents Accept Accept for Screening GC_Solvents->Accept

Caption: Workflow for assessing the chemical integrity of this compound.

Stability Assessment

The hydrazide functional group can be susceptible to hydrolysis or oxidation, especially under certain storage and assay conditions.[12][13] Therefore, understanding the stability of this compound is crucial for ensuring the integrity of stock solutions and for interpreting assay results correctly.

Experimental Protocol: Accelerated Stability Study

  • Prepare Stock Solutions: Dissolve this compound in the intended assay buffer and in a standard solvent like DMSO to a final concentration of 10 mM.

  • Incubation: Aliquot the solutions and incubate them under various conditions:

    • Room temperature (20-25°C)

    • Refrigerated (4°C)

    • Frozen (-20°C and -80°C)

    • Exposure to light

  • Time Points: Analyze the samples by HPLC at multiple time points (e.g., 0, 24, 48, 72 hours, and 1 week).

  • Analysis: Quantify the percentage of the parent compound remaining and identify any major degradation products by LC-MS.

This data will inform best practices for storing stock solutions and the acceptable timeframe for using assay plates.[14]

Part 2: Verifying Biological Integrity

Once the chemical integrity of this compound is confirmed, the next critical phase is to ensure that its observed biological activity is genuine and target-specific. This involves a series of assays designed to identify and eliminate common sources of artifacts in HTS.[3]

Counter-Screening for Assay Interference

Many compounds can interfere with the detection technology of an assay, leading to false-positive or false-negative results.[8][15] Counter-screens are designed to identify such interferences.

Table 2: Common Assay Interference Mechanisms and Counter-Screens

Interference Mechanism Description Recommended Counter-Screen
Autofluorescence The compound emits light at the same wavelength as the assay signal.Pre-read plates containing the compound before adding assay reagents.
Signal Quenching The compound absorbs light at the excitation or emission wavelength of the assay fluorophore.Run the assay in the absence of the biological target but with all other assay components.
Luciferase Inhibition Many compounds directly inhibit luciferase enzymes, which are common reporters in cell-based assays.[8]Test the compound in a purified luciferase assay.[8]
Redox Activity The compound can act as a reducing or oxidizing agent, interfering with assays that rely on redox-sensitive reporters (e.g., resazurin).Include a reducing agent like dithiothreitol (DTT) in the assay buffer to see if it abolishes the compound's activity.
Compound Aggregation At higher concentrations, some compounds form aggregates that can non-specifically inhibit enzymes.[9]Include a non-ionic detergent (e.g., 0.01% Triton X-100) in the assay buffer. A significant loss of activity in the presence of detergent suggests aggregation-based inhibition.[9]
Orthogonal Assays for Hit Confirmation

An orthogonal assay measures the same biological endpoint as the primary assay but uses a different detection technology or format.[3][16][17] This is a powerful method for confirming that the observed activity is not an artifact of the primary assay's technology.[18][19]

Example:

  • Primary Assay: A fluorescence-based biochemical assay measuring the inhibition of a target enzyme.

  • Orthogonal Assay: A label-free biophysical method like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to directly measure the binding of this compound to the target protein.[3][16]

A compound that is active in both the primary and orthogonal assays is a much more credible hit.[17]

Workflow for Biological Hit Validation

This diagram outlines a systematic approach to validating a biological "hit" obtained with this compound.

Biological_Validation_Workflow cluster_0 Initial Hit cluster_1 Artifact Triage cluster_2 Confirmation & Selectivity cluster_3 Outcome Primary_Hit Primary Screen Hit (this compound) Counter_Screen Counter-Screens (Assay Interference) Primary_Hit->Counter_Screen Aggregation_Check Aggregation Check (Detergent Sensitivity) Counter_Screen->Aggregation_Check No Interference False_Positive False Positive Counter_Screen->False_Positive Interference Orthogonal_Assay Orthogonal Assay (Different Technology) Aggregation_Check->Orthogonal_Assay Not an Aggregator Aggregation_Check->False_Positive Aggregator Selectivity_Panel Selectivity Profiling (Related Targets) Orthogonal_Assay->Selectivity_Panel Activity Confirmed Orthogonal_Assay->False_Positive Activity Not Confirmed Validated_Hit Validated Hit Selectivity_Panel->Validated_Hit

Caption: Workflow for the biological validation of a this compound hit.

Cellular Assays and Cytotoxicity Assessment

For hits identified in biochemical assays, it is essential to determine if they are active in a more physiologically relevant cellular context.[20]

  • Cellular Target Engagement Assays: These assays confirm that the compound can cross the cell membrane and interact with its target inside the cell.

  • Functional Cellular Assays: These measure the downstream consequences of target engagement, such as changes in gene expression or cell signaling pathways.[21]

  • Cytotoxicity Assays: It is crucial to assess the general toxicity of this compound to the cells used in the assays.[22] A compound that is only active at concentrations that are also cytotoxic is generally not a promising lead. Common cytotoxicity assays measure parameters like cell viability (e.g., MTT or ATP-based assays) or membrane integrity (e.g., LDH release).[22]

Conclusion

The rigorous evaluation of the chemical and biological integrity of this compound screening compounds is a non-negotiable aspect of high-quality drug discovery research. By implementing the multi-faceted approach outlined in this guide—encompassing analytical chemistry for purity and identity, and a carefully designed cascade of counter-screens and orthogonal assays for biological validation—researchers can significantly increase the confidence in their screening results. This diligence not only prevents the costly pursuit of artifactual hits but also builds a solid foundation for the successful development of novel therapeutics derived from the this compound scaffold.

References

Safety Operating Guide

Hazard Profile and Risk Assessment: The "Why" Behind the Protocol

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to the Proper Disposal of Propionohydrazide

For researchers and drug development professionals, the integrity of our work is intrinsically linked to the safety of our practices. This compound (CAS No. 5818-15-5), a versatile reagent in organic synthesis, demands meticulous handling not only during its use but, critically, through its entire lifecycle to the point of final disposal.[1] As a hydrazide derivative, its chemical nature necessitates a disposal protocol grounded in a thorough understanding of its hazard profile to protect laboratory personnel and the environment.

This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of this compound. It moves beyond a simple checklist to explain the causality behind each procedural step, ensuring that safety becomes an intuitive and integral part of your laboratory workflow.

This compound is classified as a hazardous chemical, and its primary risks stem from its acute toxicity and irritant properties.[2] Understanding these hazards is fundamental to appreciating the necessity of the stringent disposal procedures that follow.

Core Hazards:

  • Acute Oral Toxicity: The compound is toxic if swallowed.[2][3]

  • Skin and Eye Irritation: It is known to cause skin irritation and serious eye irritation.[2][3]

  • Respiratory Irritation: Inhalation may lead to respiratory tract irritation.[2][3]

Beyond these immediate hazards, its identity as a hydrazide derivative warrants a heightened level of caution. Hydrazine and its derivatives are a class of compounds known for potential carcinogenicity and reactivity, making risk mitigation a priority.[4] The primary goal of the disposal protocol is to prevent exposure to personnel and avoid the release of this substance into the environment, where it may cause long-lasting harmful effects to aquatic life.[2]

Data Presentation: this compound Hazard Summary
Hazard ClassificationGHS Hazard StatementGHS PictogramPrecautionary Guidance
Acute Toxicity, OralH301: Toxic if swallowed[3]☠️P301+P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor.
Skin IrritationH315: Causes skin irritation[3]P280: Wear protective gloves/protective clothing.[2]
Eye IrritationH319: Causes serious eye irritation[3]P280: Wear eye protection/face protection.[2]
Respiratory IrritationH335: May cause respiratory irritation[3]P261: Avoid breathing dust. Use only outdoors or in a well-ventilated area.[2]

Pre-Disposal Safety Operations: Establishing a Safe Workspace

Before handling any this compound waste, it is imperative to establish a controlled environment. The causality is simple: minimizing the potential for exposure is the most effective safety measure.

  • Engineering Controls: All handling of this compound waste, including segregation and containerization, must be conducted within a certified chemical fume hood to prevent the inhalation of dust or aerosols.[4]

  • Personal Protective Equipment (PPE): A comprehensive PPE ensemble is mandatory. This is not merely a recommendation but a critical barrier between the researcher and the chemical hazard. Per OSHA requirements, employers must ensure the provision and use of appropriate PPE.[5]

    • Eye/Face Protection: Wear safety glasses with side shields or, preferably, tight-sealing safety goggles.[2][6]

    • Hand Protection: Wear chemical-resistant gloves (e.g., nitrile) inspected for integrity before each use.[6]

    • Body Protection: A lab coat or chemical-resistant apron must be worn.[2]

Step-by-Step Disposal Protocol: A Self-Validating System

This protocol is designed to be a self-validating system, where each step logically follows the last to ensure a closed loop of safety and compliance from the point of generation to final disposal.

Experimental Protocol: Chemical Waste Management for this compound

Step 1: Waste Segregation (The Principle of Isolation)

  • Rationale: Preventing unintended chemical reactions is paramount. This compound is incompatible with strong oxidizing agents.[2] Co-mingling with other waste streams could lead to hazardous reactions.

  • Procedure:

    • Designate a specific, clearly labeled hazardous waste container solely for this compound waste.

    • Do NOT mix this compound waste with any other chemical waste, particularly oxidizers or acidic/basic waste streams.[4][7]

    • This applies to solid waste (unwanted reagent, contaminated absorbents) and any solutions containing this compound.

Step 2: Containerization and Labeling (The Principle of Clear Communication)

  • Rationale: Proper containment and labeling prevent accidental exposures and ensure the waste is handled correctly by all personnel, including safety officers responsible for disposal.

  • Procedure:

    • Use a container that is in good condition, free of leaks, and constructed of a compatible material (e.g., a high-density polyethylene (HDPE) bottle for solids or solutions).

    • Keep the container securely closed except when adding waste.[8]

    • Affix a hazardous waste label to the container immediately upon starting waste collection.

    • The label must clearly state "Hazardous Waste" and list the full chemical name: "this compound".[8] Do not use abbreviations.

    • Indicate the approximate concentration and quantity.

Step 3: Management of Contaminated Materials

  • Rationale: Any item that comes into contact with this compound is considered contaminated and must be managed as hazardous waste.

  • Procedure:

    • Solid Labware: Disposable items such as weigh boats, pipette tips, and contaminated gloves must be placed in the designated solid this compound waste container.

    • Spill Cleanup Materials: Any absorbents (e.g., spill pads, vermiculite) used to clean a this compound spill must be collected and placed in the same designated solid waste container.

Step 4: Decontamination of Empty Containers

  • Rationale: A container is not considered "empty" by regulatory standards until it has been properly decontaminated. The rinsate from this process is itself hazardous waste.

  • Procedure:

    • Triple-rinse the empty this compound container with a suitable solvent (e.g., water or ethanol, depending on the research application).

    • Collect the first rinsate and dispose of it as liquid this compound hazardous waste in a designated, labeled container.[9][10] Subsequent rinses may be managed according to your institution's EHS guidelines.

    • After triple-rinsing and air-drying, obliterate or deface the original label.[9] The clean container can then be disposed of as regular solid waste or recycled.

Step 5: Storage and Final Disposal

  • Rationale: Waste must be stored safely pending removal by trained professionals. Final disposal must comply with all local, state, and federal regulations.

  • Procedure:

    • Store the sealed and labeled hazardous waste container in a designated, well-ventilated satellite accumulation area within the laboratory.

    • Ensure the storage area is away from direct sunlight and incompatible materials.[2]

    • Contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.

    • Final disposal will be conducted by a licensed hazardous waste disposal company, typically via controlled incineration at an approved facility.[2][6]

Mandatory Visualization: this compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste streams.

G This compound Disposal Workflow start This compound Waste Generated waste_solid Solid Waste (Unused Reagent, Contaminated PPE, Weigh Boats, Spill Debris) start->waste_solid waste_liquid Liquid Waste (Aqueous/Organic Solutions, First Rinsate) start->waste_liquid waste_container Empty Stock Container start->waste_container collect_solid Collect in Designated, Labeled Solid Waste Container waste_solid->collect_solid collect_liquid Collect in Designated, Labeled Liquid Waste Container waste_liquid->collect_liquid decontaminate Triple-Rinse Container waste_container->decontaminate store Store in Satellite Accumulation Area collect_solid->store collect_liquid->store collect_rinsate Collect First Rinsate as Liquid Waste decontaminate->collect_rinsate Generates deface_label Deface Original Label decontaminate->deface_label After Rinsing collect_rinsate->collect_liquid dispose_trash Dispose as Non-Hazardous Solid Waste/Recycle deface_label->dispose_trash ehs_pickup Arrange EHS Pickup for Approved Disposal Plant store->ehs_pickup

Caption: Decision workflow for segregating and processing this compound waste.

Conclusion: A Culture of Safety

The proper disposal of this compound is not an administrative afterthought but a fundamental component of responsible scientific research. By adhering to this structured protocol—grounded in the principles of hazard understanding, isolation, and clear communication—researchers can effectively mitigate risks, ensure regulatory compliance, and foster a laboratory environment where safety is paramount. Always consult your institution's specific EHS guidelines, as they provide the definitive standard for your location.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Propionohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in the field of drug development, the safe handling of chemical reagents is paramount. This guide provides essential safety and logistical information for the proper use and disposal of Propionohydrazide (CAS 5818-15-5), a compound used in various chemical syntheses. Adherence to these protocols is crucial for ensuring personal safety and maintaining a secure laboratory environment.

This compound is a hydrazide derivative that presents several potential hazards. It is classified as toxic if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1][2] Therefore, a thorough understanding of its properties and the implementation of rigorous safety measures are non-negotiable.

Hazard Assessment and Engineering Controls

A comprehensive hazard assessment is the foundation of safe laboratory practice. This compound is a solid that can exist as a colorless to light yellow mixture.[3][4] All manipulations of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize the risk of inhalation.[1][5] The work area should be clearly designated for hazardous substance use, with restricted access for authorized personnel only.[6] Emergency equipment, including a safety shower and eyewash station, must be readily accessible.[7]

Key Engineering Controls:

  • Chemical Fume Hood: All weighing, handling, and experimental procedures involving this compound must be performed within a properly functioning and certified chemical fume hood.[6]

  • Ventilation: Ensure adequate general laboratory ventilation to prevent the accumulation of dust or vapors.[5]

  • Restricted Access: The area where this compound is handled should be clearly marked with appropriate warning signs.[6]

Personal Protective Equipment (PPE): Your First Line of Defense

The use of appropriate Personal Protective Equipment is mandatory to prevent skin and eye contact, inhalation, and ingestion.[1][6] The following table summarizes the required PPE for handling this compound.

Body PartRequired PPEMaterial/StandardSpecifications
Hands Chemical-resistant glovesNitrile or NeopreneInspect gloves prior to each use and replace immediately if contaminated or damaged.[7]
Eyes/Face Safety glasses with side shields or gogglesANSI Z87.1 compliantA face shield should be worn over safety glasses when there is a risk of splashing.[1][7]
Body Protective clothingFlame-resistant lab coatA fully buttoned lab coat is required to protect against skin contact.[7]
Respiratory NIOSH/MSHA approved respiratorAs neededRequired if exposure limits are exceeded or if irritation is experienced. A full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges is recommended as a backup to engineering controls.[7]

PPE_Workflow cluster_prep Preparation cluster_donning Donning Sequence cluster_doffing Doffing Sequence prep1 Assess Hazards prep2 Select Appropriate PPE prep1->prep2 don1 Lab Coat prep2->don1 don2 Gloves don1->don2 don3 Eye/Face Protection don2->don3 don4 Respirator (if needed) don3->don4 doff1 Gloves don4->doff1 After leaving work area doff2 Eye/Face Protection doff1->doff2 doff3 Lab Coat doff2->doff3 doff4 Respirator (if needed) doff3->doff4

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound is crucial for minimizing risk. The following procedural steps provide a clear guide for safe laboratory operations.

Preparation and Pre-Handling Checklist:
  • Verify Chemical Identity: Confirm the container is clearly labeled as this compound with the correct CAS number (5818-15-5).

  • Review Safety Data Sheet (SDS): Before beginning work, thoroughly read and understand the SDS for this compound.[1]

  • Assemble all necessary materials: Have all required equipment, reagents, and waste containers ready and within the chemical fume hood.

  • Ensure proper ventilation: Verify that the chemical fume hood is functioning correctly.

Handling and Experimental Workflow:
  • Weighing: Carefully weigh the required amount of this compound in a tared container within the fume hood. Avoid creating dust.

  • Dissolving: If dissolving the compound, add the solvent to the solid slowly to prevent splashing.

  • Reactions: Conduct all reactions involving this compound in appropriate glassware within the fume hood.

  • Monitoring: Continuously monitor the reaction for any unexpected changes.

Post-Handling and Decontamination:
  • Decontaminate surfaces: Clean all work surfaces and equipment thoroughly after use.

  • Properly store or dispose of the chemical: Store any remaining this compound in a tightly closed container in a designated, cool, and dry area away from incompatible materials such as strong oxidizing agents.[1][5]

  • Remove PPE: Follow the correct doffing procedure as illustrated in the diagram above to avoid self-contamination.

  • Wash hands: Wash hands thoroughly with soap and water after removing gloves.

Disposal Plan: Ensuring Safe and Compliant Waste Management

The disposal of this compound and any contaminated materials must be handled with the utmost care to prevent environmental contamination and ensure regulatory compliance. As a hazardous chemical, it must not be disposed of in the regular trash or poured down the drain.[8]

Waste Segregation and Collection:
  • Solid Waste: Collect any unused this compound and contaminated disposable materials (e.g., gloves, weighing paper) in a clearly labeled, sealed, and compatible hazardous waste container.[9]

  • Liquid Waste: Collect solutions containing this compound in a separate, labeled, and sealed hazardous waste container. Do not mix with other incompatible waste streams.[10]

  • Empty Containers: The first rinse of an empty this compound container must be collected and disposed of as hazardous waste.[9] For containers of highly toxic chemicals, the first three rinses must be collected.[9]

Disposal_Workflow cluster_generation Waste Generation cluster_collection Collection & Segregation cluster_disposal Final Disposal gen1 Unused this compound col1 Labeled Hazardous Waste Container (Solid) gen1->col1 gen2 Contaminated Materials gen2->col1 gen3 Rinsate col2 Labeled Hazardous Waste Container (Liquid) gen3->col2 disp1 Arrange for Pickup by EHS or Licensed Waste Contractor col1->disp1 col2->disp1

Disposal Procedure:

All waste containing this compound must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[5] Ensure that all waste containers are properly labeled with their contents and associated hazards.

Emergency Procedures: Preparedness is Key

In the event of an emergency, immediate and appropriate action is critical.

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water.[1][5] Seek medical attention.[5]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids.[5] Seek immediate medical attention.[5]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration.[1][5] Seek immediate medical attention.[5]

  • Ingestion: Do NOT induce vomiting.[5] Never give anything by mouth to an unconscious person.[1] Rinse the mouth with water and seek immediate medical attention.[5]

  • Spill: For small spills, carefully absorb the material with an inert substance and place it in a sealed container for disposal.[11] Avoid generating dust. For large spills, evacuate the area and contact your institution's emergency response team.[8]

By adhering to these comprehensive guidelines, you can significantly mitigate the risks associated with handling this compound and ensure a safe and productive research environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.